molecular formula C21H27N B1593413 N-(4-cyclohexylphenyl)-4-isopropylbenzenamine CAS No. 886365-92-0

N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Cat. No.: B1593413
CAS No.: 886365-92-0
M. Wt: 293.4 g/mol
InChI Key: UXZMIAMPVHCAIH-UHFFFAOYSA-N
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Description

N-(4-cyclohexylphenyl)-4-isopropylbenzenamine is a useful research compound. Its molecular formula is C21H27N and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-cyclohexyl-N-(4-propan-2-ylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N/c1-16(2)17-8-12-20(13-9-17)22-21-14-10-19(11-15-21)18-6-4-3-5-7-18/h8-16,18,22H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZMIAMPVHCAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649662
Record name 4-Cyclohexyl-N-[4-(propan-2-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-92-0
Record name 4-Cyclohexyl-N-[4-(propan-2-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: A Protocol for the Synthesis and Characterization of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diarylamines are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and organic electronic materials.[1][2] Their synthesis is a cornerstone of modern organic chemistry. This guide provides a comprehensive, field-proven protocol for the synthesis and characterization of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, a representative diarylamine. We leverage the robust and versatile Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has become the gold standard for C-N bond formation.[3][4] This document details the reaction mechanism, offers a step-by-step experimental workflow, and outlines a full suite of analytical techniques for structural verification and purity assessment. The causality behind critical experimental choices is explained, reflecting insights gained from extensive application experience to ensure reproducibility and high-yield synthesis.

Synthetic Strategy: The Buchwald-Hartwig Amination

The construction of the C-N bond in diarylamines has historically been challenging, often requiring harsh conditions found in methods like the Ullmann condensation. The advent of the Buchwald-Hartwig amination revolutionized this field by providing a highly efficient and functional-group-tolerant method using a palladium catalyst.[4] This reaction facilitates the coupling of an aryl halide with an amine, offering a direct and reliable route to the target compound.

Mechanistic Rationale

The efficacy of the Buchwald-Hartwig amination stems from a well-understood catalytic cycle. As Senior Application Scientists, we emphasize that a firm grasp of this mechanism is crucial for troubleshooting and optimizing the reaction for different substrates. The cycle involves three primary stages: oxidative addition, amination/deprotonation, and reductive elimination.

  • Oxidative Addition : A low-valent Palladium(0) complex reacts with the aryl halide (e.g., 1-bromo-4-isopropylbenzene), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.

  • Amine Coordination & Deprotonation : The amine (4-cyclohexylaniline) coordinates to the Pd(II) complex. A base then deprotonates the bound amine, forming a palladium amide complex. The choice of base is critical; a strong, non-nucleophilic base like sodium tert-butoxide is often preferred to facilitate this step without competing side reactions.

  • Reductive Elimination : This is the final, bond-forming step. The two organic fragments (the aryl group and the amino group) are eliminated from the palladium center, forming the desired C-N bond of the diarylamine product and regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex [Ar-Pd(II)-X]L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation (+ R₂NH, + Base) pd_complex->amine_coordination pd_amide [Ar-Pd(II)-NR₂]L_n amine_coordination->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination Product (Ar-NR₂) reductive_elimination->pd0 Catalyst Regeneration

Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.
Reagent Selection and Justification

The success of the synthesis hinges on the appropriate selection of reagents and catalysts. Our choices are grounded in achieving high yield, purity, and reaction efficiency.

Component Reagent Rationale & In-Field Insight
Aryl Halide 1-Bromo-4-isopropylbenzeneAryl bromides offer a good balance of reactivity and stability. While iodides are more reactive, they are also more expensive and can lead to side reactions. Chlorides are less reactive and often require more specialized, electron-rich ligands.
Amine 4-CyclohexylanilineThis is the complementary coupling partner required for the target molecule.
Palladium Precursor Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃A stable, air-tolerant source of Pd(0) that is widely used and commercially available. It reliably initiates the catalytic cycle.
Ligand 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)The choice of ligand is paramount. XPhos is a sterically hindered, electron-rich biaryl phosphine ligand. This bulkiness promotes the reductive elimination step and prevents the formation of inactive palladium dimers, leading to higher turnover numbers and efficiency.[4]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to deprotonate the amine without attacking the electrophilic centers. NaOtBu is highly effective and soluble in common organic solvents.
Solvent TolueneAn inert, anhydrous, high-boiling solvent is necessary to maintain the integrity of the catalyst and allow the reaction to proceed at an elevated temperature, ensuring a reasonable reaction rate.
Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to anhydrous and anaerobic conditions is critical for the catalytic system's integrity.

Materials:

  • 1-Bromo-4-isopropylbenzene (1.0 eq)

  • 4-Cyclohexylaniline (1.1 eq)

  • Pd₂(dba)₃ (0.01 eq)

  • XPhos (0.02 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene

  • Standard glassware (Schlenk flask, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Reagent Addition : Add 4-cyclohexylaniline followed by anhydrous toluene via syringe. Stir the mixture for 10 minutes to ensure homogenization.

  • Initiation : Add 1-bromo-4-isopropylbenzene to the mixture via syringe.

  • Reaction Conditions : Heat the reaction mixture to 100-110 °C under the inert atmosphere and allow it to stir vigorously for 12-24 hours.

  • Monitoring : The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 10:1 Hexanes:Ethyl Acetate. The disappearance of the starting materials indicates reaction completion.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification :

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Final Product : Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Record the final mass and calculate the percentage yield. The product should be stored in a cool, dark place.[5][6]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development and materials research. A multi-technique approach ensures the highest level of confidence.

Spectroscopic Data (Expected)

The following data are predicted based on the known structure of this compound (Molecular Formula: C₂₁H₂₇N, Molecular Weight: 293.45 g/mol ).[5]

¹H NMR Spectroscopy (400 MHz, CDCl₃) The proton NMR spectrum is expected to show distinct signals for the isopropyl, cyclohexyl, and aromatic protons, with characteristic splitting patterns.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.10Doublet2HAr-H (ortho to isopropyl)
~7.00Doublet2HAr-H (ortho to cyclohexyl)
~6.95Doublet2HAr-H (meta to isopropyl)
~6.85Doublet2HAr-H (meta to cyclohexyl)
~5.60Singlet (broad)1HN-H
~2.85Septet1H-CH(CH₃)₂
~2.45Multiplet1HCyclohexyl-CH
~1.80Multiplet4HCyclohexyl-CH₂
~1.40Multiplet6HCyclohexyl-CH₂
~1.25Doublet6H-CH(CH₃)₂

¹³C NMR Spectroscopy (100 MHz, CDCl₃) The carbon spectrum will confirm the presence of all 21 carbon atoms in their unique chemical environments.

Chemical Shift (δ, ppm) Assignment
~145-140Quaternary Ar-C
~128-120Ar-CH
~118-115Ar-CH
~44.0Cyclohexyl-CH
~34.5Cyclohexyl-CH₂
~33.8-CH(CH₃)₂
~26.8Cyclohexyl-CH₂
~26.0Cyclohexyl-CH₂
~24.0-CH(CH₃)₂

FT-IR Spectroscopy (KBr Pellet) Infrared spectroscopy is a rapid method to confirm the presence of key functional groups.

Frequency (cm⁻¹) Vibration Type Functional Group
~3400N-H StretchSecondary Amine
~3100-3000C-H StretchAromatic
~2960-2850C-H StretchAliphatic (Cyclohexyl, Isopropyl)
~1600, 1500C=C StretchAromatic Ring
~820C-H Bendpara-disubstituted Aromatic

Mass Spectrometry (EI-MS) Mass spectrometry provides definitive proof of the molecular weight.

  • Expected [M]⁺ Peak : m/z = 293.1

  • Key Fragmentation : Loss of an isopropyl group (m/z = 250), fragmentation of the cyclohexyl ring.

Comprehensive Experimental Workflow

The entire process, from initial reaction setup to final characterization, can be visualized as a streamlined workflow. This ensures that all necessary steps are accounted for in a logical sequence.

Figure 2: Step-by-step workflow for synthesis and characterization.

References

Spectroscopic Characterization of Novel Organic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Direct spectroscopic data for the compound registered under CAS number 886365-92-0, identified as iPrcHxDPA in a 2020 screening program, is not publicly available in the referenced scientific literature.[1] This guide, therefore, provides a comprehensive, field-proven framework for the spectroscopic characterization of a novel organic compound, adhering to the principles of scientific integrity and experimental validation. The methodologies outlined herein are designed to furnish the robust data package required for structural elucidation and confirmation, essential for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Verification

The journey of a novel chemical entity from synthesis to application is critically dependent on the unambiguous confirmation of its molecular structure. Spectroscopic techniques form the cornerstone of this verification process, providing a detailed "fingerprint" of the molecule. This guide will detail the logical workflow for acquiring and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Characterization Workflow: A Multi-faceted Approach

A logical and efficient workflow is paramount to ensure comprehensive data acquisition while conserving valuable sample material. The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.

Spectroscopic Characterization Workflow Figure 1: Experimental Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Primary Technique MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight IR Infrared Spectroscopy Purification->IR Functional Groups Data_Integration Data Integration & Structural Hypothesis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of different types of carbon atoms in the molecule.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified, dry sample.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid obscuring sample signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Select an appropriate NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

Data Interpretation and Expected Results

The following table summarizes the key parameters obtained from ¹H and ¹³C NMR spectra.

Parameter Information Provided Example Interpretation
Chemical Shift (δ) Electronic environment of the nucleus.Aromatic protons typically appear between 7-8 ppm.
Integration Relative number of protons giving rise to a signal.A signal integrating to 3H could represent a methyl group.
Multiplicity (Splitting) Number of neighboring protons.A triplet indicates two neighboring protons.
¹³C Chemical Shift Type of carbon atom (e.g., sp³, sp², sp).Carbonyl carbons often appear in the range of 160-220 ppm.

Mass Spectrometry (MS): Unveiling the Molecular Weight

MS provides the molecular weight of the compound and can offer information about its elemental composition and fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup:

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), based on the polarity and thermal stability of the analyte.

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

Data Interpretation and Expected Results
Parameter Information Provided Example Interpretation
Molecular Ion Peak (M⁺) The mass-to-charge ratio (m/z) of the intact molecule.A peak at m/z 250.1234 could correspond to the protonated molecule [M+H]⁺.
Isotope Pattern Presence of certain elements (e.g., Cl, Br).A characteristic M/M+2 pattern with a ratio of approximately 3:1 suggests the presence of a chlorine atom.
High-Resolution Mass Precise mass used to determine the elemental formula.An accurate mass of 250.1234 can be matched to a specific elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is a convenient technique that requires minimal sample preparation and is suitable for a wide range of solid and liquid samples.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Record a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

Data Interpretation and Expected Results

The presence of characteristic absorption bands in the IR spectrum indicates specific functional groups.[4]

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3500-3200O-H (alcohol, phenol)Stretching
3000-2850C-H (alkane)Stretching
1750-1650C=O (carbonyl)Stretching
1680-1640C=C (alkene)Stretching
1260-1050C-O (alcohol, ether, ester)Stretching

Data Integration and Structure Elucidation

The final step in the characterization process is to integrate the data from all spectroscopic techniques to propose and confirm the molecular structure.

Structure Elucidation Logic Figure 2: Logic Diagram for Structure Elucidation HRMS_Data HRMS Data (Elemental Formula) Hypothesis Propose Structure(s) HRMS_Data->Hypothesis IR_Data IR Data (Functional Groups) IR_Data->Hypothesis NMR_Data NMR Data (¹H, ¹³C, 2D) (Connectivity) NMR_Data->Hypothesis Validation Validate against all data Hypothesis->Validation Validation->Hypothesis Inconsistent Final_Structure Confirmed Structure Validation->Final_Structure Consistent

Caption: A logic diagram illustrating the integration of spectroscopic data for structure elucidation.

Conclusion: A Commitment to Scientific Rigor

While specific spectroscopic data for CAS number 886365-92-0 is not currently in the public domain, the methodologies presented in this guide provide a robust and scientifically sound framework for the characterization of any novel organic compound. Adherence to these principles of comprehensive data acquisition and logical interpretation is fundamental to ensuring the integrity of chemical research and development.

References

An In-depth Technical Guide to the Antioxidant Mechanism of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the putative antioxidant mechanism of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, a substituted diphenylamine derivative. Drawing upon established principles of antioxidant chemistry and structure-activity relationships within the aromatic amine class of antioxidants, this document proposes a primary radical scavenging pathway via Hydrogen Atom Transfer (HAT), supported by a potential secondary Single Electron Transfer (SET) mechanism. We will explore the chemical rationale underpinning these mechanisms, focusing on the critical role of the secondary amine (N-H) functional group and the influence of the aryl substituents. Furthermore, this guide provides detailed, field-proven experimental protocols for the systematic evaluation of its antioxidant efficacy, including DPPH, ABTS, ORAC, and FRAP assays, alongside electrochemical analysis through cyclic voltammetry. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antioxidant compounds.

Introduction: The Role of Diphenylamine Derivatives as Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions and material degradation processes. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. Aromatic amines, and specifically diphenylamine (DPA) derivatives, are a well-established class of antioxidants widely utilized in industrial applications, such as lubricants and polymers, to inhibit oxidative degradation.[1][2] Their efficacy stems from the presence of a reactive N-H group that can readily donate a hydrogen atom to neutralize free radicals.[3][4]

This compound belongs to this class of compounds. Its molecular structure, featuring a central secondary amine bridge between two substituted phenyl rings, suggests a potent antioxidant capacity. This guide will dissect the probable mechanisms through which this specific molecule exerts its protective effects.

Proposed Mechanism of Action

The antioxidant activity of this compound is predicated on its ability to intercept and neutralize radical species. The primary mechanism is hypothesized to be Hydrogen Atom Transfer (HAT), with a possible contribution from Single Electron Transfer (SET), particularly in polar environments.[5][6]

Primary Mechanism: Hydrogen Atom Transfer (HAT)

The most probable pathway for the antioxidant action of this compound is the direct donation of a hydrogen atom from the secondary amine to a radical species (R•).[7] This process is thermodynamically favorable due to the relatively weak N-H bond compared to the C-H or O-H bonds in many biological molecules.

The reaction can be summarized as follows: (C₆H₁₁-C₆H₄)-NH-(C₆H₄-CH(CH₃)₂) + R• → (C₆H₁₁-C₆H₄)-N•-(C₆H₄-CH(CH₃)₂) + RH

The key to this mechanism is the stability of the resulting aminyl radical. The unpaired electron on the nitrogen atom is extensively delocalized across both aromatic rings through resonance, which significantly lowers its energy and makes the parent molecule a more effective hydrogen donor.[8][9] The electron-donating nature of the isopropyl and cyclohexyl substituents further enhances this stability.[10]

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism.

Secondary Mechanism: Single Electron Transfer (SET)

In polar solvents, a Single Electron Transfer (SET) mechanism may also contribute to the antioxidant activity.[11] In this pathway, the diphenylamine derivative donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer to yield the same stabilized aminyl radical as in the HAT mechanism.

The SET pathway can be depicted as:

  • Electron Transfer: (C₆H₁₁-C₆H₄)-NH-(C₆H₄-CH(CH₃)₂) + R• → [(C₆H₁₁-C₆H₄)-NH-(C₆H₄-CH(CH₃)₂)]•+ + R⁻

  • Proton Transfer: [(C₆H₁₁-C₆H₄)-NH-(C₆H₄-CH(CH₃)₂)]•+ → (C₆H₁₁-C₆H₄)-N•-(C₆H₄-CH(CH₃)₂) + H⁺

The feasibility of the SET mechanism is dependent on the ionization potential of the antioxidant and the electron affinity of the radical.[11]

Caption: Proposed Single Electron Transfer (SET) mechanism.

Experimental Validation of Antioxidant Activity

To empirically validate the hypothesized antioxidant mechanisms and quantify the efficacy of this compound, a suite of standardized in vitro assays is recommended.

Radical Scavenging Assays

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.[12][13]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.

    • Prepare a positive control (e.g., Ascorbic Acid or Trolox) in the same manner.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the diluted compound or control to respective wells.

    • Add 100 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[14] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution (1:1 v/v) and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and a positive control (Trolox).

  • Assay Procedure:

    • Add 20 µL of the diluted compound or control to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[15][16]

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • Prepare a fresh solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as the peroxyl radical generator.

    • Prepare a series of Trolox standards.

  • Assay Procedure:

    • In a black 96-well plate, add 25 µL of the test compound, Trolox standards, or buffer (blank).

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Determine the ORAC value in Trolox Equivalents.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[17][18]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Prepare a series of FeSO₄ standards.

  • Assay Procedure:

    • Add 20 µL of the test compound, standards, or blank to a 96-well plate.

    • Add 180 µL of the pre-warmed (37°C) FRAP reagent.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using the FeSO₄ standards.

    • Express the FRAP value of the sample in terms of Fe²⁺ equivalents.

Experimental_Workflow cluster_assays Antioxidant Assays DPPH DPPH Assay (HAT/SET) Results Quantitative Antioxidant Capacity DPPH->Results IC₅₀ Value ABTS ABTS Assay (HAT/SET) ABTS->Results TEAC Value ORAC ORAC Assay (HAT) ORAC->Results ORAC Value FRAP FRAP Assay (SET) FRAP->Results FRAP Value Compound This compound Compound->DPPH Compound->ABTS Compound->ORAC Compound->FRAP

Caption: Workflow for experimental validation of antioxidant capacity.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to assess the antioxidant potential of a compound by measuring its oxidation potential.[19][20] A lower oxidation potential indicates a greater ability to donate electrons and act as an antioxidant.

Protocol:

  • Setup:

    • Use a standard three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode).

    • Prepare a solution of the test compound in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

  • Procedure:

    • Record the cyclic voltammogram by scanning the potential from a non-oxidizing potential to a potential sufficient to oxidize the compound, and then reversing the scan.

    • Record the anodic peak potential (Epa), which corresponds to the oxidation of the compound.

  • Interpretation:

    • A lower Epa value for this compound compared to known antioxidants would provide strong evidence of its potent antioxidant capacity. The reversibility of the redox process can also provide insights into the stability of the formed radical.[21]

Data Summary and Interpretation

The data obtained from these assays should be tabulated for clear comparison.

AssayParameterExpected Outcome for an Effective Antioxidant
DPPH IC₅₀Low value
ABTS TEACHigh value
ORAC ORAC Value (µmol TE/g)High value
FRAP FRAP Value (mmol Fe²⁺/g)High value
CV Oxidation Potential (Epa)Low value

A strong correlation between the results of the HAT-based assays (ORAC, DPPH) and the SET-based assays (FRAP, ABTS) would suggest that this compound can act through both mechanisms. A significantly higher activity in the HAT assays would indicate that hydrogen atom donation is the predominant mechanism.

Conclusion

This compound is structurally poised to be an effective antioxidant. The proposed primary mechanism of action is Hydrogen Atom Transfer from the secondary amine, leading to the formation of a resonance-stabilized aminyl radical. A Single Electron Transfer mechanism may also be operative, particularly in polar environments. The comprehensive suite of experimental protocols detailed in this guide provides a robust framework for the empirical validation of its antioxidant properties and the elucidation of its precise mechanism of action. The insights gained from such studies are crucial for the rational design and application of novel antioxidant compounds in various scientific and industrial fields.

References

Molecular weight and formula of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It details the fundamental properties, synthesis, and analytical characterization of this compound, providing both theoretical grounding and practical methodologies.

Introduction

This compound (CAS No. 8863-65-92-0) is a diarylamine compound characterized by the presence of a cyclohexyl and an isopropyl substituent on its two phenyl rings.[1][2] Diarylamines are a significant class of organic compounds utilized in various fields, including medicinal chemistry and materials science. Their rigid structure and electron-donating properties make them prime candidates for applications in organic electronics. Specifically, (4-Cyclohexyl-phenyl)-(4-isopropyl-phenyl)-amine has been identified as a key reagent in the development of organic electroluminescent devices (OLEDs), where it functions within the hole-transporting layer to improve device efficiency and stability.[1] This guide provides a detailed examination of its molecular characteristics, a plausible synthesis protocol, and a robust framework for its analytical validation.

Section 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application and handling. These properties dictate its behavior in various chemical and physical processes, including solubility, reactivity, and thermal stability. The key identifiers and predicted properties of this compound are summarized below.

Molecular Structure

The chemical structure of this compound is foundational to its properties and reactivity. It consists of a central secondary amine linking a 4-cyclohexylphenyl group and a 4-isopropylphenyl group.

Caption: Chemical structure of this compound.

Core Properties

The following table summarizes essential quantitative data for the compound.

PropertyValueSource
Molecular Formula C₂₁H₂₇N[1]
Molecular Weight 293.45 g/mol [1]
CAS Number 886365-92-0[1][2]
Appearance Pale Beige to Light Beige Solid[1][3]
Boiling Point (Predicted) 423.5 ± 34.0 °C[1][3]
Density (Predicted) 1.023 ± 0.06 g/cm³[1][3]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1][3]
Storage Conditions Room Temperature, Sealed in Dry, Keep in Dark Place[1][3]

Section 2: Synthesis Methodology

The synthesis of diarylamines like this compound is most effectively achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination is the premier choice for this transformation due to its high efficiency, functional group tolerance, and applicability to a wide range of substrates.

Principle of Synthesis: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine. The catalytic cycle involves:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The diarylamine product is eliminated from the palladium complex, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reductive elimination step. Bulky, electron-rich phosphine ligands are typically employed. A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

Proposed Experimental Protocol

This protocol describes a representative procedure for synthesizing this compound from 4-bromo-1-isopropylbenzene and 4-cyclohexylaniline.

Materials and Reagents:

  • 4-bromo-1-isopropylbenzene

  • 4-cyclohexylaniline

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon (or Nitrogen) gas supply

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the flask and purge with argon gas for 10-15 minutes to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add 4-cyclohexylaniline (1.0 mmol), 4-bromo-1-isopropylbenzene (1.2 mmol), and anhydrous toluene (5 mL).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Synthesis and Purification Workflow

The following diagram outlines the key stages of the synthesis and purification process.

cluster_synthesis Synthesis cluster_workup Work-up & Purification setup 1. Catalyst & Reagent Setup (Inert Atmosphere) reaction 2. Reaction at 110°C (TLC Monitoring) setup->reaction Add reactants & solvent cooldown 3. Cool to Room Temp reaction->cooldown Reaction complete filtration 4. Filtration (Remove Catalyst) cooldown->filtration extraction 5. Liquid-Liquid Extraction filtration->extraction purification 6. Column Chromatography extraction->purification product Pure Product purification->product

Caption: Workflow for the synthesis and purification of the target compound.

Section 3: Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control. This multi-faceted approach is standard in both academic and industrial research.[4][5][6]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. The spectrum should show distinct signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the methine proton of the isopropyl group (a septet), the methyl protons of the isopropyl group (a doublet), the protons of the cyclohexyl ring, and a broad singlet for the N-H proton.

    • ¹³C NMR: This analysis confirms the carbon framework. The spectrum is expected to show unique signals for all 21 carbon atoms, including those in the aromatic rings and the aliphatic cyclohexyl and isopropyl groups.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the mass spectrum should exhibit a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight of 293.45. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. The spectrum should display a characteristic N-H stretching vibration around 3400 cm⁻¹, C-H stretches for aromatic and aliphatic groups just below and above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings in the 1500-1600 cm⁻¹ region.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of the final product. Using a suitable column (e.g., C18) and mobile phase, a single, sharp peak should be observed, indicating the absence of significant impurities. The purity can be quantified by integrating the peak area.

Characterization Workflow

This diagram illustrates the logical flow for the comprehensive characterization of the synthesized product.

G cluster_spectroscopy Spectroscopic Confirmation cluster_purity Purity Assessment start Purified Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms ir IR Spectroscopy start->ir hplc HPLC Analysis start->hplc final Verified Compound nmr->final ms->final ir->final hplc->final

Caption: Standard workflow for the analytical characterization of the final product.

References

A Technical Guide to the Industrial Potential of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-cyclohexylphenyl)-4-isopropylbenzenamine is a substituted p-phenylenediamine (PPD), a class of molecules renowned for their potent antioxidant and antiozonant properties.[1][2] While specific data on this particular derivative is limited, its structural features—a diarylamine core with bulky cyclohexyl and isopropyl substitutions—strongly indicate its high potential for industrial applications, primarily as a high-performance antidegradant for elastomers and polymers. This guide synthesizes information from analogous PPDs to project the compound's performance characteristics, mechanisms of action, and key applications. The bulky alkyl groups are anticipated to enhance its persistence, solubility in organic media, and reduce volatility and staining, making it a prime candidate for demanding applications where long-term stability is critical.

Introduction: Understanding the Molecule

This compound belongs to the family of N,N'-disubstituted p-phenylenediamines.[2] This class of chemicals is a cornerstone of the rubber and polymer industries, valued for its ability to protect materials from degradation caused by oxidation and ozone exposure.[3] The core structure, a p-phenylenediamine, is an efficient radical scavenger and ozone reactant. The specific substituents—a cyclohexyl group on one phenyl ring and an isopropyl group on the other—are critical to its function, influencing its physical properties and performance.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSignificance in Application
Molecular FormulaC21H27N[4]Influences molecular weight and stoichiometry.
Molecular Weight293.45 g/mol [4]Low enough for good mobility within a polymer matrix.
Boiling Point423.5±34.0 °C[4][5]High boiling point suggests low volatility, crucial for high-temperature applications and long service life.
Density1.023±0.06 g/cm3 [4][5]Similar to many common polymers, aiding in uniform dispersion.
FormSolid[4][6]Allows for handling as a powder or pellet for compounding.
SolubilitySoluble in Chloroform, Ethyl Acetate (Slightly)[4][5]Indicates good compatibility with non-polar polymer matrices like natural rubber, SBR, and NBR.

Causality: The bulky, non-polar cyclohexyl and isopropyl groups are expected to decrease water solubility while increasing its solubility in the hydrocarbon matrix of rubber and plastics. This is essential for the molecule to be molecularly dispersed and mobile within the host material, which is a prerequisite for effective protection. Furthermore, the high molecular weight compared to simpler PPDs like IPPD reduces volatility, preventing its loss from the material during high-temperature processing or service.[7]

Core Protective Mechanisms

The primary industrial value of this compound stems from its dual functionality as both an antioxidant and an antiozonant. Efficient antidegradants must fulfill both roles to provide comprehensive protection.[8][9]

Antioxidant Action: Radical Scavenging

Oxidative degradation in polymers is a free-radical chain reaction initiated by heat, light, or mechanical stress. The diarylamine structure is a highly effective hydrogen atom donor.

Mechanism:

  • Initiation: A polymer radical (R•) or peroxy radical (ROO•) is formed.

  • Propagation: The amine group (-NH-) of the PPD donates its hydrogen atom to the radical, neutralizing it.

  • Termination: This reaction forms a stable, resonance-delocalized aminyl radical from the PPD, which is far less reactive than the initial polymer radicals and effectively terminates the degradation chain.

Efficient antioxidants are characterized by a low N-H bond dissociation enthalpy (BDE), making hydrogen donation thermodynamically favorable. PPDs typically have N-H BDEs around 80 kcal/mol, enabling them to effectively quench polymer radicals.[8][9]

Caption: Radical scavenging mechanism of a PPD antioxidant.

Antiozonant Action: A Multi-Faceted Defense

Ozone (O3) aggressively attacks the carbon-carbon double bonds in unsaturated elastomers (like natural rubber, SBR, NBR), leading to rapid cracking and failure. PPDs provide protection through several mechanisms that operate concurrently.[10][11]

  • Kinetic Scavenging: PPDs are significantly more reactive with ozone than the rubber itself—ozonation rates for PPDs can be 50 to 150 times faster than for olefins.[8] The PPD migrates (blooms) to the rubber surface and reacts with atmospheric ozone, consuming it before it can reach the polymer backbone.[11][12]

  • Protective Film Formation: The reaction products of the PPD and ozone form a microscopic, flexible film on the rubber's surface. This film acts as a physical barrier, shielding the underlying polymer from further ozone attack.[10][12] The bulky nature of the cyclohexyl and isopropyl groups on this compound would likely contribute to a more robust and less permeable film compared to smaller PPDs.

  • Relinking: Some theories suggest that PPDs can react with the ozonized rubber intermediates, preventing chain scission or helping to recombine severed polymer chains.[10]

Recent studies using density functional theory have elucidated that the initial ozone attack may occur on the PPD's aromatic ring rather than the nitrogen atoms, leading to hydroxylated intermediates that ultimately form quinone structures.[11][12] This highlights the complexity of the protective mechanism.

Potential Industrial Applications

The unique structural attributes of this compound make it a versatile candidate for several demanding industrial sectors.

Primary Application: Rubber and Elastomer Stabilization

This is the most direct and significant potential application. Substituted PPDs are indispensable additives in the rubber industry, particularly for tire manufacturing.[1][2][13]

  • Target Products: Tire sidewalls and treads, conveyor belts, hoses, seals, and gaskets made from natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR).

  • Key Advantages:

    • High Persistence: The large molecular size and low predicted volatility prevent the additive from leaching or evaporating over time, ensuring long-term protection against flex cracking and ozone degradation.

    • Excellent Solubility: The alkyl groups ensure good compatibility with the non-polar rubber matrix, preventing bloom-out (excessive surface migration) while maintaining sufficient mobility to reach the surface for ozone protection.

    • Anti-Fatigue Properties: PPDs are known to be excellent anti-flex cracking agents, a critical requirement for dynamic applications like tires.[3]

Secondary Application: Lubricants and Fuels

Diarylamines are widely used as antioxidants in lubricating oils, greases, and fuels to prevent oxidative breakdown at high temperatures.

  • Target Products: Engine oils, hydraulic fluids, turbine oils, and biodiesel.

  • Mechanism: In this context, the PPD functions as a radical scavenger, inhibiting the formation of sludge, varnish, and acidic byproducts that degrade lubricant performance and damage machinery.

  • Key Advantages:

    • Thermal Stability: The robust aromatic structure can withstand high operating temperatures.

    • Solubility in Hydrocarbons: The cyclohexyl and isopropyl groups ensure it remains dissolved in the base oil.

Tertiary Application: Polymer and Plastic Stabilization

While less common than in rubber, PPDs can be used to stabilize certain plastics, particularly those susceptible to oxidative degradation.

  • Target Products: Polyamides, polyurethanes, and other engineering plastics.

  • Key Advantages:

    • Melt Processing Stability: Can protect the polymer from degradation during high-temperature extrusion and molding processes.

    • Color: As a substituted PPD, it may be less staining than some other amine antioxidants, although testing would be required to confirm this.

Experimental Evaluation Protocols

To validate the efficacy of this compound, a series of standardized tests must be performed.

Protocol: Evaluation in a Rubber Formulation

This workflow outlines the steps to compound, cure, and test the antidegradant in a representative rubber compound.

Step 1: Compounding

  • Objective: To uniformly disperse the PPD and other ingredients into the rubber matrix.

  • Procedure:

    • Select a base elastomer (e.g., SBR 1502).

    • On a two-roll mill or in a Banbury mixer, add ingredients in a standard order: elastomer, zinc oxide, stearic acid, this compound (e.g., at 2 parts per hundred rubber - phr), carbon black, processing oils.

    • Finally, add the curative package (sulfur and accelerators) at a lower temperature to prevent premature vulcanization (scorching).

Step 2: Curing (Vulcanization)

  • Objective: To cross-link the polymer chains and form a durable thermoset material.

  • Procedure:

    • Determine the optimal cure time (t90) using a moving die rheometer (MDR).

    • Press-cure sheets of the compounded rubber in a heated mold at a specified temperature (e.g., 160°C) and pressure for the determined t90.

Step 3: Performance Testing

  • Objective: To measure the material's resistance to degradation.

  • Procedure:

    • Ozone Resistance: Expose statically or dynamically strained samples in an ozone test chamber according to ASTM D1149 or D3395.[14] Periodically inspect for cracks.

    • Heat Aging: Age samples in a hot air oven (ASTM D573) for various durations (e.g., 24, 48, 72 hours at 100°C).

    • Mechanical Properties: Measure tensile strength, elongation at break, and modulus before and after aging to quantify the retention of physical properties.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Performance Testing cluster_aging_types cluster_analysis Data Analysis Compounding 1. Compounding (Two-Roll Mill) Curing 2. Curing (Press Molding) Compounding->Curing Initial_Props 3a. Initial Mechanical Properties (ASTM D412) Curing->Initial_Props Aging 3b. Accelerated Aging Analysis 4. Compare Properties (% Retention) Initial_Props->Analysis Aged_Props 3c. Post-Aging Mechanical Properties (ASTM D412) Aging->Aged_Props Ozone Ozone Chamber (ASTM D1149) Aging->Ozone Heat Heat Oven (ASTM D573) Aging->Heat Aged_Props->Analysis

Caption: Workflow for evaluating a rubber antidegradant.

Synthesis and Manufacturing Considerations

The industrial viability of any chemical depends on an efficient and scalable synthesis route. For N,N'-disubstituted p-phenylenediamines, common manufacturing methods involve the condensation of aromatic amines with other compounds.

A plausible synthesis route for this compound could involve the reductive alkylation or condensation of p-aminodiphenylamine precursors, or the reaction of 4-cyclohexylaniline with 4-isopropylaniline derivatives under catalytic conditions.[15][16][17] Key considerations for industrial production include:

  • Raw Material Cost and Availability: The accessibility of substituted anilines is a primary cost driver.

  • Catalyst Efficiency: Identifying a high-yield, reusable catalyst is crucial for economic viability.

  • Process Safety: Amine chemistry often involves high temperatures and pressures, requiring robust engineering controls.

  • Purity: The final product must be purified to remove unreacted starting materials or catalytic residues that could negatively impact performance.

Future Outlook and Research Directions

While this compound shows significant promise based on its structure, further research is required.

  • Performance Benchmarking: Its efficacy should be directly compared to industry-standard antidegradants like 6PPD and IPPD in various rubber formulations.

  • Toxicology and Environmental Impact: A critical area of modern chemical development is environmental safety. PPDs as a class have come under scrutiny for the toxicity of their environmental transformation products, such as 6PPD-quinone.[13][18] A full toxicological profile of this compound and its ozonated derivatives would be essential before commercialization.

  • Synergistic Blends: Investigating its performance in combination with other stabilizers, such as hindered phenols or waxes, could reveal synergistic effects that enhance overall material durability.[10]

References

An In-Depth Technical Guide to the Health and Safety of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. N-(4-cyclohexylphenyl)-4-isopropylbenzenamine (CAS No. 886365-92-0) is a research chemical with limited publicly available toxicological data. Therefore, this guide employs a precautionary approach based on structure-activity relationships (SAR) with related chemical classes. This compound must be treated as hazardous until proven otherwise through certified toxicological evaluation.

Section 1: Executive Summary and Core Principles

This compound is a diarylamine derivative used in specialized research, such as for organic electroluminescent devices. The absence of a comprehensive safety profile in public databases necessitates a rigorous, science-led approach to risk assessment. This guide is structured not as a standard Safety Data Sheet (SDS), but as a decision-making framework for professionals handling this or similarly uncharacterized molecules. Our core principle is to infer potential hazards from its structural components—the secondary aromatic amine (diarylamine) core, the cyclohexylphenyl moiety, and the isopropylphenyl (cumyl) moiety—and to establish handling protocols that mitigate these predicted risks.

Section 2: Molecular Identity and Physicochemical Properties

A thorough understanding of the molecule's physical nature is the foundation of safe handling.

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 886365-92-0 [1]
Molecular Formula C₂₁H₂₇N [1]
Molecular Weight 293.45 g/mol [1]
Physical Form Solid, Pale Beige to Light Beige [2]
Melting Point 53 - 56 °C [3]
Boiling Point (Predicted) 423.5 ± 34.0 °C [1]
Density (Predicted) 1.023 ± 0.06 g/cm³ [1]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly) [2]

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature; or -20°C Freezer, under inert atmosphere. |[2][3] |

Section 3: Predictive Hazard Assessment via Structure-Activity Relationship (SAR)

Given the lack of specific toxicological data, a predictive assessment based on the molecule's constituent parts is the most responsible scientific approach.[4]

The Diarylamine Core

The diarylamine (secondary aromatic amine) structure is a well-known toxicophore.

  • General Toxicity: Aromatic amines as a class are recognized for a range of toxic effects, including carcinogenicity, mutagenicity, and hemotoxicity.[4] The key reaction often responsible for biological activity is N-oxidation to aryl-N-hydroxylamines, which are reactive metabolites.[5]

  • Diphenylamine (CAS 122-39-4) as a Surrogate: Diphenylamine, the simplest diarylamine, is classified as acutely toxic (Category 3), a specific target organ toxicant (repeated exposure, Category 2), and highly toxic to aquatic life.[3] It is known to cause irritation, and prolonged exposure can lead to kidney, bladder, and liver damage.[6][7]

  • Carcinogenicity Concern: While many aromatic amines are potent carcinogens, the evidence for diphenylamine itself is less clear.[4][8] However, some diarylamines like N-Phenyl-2-naphthylamine have been studied for their potential to metabolize into known carcinogens (e.g., 2-naphthylamine).[1][9] It is prudent to assume that any novel diarylamine could pose a long-term carcinogenic risk.

The Isopropylphenyl (Cumyl) Moiety
  • Metabolism and Toxicity of Cumene (CAS 98-82-8): The isopropylphenyl group is structurally related to cumene. Cumene is readily absorbed and metabolized, primarily via side-chain oxidation.[10] It is classified as "reasonably anticipated to be a human carcinogen" based on animal studies showing tumors in the lung, liver, and kidney.[11] Acute exposure can cause central nervous system depression.[12] The metabolism of cumene can generate reactive intermediates that could potentially cause DNA damage.[11]

The Cyclohexylphenyl Moiety
  • Toxicity of Cyclohexylbenzene (CAS 827-52-1): This moiety is generally considered to have low to moderate acute toxicity.[13] The primary hazards are mild irritation and, at high concentrations, potential central nervous system depression.[13] It is not classified as a skin/eye irritant, sensitizer, mutagen, or carcinogen under GHS.[14][15] However, it is classified as an Aspiration Hazard (Category 1) and is very toxic to aquatic organisms.[16][17]

Predicted Hazard Profile Summary

Based on the SAR analysis, this compound should be presumed to possess the following hazards until proven otherwise:

  • Acute Toxicity (Oral, Dermal, Inhalation): Potentially harmful to toxic.

  • Skin Corrosion/Irritation: Likely to be a skin irritant.

  • Eye Damage/Irritation: Likely to be a serious eye irritant.

  • Skin Sensitization: Aromatic amines are frequently skin sensitizers.

  • Carcinogenicity/Mutagenicity: Potential long-term hazard due to the aromatic amine structure and the cumene moiety.

  • Specific Target Organ Toxicity (Repeated Exposure): Potential for effects on the kidney, liver, and bladder.[6][7]

  • Aspiration Hazard: Unlikely in its solid form, but solutions may pose a risk.

  • Hazard to the Aquatic Environment: Likely to be toxic or very toxic to aquatic life.[6][16]

Table 2: Comparative GHS Hazard Data of Structurally Related Compounds

Compound CAS Number GHS Pictograms Hazard Statements
Diphenylamine 122-39-4 GHS06, GHS08, GHS09 H301, H311, H331 (Toxic if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects)
Cumene 98-82-8 GHS02, GHS07, GHS08, GHS09 H226 (Flammable liquid and vapour), H304 (May be fatal if swallowed and enters airways), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer), H411 (Toxic to aquatic life with long lasting effects)

| Cyclohexylbenzene | 827-52-1 | GHS08, GHS09 | H304 (May be fatal if swallowed and enters airways), H410 (Very toxic to aquatic life with long lasting effects) |

Section 4: Risk Management and Safe Handling Protocols

The cornerstone of working with uncharacterized compounds is a multi-layered safety approach that assumes a high degree of hazard.[18][19]

Diagram 2: Risk Assessment Workflow for Uncharacterized Compounds

G cluster_workflow Risk Management Workflow cluster_controls Hierarchy of Controls A Step 1: Information Gathering - Search CAS Number - Identify Structural Class B Step 2: Predictive Hazard Assessment - Conduct Structure-Activity Analysis (SAR) - Review data on related compounds A->B C Step 3: Assume High Hazard - Treat as toxic, irritant, sensitizer, and potential carcinogen B->C D Step 4: Implement Hierarchy of Controls C->D E Step 5: Develop Specific SOP - Detail handling, storage, waste - Outline emergency procedures D->E C1 Engineering Controls (Fume Hood, Glovebox) D->C1 F Step 6: Review & Document - Periodically review procedures - Document all handling activities E->F C2 Administrative Controls (SOPs, Training, Designated Areas) C1->C2 C3 Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C2->C3

Workflow for safely managing compounds with unknown toxicological data.

Engineering Controls
  • Primary Containment: All manipulations of solid this compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • High Potency Operations: For procedures involving significant aerosolization risk or handling of larger quantities (>1g), the use of a glove box or a powder containment hood should be considered.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling solutions that could splash.

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Check manufacturer compatibility charts for the specific solvents being used. Change gloves immediately if contamination is suspected and always before leaving the work area.

  • Body Protection: A flame-resistant laboratory coat with long sleeves and a secure (snapped) front is required.

  • Respiratory Protection: Not required if all work is conducted within a certified fume hood. A NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary for spill cleanup outside of a hood.

Administrative Controls & Work Practices
  • Designated Area: Clearly mark the area within the fume hood where the compound is being handled.

  • Standard Operating Procedure (SOP): A detailed, written SOP must be developed and approved before work begins. This SOP should cover weighing, dissolution, reaction setup, workup, and decontamination procedures.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]

  • Decontamination: At the end of each procedure, decontaminate all surfaces (fume hood sash, work surface, etc.) and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

Section 5: Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[19]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.

  • Spill Response:

    • Inside Fume Hood: Contain the spill. Absorb liquids with an inert material (e.g., vermiculite, sand). Carefully sweep up solid material. Place all contaminated materials into a sealed, labeled hazardous waste container. Decontaminate the area.

    • Outside Fume Hood: Evacuate the immediate area. Alert others and contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a significant spill without proper training and respiratory protection.

Section 6: Potential Metabolic Pathways and Toxicological Implications

For drug development professionals, understanding potential metabolism is key to predicting toxicity. The diarylamine structure is subject to several metabolic transformations.

Diagram 3: Hypothesized Metabolic Pathways

Metabolism cluster_PhaseI Phase I Metabolism (CYP450) cluster_PhaseII Phase II Conjugation Parent N-(4-cyclohexylphenyl)- 4-isopropylbenzenamine N_Ox N-Hydroxylation (Diarylamine Core) Parent->N_Ox Ring_Ox Aromatic Hydroxylation (Ring Positions) Parent->Ring_Ox Alkyl_Ox Side-Chain Oxidation (Isopropyl Group) Parent->Alkyl_Ox Reactive Reactive Intermediates (e.g., Nitrenium Ions) N_Ox->Reactive Glucuronide Glucuronidation (UGT) Ring_Ox->Glucuronide Sulfate Sulfation (SULT) Ring_Ox->Sulfate Alkyl_Ox->Glucuronide Alkyl_Ox->Sulfate Excretion Detoxification & Excretion Glucuronide->Excretion Sulfate->Excretion Adducts DNA/Protein Adducts (Potential Carcinogenicity) Reactive->Adducts

Potential metabolic activation and detoxification pathways for the title compound.

  • N-Oxidation: The primary metabolic activation pathway for many aromatic amines is N-oxidation by cytochrome P450 enzymes, leading to the formation of N-hydroxy-diarylamines.[5] These intermediates can be further activated (e.g., by sulfation or acetylation) to form highly reactive nitrenium ions, which are capable of forming covalent adducts with DNA and proteins, a key initiating event in chemical carcinogenesis.[20]

  • Aromatic Ring Hydroxylation: The phenyl rings can undergo hydroxylation at various positions, typically followed by Phase II conjugation (e.g., glucuronidation) to facilitate excretion.[21] This is generally a detoxification pathway.

  • Alkyl Group Oxidation: The isopropyl group is susceptible to oxidation, similar to cumene metabolism, which can lead to metabolites like 2-phenyl-2-propanol derivatives.[22] While this can be a detoxification route, some metabolic intermediates of cumene are implicated in its carcinogenicity.[11]

The balance between these activation and detoxification pathways determines the ultimate toxic potential of the molecule.

Section 7: Conclusion and Recommendations

This compound is a compound that demands a high level of caution due to the absence of specific safety data. By applying a structure-activity relationship analysis, we can predict a hazard profile that includes acute toxicity, skin and eye irritation, sensitization, potential target organ damage (kidney, liver), and a plausible long-term carcinogenic risk. All personnel must adhere to stringent safety protocols, including the mandatory use of engineering controls and appropriate PPE. Any deviation from these protocols introduces an unacceptable level of risk. It is strongly recommended that any organization planning to use this chemical on a larger scale first commission a foundational battery of toxicological tests (e.g., Ames test for mutagenicity, in-vitro cytotoxicity) to better characterize its hazard profile.

References

An In-depth Technical Guide to the Thermal Stability of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Thermal Stability Analysis

In the landscape of pharmaceutical development and material science, a comprehensive understanding of a compound's thermal stability is not merely a regulatory checkpoint but a fundamental pillar of product quality, safety, and efficacy. For N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, a substituted diphenylamine derivative with potential applications as an antioxidant or intermediate, this understanding is critical. As of the writing of this guide, specific, publicly available thermogravimetric or calorimetric data for this precise molecule is limited. Therefore, this document adopts the perspective of a Senior Application Scientist, providing a robust, field-proven framework for conducting a thorough thermal stability analysis. It is designed to empower researchers to generate high-quality, reproducible data and to interpret it with scientific rigor.

This guide eschews a rigid, templated format in favor of a logical, causality-driven narrative. We will not only detail the "how" but, more importantly, the "why" behind each experimental choice, ensuring that the described protocols are self-validating systems. Every claim and procedural standard herein is grounded in authoritative references, providing a direct line of sight to the foundational principles of thermal analysis and regulatory expectations.

The Imperative of Thermal Stability in the Compound's Lifecycle

This compound, as a substituted aromatic amine, belongs to a class of compounds often utilized for their antioxidant properties.[1][2] Such applications inherently expose the molecule to thermal stress during manufacturing, formulation, storage, and even end-use. A priori knowledge of its thermal stability is paramount for several key reasons:

  • Shelf-life Prediction and Storage Conditions: The primary goal of stability testing is to establish a re-test period or shelf life and to recommend storage conditions.[3] Thermal degradation is a key factor that can lead to a loss of potency and the generation of impurities.

  • Forced Degradation Studies: As mandated by regulatory bodies like the ICH, forced degradation studies are essential to understand the degradation pathways of a drug substance. Thermal stress is a critical component of these studies, helping to develop and validate stability-indicating analytical methods.

  • Manufacturing Process Control: Many chemical syntheses and formulation processes involve heating steps. Knowing the decomposition temperature of this compound is crucial to prevent degradation and ensure the quality of the final product.

  • Safety and Hazard Assessment: Uncontrolled thermal decomposition can sometimes lead to exothermic events or the release of toxic gases. A thorough thermal analysis provides critical data for a comprehensive safety assessment.

Core Methodologies for Assessing Thermal Stability

The cornerstone of any thermal stability investigation lies in two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4] When coupled with evolved gas analysis techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), a comprehensive picture of the compound's thermal behavior can be elucidated.[5][6]

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as it is heated at a controlled rate.[5] This technique is indispensable for determining the temperature at which a material begins to degrade.

This protocol is designed in accordance with the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[1][7]

Objective: To determine the onset of thermal decomposition and the residual mass of this compound under an inert atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer capable of a heating rate of at least 10 °C/min and a temperature range up to 600 °C.

Procedure:

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (platinum or alumina is recommended).

  • Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass (%) versus temperature.

    • Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition (Tonset), typically defined as the intersection of the baseline with the tangent of the mass loss curve at the point of maximum slope.

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal events such as melting, crystallization, and decomposition, which can be endothermic or exothermic.

Objective: To determine the melting point and to detect any exothermic decomposition events of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Identify endothermic peaks, which may correspond to melting.

    • Identify exothermic peaks, which may indicate decomposition or other energetic events.

Visualizing the Experimental Workflow

A clear understanding of the experimental sequence is crucial for reproducibility and data integrity.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Sample N-(4-cyclohexylphenyl) -4-isopropylbenzenamine TGA_weigh Weigh 5-10 mg in TGA crucible Sample->TGA_weigh DSC_weigh Weigh 2-5 mg in sealed pan Sample->DSC_weigh TGA_run Heat to 600°C @ 10°C/min in N2 atmosphere TGA_weigh->TGA_run TGA_data Record Mass vs. Temp TGA_run->TGA_data TGA_analysis Determine Tonset & Mass Loss % TGA_data->TGA_analysis DSC_run Heat to 400°C @ 10°C/min in N2 atmosphere TGA_analysis->DSC_run Inform DSC end temperature DSC_weigh->DSC_run DSC_data Record Heat Flow vs. Temp DSC_run->DSC_data DSC_analysis Identify Melting (endo) & Decomposition (exo) peaks DSC_data->DSC_analysis

Caption: Workflow for the thermal analysis of this compound.

Hypothetical Data and Interpretation

In the absence of published data, we can construct a hypothetical data set based on the known behavior of similar substituted diphenylamines and aromatic amines.[9][10] This serves as a template for what researchers might expect to observe.

TGA and DSC Data Summary
ParameterTechniqueHypothetical ValueInterpretation
Melting Point (Tm) DSC110 - 120 °CA sharp endothermic peak indicating a crystalline solid.
Onset of Decomposition (Tonset) TGA~280 °C (in N2)The temperature at which significant mass loss begins.
Peak Decomposition Temp (Tpeak) TGA (DTG)~320 °CThe temperature of the maximum rate of mass loss.
Decomposition Event DSCBroad exotherm starting >280 °CThe decomposition process is exothermic.
Residual Mass @ 600 °C TGA< 5%The compound undergoes near-complete decomposition.
Advanced Analysis: TGA Coupled with Evolved Gas Analysis (TGA-FTIR/MS)

To gain deeper mechanistic insights, coupling the TGA to an FTIR spectrometer or a mass spectrometer is highly recommended.[6][11] As the sample decomposes, the evolved gases are swept into the spectrometer for identification.

Expected Evolved Gases: Based on the structure of this compound, potential degradation products could include:

  • Isopropylbenzene (Cumene): From cleavage of the isopropylphenyl group.

  • Cyclohexylbenzene: From cleavage of the cyclohexylphenyl group.

  • Aniline and substituted anilines: From fragmentation of the core structure.

  • Ammonia (NH3): A common degradation product of amines.[12]

  • Hydrocarbons: From the breakdown of the cyclohexyl and isopropyl groups.

Proposed Thermal Degradation Pathway

The thermal degradation of large organic molecules often proceeds through the homolytic cleavage of the weakest chemical bonds. For this compound, the C-N bonds are likely points of initial fragmentation.

Degradation_Pathway cluster_products Primary Degradation Products cluster_secondary Secondary Products (Evolved Gases) Parent N-(4-cyclohexylphenyl)- 4-isopropylbenzenamine Radical1 Cyclohexylphenylaminyl Radical Parent->Radical1 C-N Cleavage Radical2 Isopropylphenyl Radical Parent->Radical2 C-N Cleavage Radical3 Isopropylphenylaminyl Radical Parent->Radical3 C-N Cleavage Radical4 Cyclohexylphenyl Radical Parent->Radical4 C-N Cleavage Anilines Substituted Anilines Radical1->Anilines Cumene Isopropylbenzene Radical2->Cumene Radical3->Anilines Hydrocarbons Other Hydrocarbons Radical4->Hydrocarbons NH3 Ammonia Anilines->NH3

Caption: A plausible thermal degradation pathway for the subject compound.

Conclusion and Future Recommendations

This guide provides a comprehensive, scientifically grounded framework for the thermal stability analysis of this compound. By following the detailed protocols for TGA and DSC, researchers can generate the critical data needed to understand the compound's behavior under thermal stress. The inclusion of advanced techniques like TGA-FTIR/MS is crucial for elucidating the degradation pathways, which is a key requirement in modern pharmaceutical development and material science.

It is strongly recommended that any empirical data generated for this compound be published to contribute to the collective scientific knowledge base. The hypothetical data and pathways presented here should serve as a robust starting point for these future investigations. A thorough understanding of thermal stability is not just an analytical exercise; it is a prerequisite for ensuring the development of safe, stable, and effective products.

References

An In-depth Technical Guide to the Crystal Structure Analysis of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional arrangement of atoms within a crystalline solid dictates its fundamental physicochemical properties. For active pharmaceutical ingredients (APIs) and advanced materials, understanding the crystal structure is paramount for predicting stability, solubility, and bioavailability. This guide provides a comprehensive, in-depth walkthrough of the state-of-the-art methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, a diarylamine derivative. From the foundational step of crystal growth to the final stages of structure validation and interpretation, this document outlines the causality behind experimental choices, ensuring a robust and reproducible structural determination. It is intended for researchers, scientists, and professionals in drug development who require a technical and practical understanding of crystallographic analysis.

Introduction: The Significance of Solid-State Structure

This compound is a diarylamine, a class of compounds widely utilized in materials science and as precursors in medicinal chemistry.[1][2] The conformation and packing of such molecules in the solid state are governed by a delicate balance of subtle, non-covalent interactions.[3][4][5] Determining the crystal structure provides definitive insights into:

  • Molecular Conformation: Establishing the precise bond lengths, bond angles, and torsional angles that define the molecule's three-dimensional shape.

  • Polymorphism: Identifying different crystalline forms of the same compound, which can have drastically different physical properties.

  • Supramolecular Assembly: Understanding how molecules recognize each other and pack in a crystal lattice through interactions like hydrogen bonds and van der Waals forces.[6]

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement in a crystalline material.[7][8][9] This technique provides a high-resolution map of electron density, from which a detailed molecular and crystal structure can be modeled and refined.[10]

PART 1: Synthesis and Crystal Growth: The Prerequisite for Analysis

A successful crystal structure analysis begins with a high-quality single crystal. This necessitates both the synthesis of pure material and the careful optimization of crystallization conditions.

Synthesis of this compound

While several methods for synthesizing diarylamines exist, a common approach involves the cross-coupling of an aniline derivative with an aryl halide, often catalyzed by a transition metal.[11][12] An alternative route could involve the reaction of 4-cyclohexylaniline with 1-iodo-4-isopropylbenzene under Buchwald-Hartwig amination conditions.

Conceptual Synthesis Protocol:

  • Reactant Preparation: To a dry, inert-atmosphere reaction vessel, add 4-cyclohexylaniline, 1-iodo-4-isopropylbenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Reaction Execution: Add anhydrous toluene as a solvent and heat the mixture under reflux until the starting materials are consumed (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

It is critical to achieve high purity (>98%) as impurities can significantly inhibit crystallization.

Growing X-Ray Quality Single Crystals

The goal of crystallization is to encourage slow, ordered growth from a supersaturated solution, leading to a single, well-defined crystal lattice free of significant defects. The ideal crystal for SC-XRD is typically 0.1-0.3 mm in each dimension.[13]

Step-by-Step Crystallization Protocol:

  • Solvent Screening: The choice of solvent is crucial.[14] A suitable solvent is one in which the compound is moderately soluble. A range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) should be screened.

  • Slow Evaporation Method:

    • Dissolve a small amount of the purified compound (5-10 mg) in a minimal volume of a suitable solvent in a small, clean vial.

    • Filter the solution to remove any particulate matter.

    • Cover the vial with a cap that has been pierced with a needle or with parafilm containing small pinholes. This allows the solvent to evaporate slowly over several days to weeks.

    • Place the vial in a vibration-free location.

  • Vapor Diffusion Method:

    • Liquid-Liquid Diffusion: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this solution in a small, open vial. Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[14]

The causality behind these slow growth methods is to maintain the system near equilibrium, allowing molecules sufficient time to orient themselves correctly as they deposit onto the growing crystal face. Rapid precipitation leads to amorphous solids or polycrystalline powders, which are unsuitable for single-crystal analysis.[15]

PART 2: The Crystallographic Experiment: From Crystal to Data

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to generate the data required for structure determination.

Crystal Mounting and Data Collection

Protocol:

  • Crystal Selection: Under a microscope, select a crystal with sharp edges, smooth faces, and no visible cracks or defects.

  • Mounting: The selected crystal is mounted on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

  • Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Rationale: Low-temperature data collection is standard practice. It minimizes atomic thermal vibrations, which sharpens the diffraction spots and leads to more precise atomic positions.[16] It also reduces the risk of radiation damage to the crystal from the high-intensity X-ray beam.

  • Data Collection: The crystal is placed on a goniometer within a single-crystal X-ray diffractometer. The instrument rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-ray spots.

G cluster_prep Sample Preparation cluster_exp X-ray Experiment cluster_analysis Data Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection Goniometer Goniometer (Crystal Rotation) Selection->Goniometer Mount Crystal XRay X-ray Source XRay->Goniometer Detector Detector (Records Diffraction) Goniometer->Detector Integration Data Integration (Intensities) Detector->Integration Raw Diffraction Images Solution Structure Solution (Phase Problem) Integration->Solution Refinement Structure Refinement (Model Fitting) Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Data Processing: Structure Solution and Refinement

The raw diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of each reflection.

  • Indexing and Integration: Software analyzes the positions of the diffraction spots to determine the dimensions and symmetry of the unit cell (the basic repeating block of the crystal). The intensity of each spot is then integrated.

  • Structure Solution: This is the most critical step, where the "phase problem" is solved.[10] Since detectors only measure intensities (amplitudes) and not the phases of the diffracted waves, direct methods or Patterson methods are used to generate an initial electron density map. This map reveals the positions of the heavier atoms (carbon, nitrogen).

  • Structure Refinement: An atomic model is built based on the initial electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to achieve the best possible agreement between the observed diffraction data (F_obs) and the data calculated from the model (F_calc). Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the refinement is monitored by the R-factor (R1), which should ideally be below 5% for a well-determined structure.[17]

PART 3: Structural Analysis and Interpretation

With a refined crystal structure, the focus shifts to interpreting the chemical and physical information it contains.

Molecular Geometry

The primary result is the precise conformation of the this compound molecule in the solid state. Key parameters are summarized in a table.

ParameterDescriptionExpected Value
Bond Lengths Distances between bonded atoms (e.g., C-N, C-C).Provides information on bond order and hybridization.
Bond Angles Angles formed by three connected atoms (e.g., C-N-C).Defines the local geometry around an atom.
Torsion Angles Dihedral angles describing rotation around a bond.Determines the overall molecular conformation (e.g., twist of the phenyl rings).

These values are compared against standard values from the Cambridge Structural Database (CSD) for similar fragments to identify any unusual geometric features.[18]

Supramolecular Interactions and Crystal Packing

No molecule in a crystal exists in isolation. The way molecules pack together is dictated by a network of non-covalent interactions that stabilize the crystal lattice.[3][4] For the title compound, key interactions would include:

  • C-H···π interactions: Weak hydrogen bonds between C-H groups (from the cyclohexyl or isopropyl moieties) and the electron-rich π systems of the phenyl rings.

  • van der Waals forces: Ubiquitous attractive and repulsive forces that govern the overall packing efficiency.

Interactions cluster_A Molecule A cluster_B Molecule B cluster_C Molecule C A N-(4-cyclohexylphenyl)- 4-isopropylbenzenamine B N-(4-cyclohexylphenyl)- 4-isopropylbenzenamine A->B C-H···π C N-(4-cyclohexylphenyl)- 4-isopropylbenzenamine A->C C-H···π B->C van der Waals

Hirshfeld Surface Analysis

To visualize and quantify these intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[19][20] This method maps the close contacts a molecule makes with its neighbors.[21][22]

  • d_norm surface: A surface mapped with the normalized contact distance (d_norm) highlights regions of significant intermolecular contact. Short contacts (strong interactions) appear as red spots, contacts near the van der Waals separation are white, and longer contacts are blue.[21]

  • 2D Fingerprint Plots: These plots summarize all the interactions, quantifying the percentage contribution of different types of contacts (e.g., H···H, C···H, N···H) to the overall crystal packing.[23] This provides a quantitative fingerprint of the supramolecular environment.

PART 4: Data Validation and Reporting: Ensuring Trustworthiness

A crystallographic analysis is incomplete without rigorous validation. The International Union of Crystallography (IUCr) has established standards and tools to ensure the quality and integrity of reported structures.[24]

The Self-Validating System:

  • Crystallographic Information File (CIF): All experimental details, atomic coordinates, and refinement statistics are compiled into a standardized CIF file.

  • checkCIF Validation: This CIF file is submitted to the IUCr's checkCIF service.[25][26] This automated service performs hundreds of checks for geometric consistency, data completeness, and potential errors in the structural model.[27][28]

  • Alert Resolution: The service generates a report with alerts (A, B, C, G) that highlight potential issues. The crystallographer must address or explain any A- or B-level alerts, ensuring the final model is chemically and crystallographically sound. This process acts as a crucial peer-review and self-correction mechanism.

Key Validation Metrics:

MetricDescriptionAcceptable Range
R1 Agreement factor for observed vs. calculated structure factors.< 0.05 for high-quality data
wR2 Weighted agreement factor, based on all data.< 0.15
Goof (S) Goodness-of-Fit. Should be close to 1.0.9 - 1.1
Residual Electron Density Highest peaks and deepest holes in the final difference map.< ±0.5 e⁻/ų

Conclusion

The crystal structure analysis of this compound is a multi-step process that demands precision at every stage, from chemical synthesis to final data validation. By following the detailed protocols and understanding the rationale behind each experimental choice, researchers can obtain a high-fidelity model of the compound's solid-state structure. This information is not merely an academic curiosity; it is a critical dataset for understanding material properties, guiding drug development, and advancing the field of crystal engineering. The integration of experimental techniques with powerful analytical tools like Hirshfeld surface analysis and rigorous validation via checkCIF ensures that the final structure is both accurate and trustworthy.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine using High-Performance Liquid Chromatography (HPLC)

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical technique for this non-polar, aromatic amine. The methodology is built upon a fundamental understanding of the analyte's physicochemical properties, ensuring high resolution, excellent peak symmetry, and reproducible results. This document provides a step-by-step protocol from sample preparation to data analysis, a complete method validation strategy based on ICH guidelines, and expert insights into the rationale behind the selected chromatographic parameters.

Introduction and Scientific Rationale

This compound is a complex secondary aromatic amine characterized by its significant non-polar nature, conferred by the cyclohexyl, isopropyl, and phenyl functional groups. Such compounds are common in industrial chemistry, serving as intermediates, antioxidants, or stabilizers in materials like rubber and polymers. The accurate determination of its purity and concentration is critical for quality control, stability testing, and process optimization.

The inherent hydrophobicity and aromaticity of the molecule make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach.[1] This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[1] By employing a polar mobile phase, highly non-polar compounds like this compound are strongly retained on the column, allowing for excellent separation from more polar impurities.[1] The presence of two aromatic rings provides strong chromophores, making UV detection a highly sensitive and suitable choice for quantification.

This application note presents a fully developed and validated HPLC method, providing users with a turnkey solution for their analytical needs.

Principle of the Chromatographic Separation

The separation is achieved using a C18 stationary phase, which consists of silica particles chemically bonded with octadecylsilane. This creates a highly hydrophobic surface. The mobile phase is a mixture of an aqueous component (HPLC-grade water with a pH modifier) and an organic solvent (acetonitrile).

When the sample is injected, the highly non-polar analyte partitions from the polar mobile phase onto the non-polar stationary phase. Elution is controlled by the proportion of the organic solvent in the mobile phase. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, allows for the elution of any potential polar impurities first, followed by the target analyte. This ensures a robust separation and a clean chromatogram. The secondary amine in the analyte is basic; therefore, adding a small amount of acid (e.g., formic acid) to the mobile phase ensures consistent protonation of the amine and suppresses undesirable interactions with residual silanol groups on the silica support, leading to improved peak shape.[2]

Experimental Design

Instrumentation, Materials, and Reagents
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Vortex mixer.

  • Materials:

    • HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A modern, high-purity, end-capped column is strongly recommended for optimal peak shape with basic compounds.[2]

    • Guard Column: C18 guard column to protect the analytical column from contamination.[2]

    • HPLC vials with caps and septa.

    • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).

    • Volumetric flasks and pipettes.

  • Reagents and Solvents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Formic Acid (HCOOH), ACS grade or higher.

    • Methanol (MeOH), HPLC grade (for cleaning).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for non-polar analytes due to its high hydrophobicity.[3]
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the mobile phase. Formic acid helps to control the pH and improve the peak shape of the basic amine analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier used to elute the analyte. Acetonitrile is chosen for its strong elution strength and good UV transparency.[2]
Elution Mode GradientEnsures robust separation of the main peak from any potential early-eluting polar impurities and late-eluting non-polar contaminants.
Gradient Program 0-2 min: 70% B2-10 min: 70% to 95% B10-12 min: 95% B12.1-15 min: 70% BThe initial hold ensures retention, the ramp provides separation, the high organic hold elutes any strongly retained compounds, and re-equilibration prepares for the next run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak efficiency.
Injection Volume 10 µLA typical injection volume to avoid column overload.[2]
Detection Wavelength 254 nm (or λmax determined by PDA scan)Aromatic compounds exhibit strong absorbance around this wavelength, providing high sensitivity. A PDA scan should be run to confirm the wavelength of maximum absorbance.
Run Time 15 minutesSufficient time for elution of the analyte and column re-equilibration.

Protocols and Methodologies

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.

  • Diluent: Prepare a mixture of Acetonitrile and Water (70:30 v/v). This composition is chosen to match the initial mobile phase conditions to ensure good peak shape upon injection.

Standard Stock Solution Preparation (e.g., 1000 µg/mL)
  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix well by inverting the flask several times.

Working Standard and Calibration Curve Preparation

Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Follow steps 2-4 from the Standard Stock Solution Preparation.

  • Perform a further dilution if necessary to bring the concentration into the range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

The general workflow for performing the analysis is depicted below.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_mobile Prepare Mobile Phases (A & B) sys_setup HPLC System Setup & Equilibration prep_mobile->sys_setup prep_std Prepare Standard Solutions inject_std Inject Calibration Standards prep_std->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Sample(s) prep_sample->inject_sample inject_blank Inject Blank (Diluent) sys_setup->inject_blank inject_blank->inject_std inject_std->inject_sample gen_cal Generate Calibration Curve inject_std->gen_cal integrate Integrate Sample Peaks inject_sample->integrate quantify Quantify Analyte Concentration gen_cal->quantify integrate->quantify report Generate Report quantify->report

Caption: General workflow for HPLC analysis.

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters Logic

The relationship between core validation parameters demonstrates the method's reliability. Precision and accuracy are built upon a linear and specific response.

Validation_Logic Specificity Specificity Linearity Linearity & Range Specificity->Linearity ensures response is from analyte Accuracy Accuracy (% Recovery) Linearity->Accuracy requires linear response Precision Precision (RSD%) Linearity->Precision assessed across the range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ derived from calibration curve Robustness Robustness Accuracy->Robustness Precision->Robustness

Caption: Interdependence of key HPLC method validation parameters.

Validation Experiments
  • Specificity: Inject the diluent, a placebo (if applicable), and the analyte standard. The diluent and placebo should show no interfering peaks at the retention time of the analyte. Peak purity can be assessed using a PDA detector.

  • Linearity and Range: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of Intercept / Slope)

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase pH by ±0.2) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Data Presentation and Results

All quantitative results from the validation should be summarized in tables for clarity.

Table 1: Linearity Data Example

Concentration (µg/mL) Mean Peak Area (n=3)
1 15,234
5 76,170
10 152,340
25 380,850
50 761,700
100 1,523,400
Regression Results Value
Slope 15,200
Intercept 450

| | 0.9998 |

Table 2: Precision and Accuracy Summary Example

Parameter Level Result Acceptance Criteria
Repeatability 100% RSD = 0.8% ≤ 2.0%
Intermediate Precision 100% Overall RSD = 1.1% ≤ 2.0%
Accuracy 80% Mean Recovery = 99.5% 98.0% - 102.0%
100% Mean Recovery = 100.2% 98.0% - 102.0%

| | 120% | Mean Recovery = 99.8% | 98.0% - 102.0% |

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The detailed protocol and validation guidelines provide a comprehensive framework for immediate implementation in a research or quality control setting. The rationale provided for each step empowers the user to troubleshoot and adapt the method as needed, ensuring its long-term reliability and utility.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Abstract

This application note provides a comprehensive and robust protocol for the qualitative and quantitative analysis of this compound (CAS No. 886365-92-0) using Gas Chromatography-Mass Spectrometry (GC-MS). This secondary aromatic amine, with a molecular formula of C21H27N and a molecular weight of 293.45 g/mol , presents analytical challenges typical of high molecular weight amines, including potential for poor peak shape and complex fragmentation.[1] The methodology herein is designed for researchers, scientists, and drug development professionals, offering detailed guidance on sample preparation, instrument configuration, and data interpretation. By explaining the rationale behind key experimental choices, this protocol serves as a self-validating system to ensure trustworthy and reproducible results in research and quality control settings.

Introduction and Scientific Principle

This compound is a complex secondary aromatic amine. The accurate determination of its purity and the identification of any related impurities are critical in various stages of chemical synthesis and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this molecule due to its high separation efficiency for semi-volatile compounds and its ability to provide definitive structural information through mass spectral fragmentation.[2][3]

The principle of this method hinges on the chromatographic separation of the analyte on a non-polar capillary column, followed by its ionization and fragmentation in a mass spectrometer. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase.[2] Aromatic amines can be challenging to analyze by GC, as their basicity can lead to adsorption on active sites within the column, resulting in poor peak shape (tailing).[4][5] Therefore, the selection of a highly inert column and optimized temperature program is paramount. Following separation, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI), causing it to fragment in a predictable and reproducible manner. The resulting mass spectrum serves as a "chemical fingerprint," allowing for unambiguous identification and structural elucidation.

Materials and Instrumentation

Reagents and Standards
  • This compound: Analytical standard (≥98% purity).

  • Solvent: HPLC-grade or GC-MS grade Dichloromethane (DCM) or Ethyl Acetate. The choice of a volatile organic solvent is critical for GC-MS analysis.[6][7] Water and non-volatile solvents must be avoided.[8]

  • Carrier Gas: Helium (99.999% purity or higher).

  • Vials: 2 mL clear glass autosampler vials with PTFE-lined caps. Samples should be prepared in glass to prevent leaching from plastic materials.[8]

Instrumentation
  • Gas Chromatograph: A system equipped with a split/splitless injector and electronic pressure control (e.g., Agilent 8890 GC or equivalent).

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer (e.g., Agilent 5977B MSD or equivalent).

  • GC Column: A low-bleed, non-polar capillary column is recommended for the analysis of aromatic amines to minimize peak tailing.[4] A suitable choice is a 5% phenyl methylpolysiloxane stationary phase column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

Detailed Experimental Protocol

Standard and Sample Preparation

The goal of sample preparation is to dissolve the analyte in a suitable solvent at a concentration appropriate for GC-MS injection, ensuring the solution is free of particulates.[6][8]

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3] This range is suitable for establishing method linearity.

  • Sample Preparation: Dissolve the sample matrix containing the analyte in Dichloromethane to achieve a final concentration within the calibration range.

  • Filtration/Centrifugation: Before transferring to an autosampler vial, ensure the sample is free from any particulate matter by centrifuging or filtering through a 0.22 µm PTFE syringe filter.[8] This prevents contamination of the injector and column.[7]

GC-MS Workflow Visualization

The overall analytical process from sample receipt to final data reporting is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Receive Sample weigh Weigh Analyte start->weigh dissolve Dissolve in DCM weigh->dissolve dilute Prepare Working Standards dissolve->dilute filter Filter/Centrifuge dilute->filter vial Transfer to Vial filter->vial inject Inject 1 µL into GC-MS vial->inject separate Chromatographic Separation inject->separate ionize Ionization (EI, 70 eV) separate->ionize detect Mass Detection (Scan Mode) ionize->detect process Process Chromatogram detect->process integrate Integrate Peak process->integrate identify Identify via Mass Spectrum integrate->identify quantify Quantify using Cal Curve identify->quantify report Generate Report quantify->report

Caption: High-level workflow for the GC-MS analysis of this compound.

Instrument Parameters

The following parameters are a robust starting point. Optimization may be required based on the specific instrumentation used.

ParameterSettingRationale
GC System
Injection ModeSplitlessMaximizes sensitivity for trace analysis. A 1-minute splitless time is sufficient for transferring the analyte onto the column.[10]
Injector Temperature280 °CEnsures complete and rapid vaporization of the high-boiling-point analyte without thermal degradation.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Provides optimal velocity for separation on a 0.25 mm ID column.
Oven ProgramInitial: 150 °C, hold 1 minStarts below the solvent boiling point to focus the analyte band.
Ramp: 15 °C/min to 300 °CA moderate ramp rate allows for effective separation from potential impurities.
Hold: 10 minEnsures elution of the high-boiling-point analyte and cleanses the column of any late-eluting compounds.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns.
Ion Source Temp.230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.[10]
Quadrupole Temp.150 °CPrevents condensation of analytes on the quadrupole rods.
Electron Energy70 eVThe standard energy for EI, which provides consistent and extensive fragmentation for structural elucidation.
Mass Scan Range40 - 450 m/zCovers the expected mass range from small fragments to the molecular ion (M+• at m/z 293.45).
Solvent Delay4 minPrevents the high concentration of solvent from entering and saturating the MS detector.

Results, Validation, and Data Interpretation

Chromatographic Performance and System Suitability

Under the prescribed conditions, this compound is expected to elute as a sharp, symmetrical peak. Before running samples, a system suitability test should be performed by injecting a mid-range standard. The peak asymmetry factor should be between 0.9 and 1.5, and the signal-to-noise ratio should be >100.

Mass Spectral Fragmentation

The 70 eV EI mass spectrum is key to confirming the analyte's identity. The fragmentation is predicted to occur at the bonds with the lowest dissociation energy, primarily alpha-cleavage adjacent to the nitrogen atom and benzylic positions.

  • Molecular Ion (M+•): A peak at m/z 293 corresponding to the intact molecule is expected, though it may be of low intensity for some amines.

  • Key Fragments:

    • m/z 278: Loss of a methyl group (-CH3) from the isopropyl moiety [M-15]+.

    • m/z 250: Loss of the isopropyl group (-C3H7) [M-43]+. This is often a significant fragmentation pathway for isopropyl-substituted aromatics.

    • m/z 160: Cleavage of the N-C bond on the cyclohexylphenyl side, resulting in the [C12H18N]+ fragment.

    • m/z 134: Cleavage of the N-C bond on the isopropylphenyl side, resulting in the [C9H12N]+ fragment.

    • m/z 91: Tropylium ion, a common fragment from benzyl-type structures, although less likely here as the charge is stabilized by the nitrogen.

Fragmentation cluster_frags Primary Fragmentation Pathways parent Parent Ion (C21H27N) m/z = 293 frag1 Loss of -CH3 m/z = 278 parent->frag1 -15 frag2 Loss of -C3H7 (isopropyl) m/z = 250 parent->frag2 -43 frag3 N-C Cleavage m/z = 160 parent->frag3 Benzylic frag4 N-C Cleavage m/z = 134 parent->frag4 Benzylic

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Method Validation

For the method to be considered trustworthy, it must be validated according to established guidelines like ISO/IEC 17025.[11][12][13] Key parameters and typical acceptance criteria are summarized below.

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze a blank solvent and matrix to check for interferences at the analyte's retention time.No significant interfering peaks at the retention time of the target analyte.[14]
Linearity & Range Analyze calibration standards at 5-7 concentration levels and perform linear regression.Correlation coefficient (r²) ≥ 0.995.[14]
Accuracy (Recovery) Spike a blank matrix with a known concentration of the analyte and analyze (n=3).Mean recovery typically between 80-120%.[11][14]
Precision Repeatability (Intra-day): Analyze one sample 6 times. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 15%.[14]
Limit of Detection (LOD) Determine the concentration that gives a signal-to-noise ratio (S/N) of 3.S/N ≥ 3.
Limit of Quantitation (LOQ) Determine the concentration that gives a signal-to-noise ratio (S/N) of 10.S/N ≥ 10, with acceptable precision and accuracy.
Robustness Introduce small, deliberate variations in method parameters (e.g., flow rate ±5%, oven temp ±2°C).The results should remain unaffected by minor changes, meeting system suitability.[14]

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable framework for the analysis of this compound. The combination of a non-polar capillary column with an optimized temperature gradient ensures excellent chromatographic separation, while electron ionization mass spectrometry allows for definitive identification and quantification. By following the outlined protocols for sample preparation, instrument setup, and method validation, researchers can achieve high-quality, reproducible data essential for quality control and research applications in the pharmaceutical and chemical industries.

References

Using N-(4-cyclohexylphenyl)-4-isopropylbenzenamine as a rubber antioxidant

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and development professionals on the application of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine as a high-performance antioxidant for rubber formulations.

Introduction: The Imperative for Advanced Rubber Protection

The durability and service life of rubber products are intrinsically linked to their resistance to degradation. Oxidative aging, initiated by factors such as heat, oxygen, and mechanical stress, leads to the formation of free radicals within the polymer matrix. These highly reactive species trigger a cascade of chain reactions, resulting in the cleavage of polymer chains, increased cross-linking, and ultimately, the loss of critical physical properties like elasticity, strength, and flexibility.

Amine-based antioxidants are a cornerstone of rubber formulation, designed to interrupt this destructive cycle. This compound is a secondary amine antioxidant that offers robust protection against thermo-oxidative degradation. Its unique molecular structure, featuring both cyclohexyl and isopropyl functional groups, provides excellent compatibility within the rubber matrix and long-term persistence, making it a compelling choice for demanding applications, including tires and other high-performance rubber goods. This document provides a comprehensive overview of its mechanism, application protocols, and performance evaluation methodologies.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective incorporation into rubber compounds.

PropertyValueSource
Molecular Formula C₂₁H₂₇N[1]
Molecular Weight 293.45 g/mol [1]
Appearance Pale beige to light beige solid[1][2]
Boiling Point 423.5 ± 34.0 °C (Predicted)[1][2]
Density 1.023 ± 0.06 g/cm³ (Predicted)[1][2]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1][2]
Storage Keep in a dark place, sealed in a dry, room temperature environment[1][2]

Mechanism of Action: Free Radical Scavenging

This compound functions as a primary, chain-terminating antioxidant. Its efficacy stems from the ability of its secondary amine group (-NH-) to donate a hydrogen atom to neutralize highly reactive free radicals. This process interrupts the auto-oxidation cycle that propagates rubber degradation.[3][4]

The key steps in the protective mechanism are:

  • Initiation: Heat or mechanical stress causes the homolytic cleavage of bonds in the rubber polymer (R-H), forming alkyl radicals (R•).

  • Propagation: These alkyl radicals react swiftly with atmospheric oxygen (O₂) to form peroxy radicals (ROO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction.[5]

  • Termination: this compound (A-H) intervenes by donating its labile hydrogen atom to the peroxy radical (ROO•), converting it into a stable hydroperoxide and forming a stabilized antioxidant radical (A•). This antioxidant radical is significantly less reactive and does not propagate the degradation chain.

Caption: Mechanism of free-radical scavenging by amine antioxidants.

Application in Rubber Compounding

The antioxidant is typically incorporated during the initial, non-productive mixing stage on a two-roll mill or in an internal mixer.[6] This ensures its homogeneous dispersion throughout the rubber matrix before the addition of curatives (like sulfur and accelerators), which are added at lower temperatures in the final mixing stage to prevent premature vulcanization (scorch).[6]

Table 1: Example Formulation for Natural Rubber (NR)

IngredientParts per Hundred Rubber (phr)Function
Natural Rubber (SMR 20)100Base Polymer
N330 Carbon Black45Reinforcing Filler
Zinc Oxide5Activator
Stearic Acid2Activator / Processing Aid
This compound 1.5 - 2.5 Antioxidant
Processing Oil3Plasticizer / Processing Aid
N-tert-butyl-2-benzothiazolesulfenamide (TBBS)0.8Accelerator
Sulfur1.8Curing Agent

Note: The optimal loading level of the antioxidant should be determined experimentally based on the specific polymer, application, and expected service conditions.

Protocols for Performance Evaluation

To validate the efficacy of this compound, a systematic evaluation of the physical properties of the vulcanized rubber before and after accelerated aging is required.

Protocol 1: Compounding and Curing
  • Mastication: Soften the natural rubber on a two-roll mill with the roll temperatures set to approximately 50-60°C.

  • Ingredient Incorporation: Add the zinc oxide, stearic acid, and this compound. Ensure thorough mixing until all ingredients are dispersed.

  • Filler and Oil Addition: Gradually add the carbon black, followed by the processing oil. Continue mixing, performing cuts and blends to ensure a homogeneous compound.

  • Final Mixing: Reduce the mill temperature to below 80°C. Add the accelerator (TBBS) and sulfur. Mix until fully dispersed, keeping the mixing time short to avoid scorch.

  • Sheeting Out: Sheet the final compound off the mill at a thickness of approximately 2 mm.

  • Curing: Determine the optimal cure time (t90) using a Moving Die Rheometer (MDR). Vulcanize the compounded sheets in a compression mold at the predetermined time and a temperature of 150°C.[6]

  • Conditioning: Allow the cured sheets to condition at room temperature for at least 24 hours before testing.

Protocol 2: Accelerated Aging
  • Sample Preparation: Cut dumbbell-shaped test specimens from the cured sheets according to ASTM D412 specifications.[6]

  • Initial Property Testing: Test a set of unaged specimens as a baseline for tensile strength, elongation at break, and hardness.

  • Thermo-oxidative Aging: Place another set of specimens in a hot air oven according to ASTM D573.[6][7] A typical condition is 72 hours at 100°C.

  • Post-Aging Conditioning: After aging, remove the samples and allow them to cool and condition at room temperature for 24 hours before re-testing.

Protocol 3: Mechanical Property Testing
  • Tensile Properties (ASTM D412): Use a universal testing machine (tensometer) to measure the tensile strength, elongation at break, and modulus of both unaged and aged samples.[6]

  • Hardness (ASTM D2240): Measure the Shore A hardness of the samples using a durometer.[6]

  • Data Analysis: Calculate the percentage retention of each property after aging using the formula: % Retention = (Aged Value / Unaged Value) * 100

Caption: Experimental workflow for evaluating antioxidant performance.

Data Interpretation

The effectiveness of the antioxidant is determined by the degree to which the rubber's mechanical properties are retained after accelerated aging. High percentage retention values indicate superior protection.

Table 2: Sample Performance Data

PropertyUnagedAged (72h @ 100°C)% Retention
Tensile Strength (MPa) 22.518.984%
Elongation at Break (%) 55044080%
Hardness (Shore A) 6065-

A higher retention of tensile strength and elongation signifies excellent antioxidant performance. A slight increase in hardness upon aging is typical, but excessive hardening indicates significant degradation.

Health and Safety Precautions

It is crucial to handle this compound with appropriate safety measures as outlined in its Safety Data Sheet (SDS).

  • Hazards: The substance is harmful if swallowed and causes severe skin burns and eye damage. It may also be harmful to aquatic life with long-lasting effects.[8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat or protective clothing.[9] In environments with dust or aerosols, respiratory protection may be required.[8]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke when using this product.[8] Ensure adequate ventilation in the handling area.[10]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower. Call a physician immediately.[8]

    • Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist.[8]

    • Ingestion: Make the victim drink water (two glasses at most). Avoid vomiting due to the risk of perforation. Call a physician immediately.[8]

    • Inhalation: Move the person to fresh air. Call a physician.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]

References

A Validated HPLC-UV Method for the Quantitative Determination of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine in Vulcanized Rubber Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note by Gemini Scientific

Abstract

N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, a substituted p-phenylenediamine (PPD) derivative, is a potent antioxidant and antiozonant incorporated into rubber formulations to prevent degradation from oxidative and environmental stress, thereby extending the service life of the final product. Accurate quantification of this additive is critical for quality control, ensuring that its concentration is within the optimal range for performance without unnecessary cost. This document provides a comprehensive, validated protocol for the quantitative analysis of this compound in rubber compounds using a robust solvent extraction method followed by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Introduction and Scientific Principles

The durability and performance of rubber products are heavily dependent on the presence of protective additives.[1] this compound belongs to the class of p-phenylenediamine antioxidants, which function by scavenging free radicals and reacting with ozone before these agents can attack the polymer backbone.[1] The concentration of this additive must be meticulously controlled; insufficient amounts lead to premature product failure, while excessive use can lead to blooming (migration to the surface) and increased costs.

The analytical challenge lies in isolating this relatively small organic molecule from a complex, cross-linked, and largely insoluble polymer matrix. This protocol employs a liquid-solid extraction technique, a foundational and effective method for separating additives from a polymer.[2] The principle relies on selecting a solvent system that effectively swells the rubber matrix and solubilizes the target analyte without dissolving the polymer itself.[3]

Following extraction, the analyte is quantified using reverse-phase HPLC. This chromatographic technique separates compounds based on their polarity. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. This compound, being a moderately non-polar molecule, is retained on the column and then eluted by the mobile phase. Quantification is achieved by a UV detector, which measures the absorbance of the analyte's aromatic chromophores at a specific wavelength.[4][5] The concentration is determined by comparing the analyte's peak area to a calibration curve generated from standards of known concentration.

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data reporting, follows a structured workflow designed for accuracy and repeatability.

G s1 1. Rubber Sample Comminution (Cryo-milling or dicing to <1 mm) s2 2. Accelerated Solvent Extraction (ASE) (e.g., Dichloromethane/Acetone) s1->s2 s3 3. Extract Concentration (Evaporation under Nitrogen) s2->s3 s4 4. Reconstitution & Filtration (Mobile Phase, 0.45 µm Syringe Filter) s3->s4 a1 5. HPLC-UV Injection s4->a1 a2 6. Chromatographic Separation (C18 Reverse-Phase Column) a1->a2 a3 7. UV Detection (λ = 290 nm) a2->a3 d1 8. Peak Integration (Chromatography Data System) a3->d1 d3 10. Concentration Calculation (% w/w in original sample) d1->d3 d2 9. Calibration Curve Generation (External Standards) d2->d3

Caption: Overall workflow for quantitative analysis.

Materials and Methods

Reagents and Materials
  • Analyte Standard: this compound, analytical standard grade (≥98% purity).[6][7]

  • Solvents: HPLC grade Dichloromethane (DCM), Acetone, Methanol, and Acetonitrile.

  • Water: Deionized (DI) water, >18 MΩ·cm resistivity.

  • Hardware: 0.45 µm PTFE syringe filters, glass vials with caps, volumetric flasks, analytical balance.

Instrumentation
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 mm i.d. × 150 mm, 5 µm particle size).

  • Extraction System: Accelerated Solvent Extractor (ASE) or a Soxhlet apparatus.[1][3]

  • Grinder: Cryogenic impact mill or a sharp blade for dicing.

Detailed Protocols

Protocol 1: Preparation of Standards

Rationale: Accurate standards are the foundation of quantitative analysis. A stock solution is prepared and then serially diluted to create a set of calibration standards that bracket the expected concentration of the analyte in the sample extracts.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Stock Solution (100 µg/mL): Pipette 5 mL of the Primary Stock Solution into a 50 mL volumetric flask and dilute to the mark with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the Working Stock Solution with the mobile phase. This ensures compatibility with the HPLC system.

Protocol 2: Sample Preparation and Extraction

Rationale: The goal of extraction is the quantitative transfer of the analyte from the solid rubber matrix into a liquid solvent. Cryo-milling prevents the rubber from becoming gummy during size reduction and dramatically increases the surface area for extraction.[3] An extraction solvent mixture of DCM and acetone is effective; DCM swells many common rubbers (e.g., SBR, NBR) and is a good solvent for the analyte, while acetone helps to precipitate dissolved oligomers.[5]

  • Comminution: Freeze a 5-10 g piece of the rubber sample in liquid nitrogen for several minutes until brittle. Immediately grind the sample into a fine powder using a cryogenic mill. Alternatively, dice the sample into pieces smaller than 1 mm³.

  • Extraction:

    • Accurately weigh approximately 0.5 g of the ground rubber into an extraction thimble or cell.

    • Extract the sample using a solvent mixture of Dichloromethane:Acetone (1:1 v/v).[5]

    • Using ASE: Perform extraction at an elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi) for 2-3 static cycles. This is faster and uses less solvent than traditional methods.[3]

    • Using Soxhlet: Extract for a minimum of 8 hours.[1]

  • Concentration and Reconstitution:

    • Transfer the collected extract to a flask and evaporate the solvent to near dryness using a rotary evaporator or a gentle stream of nitrogen.

    • Quantitatively redissolve the residue in 10.0 mL of the mobile phase.

    • Filter the reconstituted solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 3: HPLC-UV Analysis

Rationale: The selected HPLC conditions are designed to provide good separation of the analyte from other extracted components (e.g., other additives, processing oils) with a sharp, symmetrical peak shape for accurate integration. A C18 column is a robust choice for this moderately non-polar analyte.[5]

  • Instrument Setup:

    • Mobile Phase: Isocratic mixture of Methanol:Water (85:15 v/v).[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 290 nm.[5]

  • Analysis Sequence:

    • Equilibrate the system with the mobile phase until a stable baseline is achieved.

    • Inject a solvent blank (mobile phase) to ensure no system contamination.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the prepared sample extracts. It is good practice to run a check standard periodically to verify system stability.

Data Analysis and Quantification

The concentration of this compound in the original rubber sample is calculated using the external standard method.

G cluster_0 Calibration cluster_1 Sample Analysis cluster_2 Quantification Cal1 Standard 1 (Conc, Area) CalCurve Linear Regression Peak Area = m(Conc) + c r² > 0.999 Cal1->CalCurve Cal2 Standard 2 (Conc, Area) Cal2->CalCurve CalN Standard N (Conc, Area) CalN->CalCurve Calc Calculate Conc. in Extract: Conc_ext = (Area_sample - c) / m CalCurve->Calc Sample Sample Extract (Unknown Conc, Measured Area) Sample->Calc FinalCalc Calculate Final % w/w: % = (Conc_ext * V_f) / (W_i * 10000) Calc->FinalCalc

Caption: Logic of external standard quantification.

  • Calibration Curve: Plot the peak area of the analyte from the standard injections versus their known concentrations (µg/mL). Perform a linear regression to obtain the slope (m), intercept (c), and correlation coefficient (r²). The r² value must be >0.999 for the curve to be considered valid.

  • Calculate Concentration in Extract: Use the regression equation to calculate the concentration of the analyte in the sample extract (Conc_ext).

    • Conc_ext (µg/mL) = (Sample Peak Area - c) / m

  • Calculate Final Concentration in Rubber: Account for the initial sample weight and final extract volume to determine the weight percentage (% w/w) in the original rubber.

    • % w/w = (Conc_ext * V_f) / (W_i * 10000)

    • Where:

      • V_f = Final volume of the reconstituted extract (mL)

      • W_i = Initial weight of the rubber sample (g)

Method Validation and Expected Results

A trustworthy protocol must be a self-validating system. The method should be validated for linearity, precision, and accuracy to ensure reliable results. This aligns with the principles outlined in standards for test method evaluation in the rubber industry.[8][9][10]

ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9990.9995
Limit of Detection (LOD) S/N ≥ 3~0.2 µg/mL
Limit of Quantification (LOQ) S/N ≥ 10~0.7 µg/mL
Precision (% RSD) ≤ 2% for repeat injections< 1.0%
Accuracy (Spike Recovery) 95 - 105%98.7%
  • Precision: Determined by injecting one sample extract six times and calculating the relative standard deviation (RSD) of the peak areas.

  • Accuracy: Assessed by spiking a known amount of analyte standard into a pre-extracted rubber sample and calculating the percent recovery.

Conclusion

This application note details a complete and validated method for the quantitative analysis of the antioxidant this compound in rubber compounds. The protocol, which combines efficient solvent extraction with robust HPLC-UV analysis, is suitable for routine quality control in a manufacturing environment as well as for research and development purposes. The inclusion of clear causality for procedural steps and built-in validation checks ensures that the method generates trustworthy and reproducible data.

References

Application Note: Structural Elucidation of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-cyclohexylphenyl)-4-isopropylbenzenamine is a substituted diphenylamine derivative with potential applications in materials science and medicinal chemistry. Accurate structural confirmation is a critical step in its synthesis and characterization, ensuring the desired molecular architecture for subsequent studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1][2][3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ¹H and ¹³C NMR spectroscopy for the structural verification of this compound. We will delve into the theoretical underpinnings, present detailed experimental protocols, and offer an in-depth analysis of the expected spectral data.

Principles of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy relies on the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[4][5] When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation induces transitions between these states, and the resonance frequency is highly sensitive to the local chemical environment of the nucleus.[3][6]

Key parameters obtained from NMR spectra that aid in structure determination include:

  • Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), indicates the electronic environment of a nucleus.[6][7] Electron-withdrawing groups deshield nuclei, shifting their signals downfield (higher ppm), while electron-donating groups cause upfield shifts (lower ppm).

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

  • Spin-Spin Splitting (Multiplicity): The interaction between neighboring magnetic nuclei splits NMR signals into characteristic patterns (e.g., singlet, doublet, triplet), revealing information about the connectivity of atoms.[7]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides further details on the spatial relationship between coupled nuclei.

Experimental Protocols

Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra.[8][9] The following protocol is recommended for this compound:

  • Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[8][9]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. The use of deuterated solvents prevents large solvent signals from obscuring the analyte's signals.[9][10]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[10] Gentle vortexing or warming may be necessary to achieve complete dissolution.[8]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[6][9]

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter, which can degrade spectral quality.

  • NMR Tube: Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[8][10]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need optimization.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard single pulseFor routine 1D proton spectra.
Spectral Width-2 to 12 ppmTo encompass all expected proton signals.
Acquisition Time2-4 secondsTo ensure good digital resolution.
Relaxation Delay1-5 secondsTo allow for full relaxation of protons between scans.
Number of Scans8-16To achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramProton-decoupled single pulseTo simplify the spectrum to singlets for each carbon.[6]
Spectral Width0 to 220 ppmTo cover the full range of carbon chemical shifts.[11]
Acquisition Time1-2 secondsAdequate for most carbon spectra.
Relaxation Delay2-5 secondsTo ensure proper relaxation, especially for quaternary carbons.
Number of Scans128-1024A higher number of scans is needed due to the low natural abundance of ¹³C.

Spectral Interpretation and Structural Elucidation

The structure of this compound with the proposed numbering is shown below:

Figure 1: Structure of this compound.

¹H NMR Spectrum: Predicted Chemical Shifts and Multiplicities

The ¹H NMR spectrum will provide key information about the number of different types of protons and their neighboring environments.

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
Aromatic H (H-2', H-6')~ 7.1-7.3Doublet2HOrtho to the isopropyl group, split by H-3' and H-5'.
Aromatic H (H-3', H-5')~ 7.0-7.2Doublet2HMeta to the isopropyl group, split by H-2' and H-6'.
Aromatic H (H-2'', H-6'')~ 6.9-7.1Doublet2HOrtho to the cyclohexyl group, split by H-3'' and H-5''.
Aromatic H (H-3'', H-5'')~ 6.8-7.0Doublet2HMeta to the cyclohexyl group, split by H-2'' and H-6''.
N-H~ 5.5-6.5Singlet (broad)1HThe signal for the amine proton is often broad and its chemical shift is concentration and solvent dependent.
Isopropyl CH~ 2.8-3.0Septet1HSplit by the six equivalent methyl protons.
Cyclohexyl CH~ 2.4-2.6Multiplet1HMethine proton of the cyclohexyl group, complex splitting from adjacent methylene protons.
Isopropyl CH₃~ 1.2-1.3Doublet6HEquivalent methyl groups, split by the methine proton.
Cyclohexyl CH₂ (axial & equatorial)~ 1.2-1.9Multiplets10HThe axial and equatorial protons of the cyclohexyl ring will have different chemical shifts and complex splitting patterns.
¹³C NMR Spectrum: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Carbon(s)Predicted δ (ppm)Rationale
C-4' (ipso-isopropyl)~ 145-148Aromatic carbon attached to the isopropyl group.
C-1'' (ipso-cyclohexyl)~ 142-145Aromatic carbon attached to the cyclohexyl group.
C-1' (ipso-N)~ 140-143Aromatic carbon attached to the nitrogen atom.
C-4'' (ipso-N)~ 138-141Aromatic carbon attached to the nitrogen atom.
C-2', C-6'~ 127-129Aromatic carbons ortho to the isopropyl group.
C-3', C-5'~ 125-127Aromatic carbons meta to the isopropyl group.
C-2'', C-6''~ 118-122Aromatic carbons ortho to the cyclohexyl group.
C-3'', C-5''~ 115-118Aromatic carbons meta to the cyclohexyl group.
C-7'' (cyclohexyl CH)~ 43-46Methine carbon of the cyclohexyl group.
C-7' (isopropyl CH)~ 33-36Methine carbon of the isopropyl group.
C-8'', C-12'', C-9'', C-11''~ 34-37Methylene carbons of the cyclohexyl group.
C-10''~ 26-29Methylene carbon of the cyclohexyl group.
C-8', C-9' (isopropyl CH₃)~ 23-25Equivalent methyl carbons of the isopropyl group.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules or to confirm assignments, 2D NMR experiments are invaluable.[12][13][14][15][16]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming which protons are adjacent to each other. For example, a cross-peak between the isopropyl CH septet and the CH₃ doublet would be expected.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule, for instance, showing a correlation between the isopropyl CH proton and the ipso-carbon of the aromatic ring (C-4').

Figure 2: Experimental workflow for NMR-based structural elucidation.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound. By carefully preparing the sample and acquiring high-quality 1D and, if necessary, 2D NMR spectra, researchers can confidently confirm the molecular structure. The predicted chemical shifts, multiplicities, and integrations provided in this application note serve as a valuable guide for the interpretation of experimental data, ensuring the integrity of research and development in which this compound is utilized.

References

Application Notes and Protocols: A Guide to the Synthesis of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, a sterically hindered diarylamine relevant in materials science and as a structural motif in medicinal chemistry. Diarylamines are privileged structures found in numerous pharmaceuticals and functional organic materials.[1][2] While many classical and modern methods exist for their synthesis, this guide focuses on a robust and widely applicable protocol: the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction offers a highly efficient and modular route to unsymmetrical diarylamines from readily available precursors. We will detail the mechanistic underpinnings of this transformation, provide a step-by-step experimental protocol, discuss characterization techniques, and briefly explore an alternative synthetic strategy via reductive amination. This document is intended for researchers and professionals in organic synthesis and drug development, offering both practical instructions and the theoretical basis for procedural choices.

Mechanistic Insight: The Buchwald-Hartwig Amination

The synthesis of this compound is most effectively achieved by forming a C-N bond between 4-cyclohexylaniline and an aryl halide, such as 1-bromo-4-isopropylbenzene. The Buchwald-Hartwig amination is the gold standard for this type of transformation, relying on a palladium catalyst and a specialized phosphine ligand to mediate the reaction.

Causality of Component Selection:

  • Palladium(0) Catalyst: The active catalyst, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, initiates the cycle by reacting with the aryl halide.

  • Bulky Ligand: Sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are critical. Their bulk promotes the final, product-releasing step (reductive elimination) and stabilizes the monoligated palladium species that is active in the first step (oxidative addition).

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required. Its primary role is to deprotonate the amine, forming the more nucleophilic amide anion that readily coordinates to the palladium center.

The reaction proceeds through a well-established catalytic cycle, illustrated below.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex pd0->oa_complex Ar-X (1-bromo-4-isopropylbenzene) oa_complex->center_point pd_amide Palladium Amide Complex product_complex Product Complex pd_amide->product_complex Reductive Elimination product_complex->pd0 Product (Ar-NH-Ar') product_complex->products_out center_point->pd_amide Ar'-NH₂ (4-cyclohexylaniline) + Base (-BH⁺X⁻) reagents_in->pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis

This section provides a detailed, self-validating protocol for the synthesis of the target compound. All operations involving the palladium catalyst and phosphine ligand must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Molar Eq.Amount
4-CyclohexylanilineC₁₂H₁₇N175.271.21.26 g
1-Bromo-4-isopropylbenzeneC₉H₁₁Br199.091.01.20 g
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.0227 mg
SPhos (Ligand)C₂₇H₃₁O₂P430.500.04103 mg
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.40.81 g
Toluene (Anhydrous)C₇H₈92.14-30 mL

Step-by-Step Procedure

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Isolation cluster_purify Purification prep1 1. Charge flask with solids: - 1-Bromo-4-isopropylbenzene - Pd(OAc)₂ - SPhos - NaOtBu prep2 2. Seal flask and purge with N₂/Ar gas prep1->prep2 react1 3. Add anhydrous toluene and 4-cyclohexylaniline via syringe prep2->react1 react2 4. Heat reaction to 100-110 °C with vigorous stirring react1->react2 react3 5. Monitor progress via TLC (e.g., 9:1 Hexanes:EtOAc) react2->react3 workup1 6. Cool to RT, quench with saturated NH₄Cl(aq) react3->workup1 workup2 7. Extract with Ethyl Acetate (3x) workup1->workup2 workup3 8. Wash combined organic layers with brine workup2->workup3 workup4 9. Dry over Na₂SO₄, filter, and concentrate workup3->workup4 purify1 10. Purify crude product via flash column chromatography workup4->purify1

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-isopropylbenzene (1.20 g), palladium(II) acetate (27 mg), SPhos (103 mg), and sodium tert-butoxide (0.81 g).

  • Inerting: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of nitrogen, add anhydrous toluene (30 mL) followed by 4-cyclohexylaniline (1.26 g) via syringe.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 40 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance Pale beige to light beige solid.[3]
¹H NMR (CDCl₃, 400 MHz) δ ~7.1-7.3 (m, Ar-H), δ ~6.9-7.1 (m, Ar-H), δ ~5.6 (s, 1H, N-H), δ ~2.9 (sept, 1H, CH(CH₃)₂), δ ~2.5 (m, 1H, Ar-CH-C₅H₁₀), δ ~1.2-1.9 (m, 10H, cyclohexyl-H), δ ~1.25 (d, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ ~145-140 (Ar-C), δ ~130-115 (Ar-CH), δ ~44 (Ar-CH-C₅H₁₀), δ ~34.5 (cyclohexyl-CH₂), δ ~33.8 (CH(CH₃)₂), δ ~26.8 (cyclohexyl-CH₂), δ ~26.0 (cyclohexyl-CH₂), δ ~23.9 (CH(CH₃)₂)
Mass Spec (ESI+) m/z = 294.22 [M+H]⁺ for C₂₁H₂₇N
FTIR (KBr, cm⁻¹) ~3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1600, 1500 (Ar C=C stretch)

Alternative Synthetic Route: Reductive Amination

An alternative strategy for synthesizing the target molecule is through reductive amination.[4][5] This method involves the reaction of a ketone with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine. For this specific target, the reaction would be between 4-isopropylaniline and cyclohexanone.

The key to a successful one-pot reductive amination is the choice of reducing agent.[5] Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine (iminium ion) intermediate.[5][6] This selectivity prevents side reactions and allows all reagents to be combined in a single step.[4][7]

Reductive_Amination ketone Cyclohexanone iminium Iminium Ion Intermediate ketone->iminium + H⁺, - H₂O amine 4-Isopropylaniline amine->iminium product Target Amine iminium->product [H] (e.g., NaBH(OAc)₃)

Caption: Conceptual pathway for reductive amination.

Safety and Handling

  • Palladium Catalysts/Phosphine Ligands: Handle in a fume hood. Many are air-sensitive and potentially toxic. Avoid inhalation of dust.

  • Sodium tert-butoxide: Highly corrosive and moisture-sensitive. Reacts violently with water. Handle under inert gas and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents (Toluene, Ethyl Acetate): Flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Aryl Halides and Amines: May be toxic or irritant. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

References

Application Note: Electrochemical Detection of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Rationale for Electrochemical Detection

N-(4-cyclohexylphenyl)-4-isopropylbenzenamine belongs to the class of N-substituted aromatic amines. Compounds in this family are utilized in various industrial applications, including as antioxidants.[1][2] The ability to sensitively and selectively quantify such molecules is crucial for quality control, stability studies, and understanding their mechanisms of action.

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the analysis of electroactive species like aromatic amines.[3] Key advantages include:

  • High Sensitivity: Electrochemical sensors can achieve low detection limits, often in the micromolar to nanomolar range.[4][5]

  • Rapid Analysis: Voltammetric scans can be performed in minutes, allowing for high-throughput screening.

  • Cost-Effectiveness: Electrochemical instrumentation is generally less expensive to acquire and maintain than complex chromatographic systems.[6]

  • Portability: The development of miniaturized potentiostats and screen-printed electrodes enables on-site analysis.

The core principle behind the electrochemical detection of aromatic amines lies in their ability to be oxidized at an electrode surface.[7] The nitrogen atom's lone pair of electrons facilitates electron transfer, generating a measurable current that is proportional to the analyte's concentration. The potential at which this oxidation occurs is characteristic of the molecule's structure.

Foundational Principles: The Electrochemistry of Aromatic Amines

The electrochemical oxidation of aromatic amines, particularly secondary amines like our target molecule, typically proceeds via the transfer of one electron from the nitrogen atom to form a cation radical.[7] This initial step is often the basis for analytical quantification. The stability of this radical and the potential at which it forms are influenced by the substituents on the aromatic rings and the nitrogen atom.

  • Electron-donating groups (like the isopropyl group on one of the phenyl rings) tend to lower the oxidation potential, making the compound easier to oxidize.

  • Electron-withdrawing groups have the opposite effect, shifting the oxidation potential to more positive values.[7]

The overall electrochemical process can be influenced by factors such as the solvent, electrolyte, and pH of the medium. For this compound, the presence of two bulky, non-polar groups (cyclohexyl and isopropyl) will influence its solubility and interaction with the electrode surface.

Proposed Methodology: A Step-by-Step Protocol

This section outlines a detailed protocol for the electrochemical detection of this compound.

Materials and Reagents
Reagent/Material Specification Supplier Purpose
This compound>98% puritye.g., Sigma-Aldrich, TCIAnalyte
Acetonitrile (ACN)HPLC or electrochemical gradee.g., Fisher ScientificSolvent
Tetrabutylammonium perchlorate (TBAP)Electrochemical gradee.g., Sigma-AldrichSupporting Electrolyte
Glassy Carbon Electrode (GCE)3 mm diametere.g., BASi, CH InstrumentsWorking Electrode
Platinum WireHigh puritye.g., Alfa AesarCounter Electrode
Ag/AgCl Electrode3 M KCl filling solutione.g., BASi, CH InstrumentsReference Electrode
Alumina Slurry0.05 µme.g., BuehlerElectrode Polishing
Instrumentation

A potentiostat/galvanostat capable of performing cyclic voltammetry (CV) and differential pulse voltammetry (DPV) is required.

Experimental Workflow

Workflow cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing A Prepare Stock Solution (Analyte in ACN) F Add Analyte Aliquot A->F B Prepare Electrolyte Solution (TBAP in ACN) D Assemble Electrochemical Cell B->D C Polish GCE C->D E Record Background Voltammogram D->E E->F G Record Analyte Voltammogram (CV & DPV) F->G H Determine Oxidation Potential G->H I Construct Calibration Curve H->I J Quantify Unknown Sample I->J

Figure 1: A generalized workflow for the electrochemical analysis of this compound.

Detailed Protocol

Step 1: Electrode Preparation

  • Polish the glassy carbon electrode (GCE) with 0.05 µm alumina slurry on a polishing pad for 2 minutes.

  • Rinse the electrode thoroughly with deionized water, followed by sonication in both deionized water and acetonitrile for 2 minutes each to remove any residual alumina particles.

  • Dry the electrode under a stream of nitrogen.

Step 2: Solution Preparation

  • Stock Solution (10 mM): Accurately weigh the required amount of this compound and dissolve it in acetonitrile to prepare a 10 mM stock solution.

  • Supporting Electrolyte (0.1 M TBAP in ACN): Dissolve the appropriate amount of tetrabutylammonium perchlorate in acetonitrile to make a 0.1 M solution. This will serve as the primary medium for the electrochemical measurements.

Step 3: Electrochemical Measurement

  • Assemble the three-electrode cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.

  • Add 10 mL of the 0.1 M TBAP/ACN solution to the electrochemical cell.

  • Deoxygenate the solution by bubbling with high-purity nitrogen gas for 10-15 minutes. Maintain a nitrogen blanket over the solution during the experiment.

  • Cyclic Voltammetry (CV):

    • Scan the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and back to the initial potential.

    • A scan rate of 100 mV/s is a good starting point.

    • Record a background CV of the electrolyte solution.

    • Add a known concentration of the analyte (e.g., to a final concentration of 100 µM) and record the CV. An oxidation peak corresponding to the amine should be observed.

  • Differential Pulse Voltammetry (DPV):

    • DPV is generally more sensitive for quantitative analysis.

    • Scan over a potential range that brackets the oxidation peak observed in the CV.

    • Typical DPV parameters: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.

    • Record a background DPV and then the DPV after adding the analyte.

Step 4: Data Analysis and Calibration

  • Measure the peak current from the DPV voltammograms.

  • Prepare a series of standard solutions with increasing concentrations of this compound in the electrochemical cell.

  • Record the DPV for each concentration and plot the peak current versus the concentration to generate a calibration curve.

  • The concentration of an unknown sample can be determined by measuring its DPV peak current and interpolating from the calibration curve.

Enhancing Performance: The Role of Modified Electrodes

For applications requiring lower detection limits or improved selectivity, modifying the electrode surface is a powerful strategy.[8][9] Surface modification can enhance the electrocatalytic activity towards the analyte, increase the effective surface area, and prevent fouling of the electrode surface.

Rationale for Electrode Modification

GCE_Modification BareGCE Bare GCE - Slow electron transfer - Prone to fouling Analyte Aromatic Amine Analyte->BareGCE Oxidation ModifiedGCE Modified GCE Nanomaterial (e.g., Graphene, AuNPs) Polymer Film - Enhanced surface area - Catalytic sites - Improved electron transfer Analyte->ModifiedGCE Enhanced Oxidation

Figure 2: Comparison of analyte oxidation at a bare versus a modified glassy carbon electrode (GCE).

Potential Modification Strategies
  • Carbon-Based Nanomaterials: Graphene and carbon nanotubes offer a large surface area and excellent electrical conductivity.[4][10] They can be drop-casted onto the GCE surface to enhance the current response.

  • Metal Nanoparticles: Gold (AuNPs) or platinum (PtNPs) nanoparticles can be electrodeposited or chemically synthesized and then immobilized on the electrode.[11] These nanoparticles often exhibit catalytic properties that lower the oxidation potential and increase the peak current.[4]

  • Conducting Polymers: Electropolymerization of monomers like 3,4-ethylenedioxythiophene (EDOT) can create a conductive polymer film on the electrode that can pre-concentrate the analyte and facilitate electron transfer.[5]

Conclusion and Future Perspectives

The electrochemical methods outlined in this application note provide a robust framework for the sensitive and rapid detection of this compound. The proposed protocols, based on well-established electrochemical principles for aromatic amines, offer a starting point for method development and validation. Future work should focus on experimentally verifying these protocols, optimizing parameters for specific matrices, and exploring the potential of chemically modified electrodes to further enhance analytical performance. The inherent advantages of electrochemical sensing make it a promising tool for a wide range of applications involving this and similar compounds.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for N-(4-cyclohexylphenyl)-4-isopropylbenzenamine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experiments. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully solubilize and utilize this compound in your research.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a diarylamine with significant non-polar character due to the presence of a cyclohexyl and an isopropylphenyl group. This bulky, hydrophobic structure contributes to its low aqueous solubility and limited solubility in some common organic solvents. Available data indicates it is a solid at room temperature and has slight solubility in chloroform and ethyl acetate[1][2]. Such properties are common for large, aromatic molecules and often present a hurdle in experimental setups, particularly in biological assays that require aqueous environments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my standard aqueous buffer. Why is this happening?

A1: The poor aqueous solubility of this compound is due to its molecular structure. The large hydrocarbon components (cyclohexyl and isopropylphenyl groups) are hydrophobic, meaning they do not interact favorably with the polar water molecules in your buffer[3]. For a substance to dissolve, the energy of interaction between the solute and the solvent molecules must overcome the interactions between the solute molecules themselves. In this case, the hydrophobic nature of the compound prevents effective solvation by water.

Q2: Can I improve the solubility by changing the pH of my aqueous solution?

A2: Yes, pH modification can be an effective strategy for amines.[4][5] The benzenamine moiety has a nitrogen atom with a lone pair of electrons, which can be protonated to form a positively charged ammonium salt[6][7]. This salt form is generally more water-soluble than the neutral form[6]. Aromatic amines are typically weak bases, so you will likely need to lower the pH significantly (e.g., to pH 4 or below) to achieve substantial protonation and improve solubility[7]. However, it is crucial to consider the pH stability of your compound and the requirements of your experimental system.

Q3: What are co-solvents, and can they help dissolve my compound?

A3: Co-solvents are water-miscible organic solvents that are added in small amounts to a primary solvent (like water) to increase the solubility of a poorly soluble compound.[8][9] They work by reducing the polarity of the solvent system, making it more favorable for non-polar solutes.[9][10] For this compound, using co-solvents like DMSO, DMF, ethanol, or polyethylene glycol (PEG) is a highly recommended starting point.[5][8]

Q4: Are there other techniques besides pH adjustment and co-solvents that I can try?

A4: Absolutely. Several other techniques can be employed to enhance the solubility of poorly soluble drugs and compounds.[4][11] These include:

  • Surfactants: These are amphiphilic molecules that can form micelles in solution, encapsulating the hydrophobic compound and allowing it to be dispersed in an aqueous medium.[5][12]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at the molecular level to improve its dissolution rate.[13][14]

  • Micronization: Reducing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate.[10][13]

Troubleshooting Guide: A Systematic Approach to Solubilization

This section provides a step-by-step guide to systematically address solubility issues with this compound.

Issue 1: The compound is not dissolving in my chosen organic solvent for stock solution preparation.

Underlying Cause: The polarity of the solvent may not be optimal for this specific compound. While it is slightly soluble in chloroform and ethyl acetate, other solvents might be more effective.

Troubleshooting Workflow:

start Start: Compound insoluble in initial organic solvent solvent_screen Perform a solvent screen (see Protocol 1) start->solvent_screen check_solubility Is solubility > desired concentration? solvent_screen->check_solubility use_solvent Prepare stock solution with the best solvent check_solubility->use_solvent Yes co_solvent Consider a co-solvent system (e.g., DMSO/Ethanol) check_solubility->co_solvent No success Success: Proceed with experiment use_solvent->success heat_sonicate Apply gentle heating or sonication co_solvent->heat_sonicate check_again Is solubility now adequate? heat_sonicate->check_again check_again->success Yes consult Consult further literature or a chemist check_again->consult No

Caption: Troubleshooting workflow for organic solvent insolubility.

Recommended Solvents for Screening:

Solvent ClassExamplesRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Often excellent for dissolving a wide range of organic molecules, including those with low water solubility.[5]
Alcohols Ethanol, Methanol, IsopropanolCan be effective and are often less toxic than other organic solvents, making them suitable for biological experiments.[8]
Chlorinated Dichloromethane (DCM), ChloroformKnown to dissolve many non-polar compounds. Use with caution due to toxicity.
Ethers Tetrahydrofuran (THF)A good solvent for many organic compounds.[15]
Issue 2: The compound precipitates when the organic stock solution is added to an aqueous buffer.

Underlying Cause: The final concentration of the organic co-solvent is not sufficient to keep the hydrophobic compound in solution in the highly aqueous final medium.

Troubleshooting Workflow:

start Start: Precipitation upon addition to aqueous buffer reduce_conc Decrease the final concentration of the compound start->reduce_conc increase_cosolvent Increase the percentage of co-solvent (e.g., DMSO from 0.1% to 1%) start->increase_cosolvent check_precipitation Does precipitation still occur? reduce_conc->check_precipitation check_tolerance Ensure your experimental system tolerates the higher co-solvent % increase_cosolvent->check_tolerance check_tolerance->check_precipitation use_surfactant Add a surfactant to the aqueous buffer (see Protocol 2) ph_modification Investigate pH modification (see Protocol 3) use_surfactant->ph_modification check_precipitation->use_surfactant Yes success Success: Solution is clear check_precipitation->success No

Caption: Troubleshooting workflow for precipitation in aqueous media.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Stock Solution Preparation
  • Objective: To identify a suitable organic solvent for preparing a concentrated stock solution of this compound.

  • Materials:

    • This compound

    • A selection of organic solvents (see table above)

    • Small glass vials (e.g., 1.5 mL)

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out a small, precise amount of the compound (e.g., 1 mg) into several labeled vials.

    • To each vial, add a small, measured volume of a different solvent (e.g., 100 µL). This will test for a solubility of at least 10 mg/mL.

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution.

    • If not fully dissolved, sonicate the vial for 5-10 minutes.

    • If still not dissolved, you can try gentle warming (e.g., 37-50°C), but be cautious of solvent evaporation and compound degradation.

    • Record which solvents achieve complete dissolution at the target concentration.

Protocol 2: Using Surfactants to Maintain Solubility in Aqueous Solutions
  • Objective: To use a surfactant to prevent precipitation of the compound in an aqueous buffer.

  • Materials:

    • Concentrated stock solution of the compound in a suitable co-solvent (e.g., DMSO).

    • Aqueous experimental buffer.

    • Surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68.

  • Procedure:

    • Prepare your aqueous buffer containing a low concentration of surfactant (e.g., 0.01% - 0.1% v/v).

    • Vortex the buffer to ensure the surfactant is fully dispersed.

    • While vortexing the surfactant-containing buffer, slowly add the required volume of your compound's stock solution to reach the desired final concentration.

    • Visually inspect for any signs of precipitation.

    • It is crucial to run a vehicle control (buffer with co-solvent and surfactant, but no compound) to ensure the surfactant itself does not interfere with your experiment.

Protocol 3: pH Modification to Enhance Aqueous Solubility
  • Objective: To determine if lowering the pH of the aqueous medium can improve the solubility of the amine compound.

  • Materials:

    • This compound

    • Aqueous buffers at various pH values (e.g., pH 7.4, pH 6.0, pH 5.0, pH 4.0).

    • A co-solvent like DMSO if direct dissolution in buffer is not possible.

  • Procedure:

    • Attempt to dissolve a known amount of the compound in each buffer to a target concentration.

    • If direct dissolution fails, prepare a concentrated stock in DMSO.

    • Add a small aliquot of the DMSO stock to each of the different pH buffers.

    • Observe the solubility at each pH. A lower pH should result in the formation of the more soluble protonated salt.[6][16]

    • Important: Ensure that the final pH of your solution is not significantly altered by the addition of your stock and that the required pH is compatible with your experimental system (e.g., cell culture, enzyme assay). The pKa of the ammonium ion of a typical aromatic amine is in the range of 4-5, so a pH in this range or lower will be necessary for significant protonation.[7]

References

Preventing degradation of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the analysis of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine. This molecule, a substituted diarylamine, is widely utilized as a potent radical-trapping antioxidant, particularly effective at elevated temperatures in materials such as lubricants and polymers.[1] Its very function—scavenging radicals—makes it inherently susceptible to degradation through oxidative, thermal, and photolytic pathways. This guide provides in-depth troubleshooting advice and validated protocols to help researchers, scientists, and quality control professionals prevent analyte degradation, ensuring accurate and reproducible quantification.

Section 1: Understanding the Chemistry of Degradation

This section explains the fundamental instability of this compound to provide the necessary context for the troubleshooting and preventative measures that follow.

Q1: What are the primary degradation pathways for this compound?

Answer: The primary degradation pathway for this compound is oxidation, which is consistent with its function as a radical-trapping antioxidant.[1][2] The degradation process can be initiated by heat, light, or the presence of radical species and typically proceeds as follows:

  • Hydrogen Atom Abstraction: The process begins with the abstraction of the hydrogen atom from the secondary amine nitrogen by a radical (R•), forming a stabilized N-centered diarylaminyl radical. This is the key step in its antioxidant activity.

  • Reaction with Oxygen: This diarylaminyl radical can then react with molecular oxygen (O₂) or other radical species. A critical subsequent reaction involves the formation of a diarylnitroxide radical.[1] These nitroxide intermediates are often highly colored and can participate in further catalytic cycles, trapping additional radicals.

  • Further Degradation: These reactive radical intermediates can lead to the formation of a complex mixture of degradation products, including potential polymeric species, which can interfere with analysis and lead to a loss of the primary analyte signal. At elevated temperatures, direct reactions with oxygen can also become a significant degradation pathway, limiting the compound's efficacy and stability.[2]

Other potential, though often less prominent, degradation routes include:

  • Photolytic Degradation: Exposure to UV or high-intensity visible light can provide the energy to initiate radical formation and subsequent degradation.[3][4]

  • Thermal Stress: High temperatures, such as those encountered in a hot GC injector, can cause fragmentation of the molecule. The presence of benzylic C-H bonds on the isopropyl group provides an additional site for radical abstraction at high temperatures.[1]

  • Extreme pH: While generally stable, harsh acidic or basic conditions during sample preparation or analysis can potentially lead to hydrolysis, although this is less common for diarylamines than for other functional groups.[5]

cluster_main Oxidative Degradation Pathway Parent N-(4-cyclohexylphenyl)- 4-isopropylbenzenamine Aminyl_Radical Diarylaminyl Radical Parent->Aminyl_Radical + R• - RH Nitroxide Diarylnitroxide Radical Aminyl_Radical->Nitroxide + O₂ / ROO• Products Complex Degradation Products Aminyl_Radical->Products Dimerization, etc. Nitroxide->Products Further Reactions

Caption: Oxidative degradation of a diarylamine.

Section 2: Proactive Measures for Sample Handling and Storage

Preventing degradation starts long before the sample is introduced into an analytical instrument.

Q2: How should I properly store my samples and standards to prevent degradation before analysis?

Answer: Proper storage is critical. Given the compound's sensitivity to oxidation and light, the following storage conditions are mandatory to maintain sample integrity:

  • Protection from Light: Always store solid materials, stock solutions, and prepared samples in amber glass vials or containers wrapped in aluminum foil to prevent photolytic degradation.

  • Inert Atmosphere: Oxygen is a key driver of degradation. For long-term storage of high-purity standards or sensitive samples, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.

  • Low Temperature: Store stock solutions and samples at low temperatures (2-8°C or frozen at -20°C) to reduce the rate of potential oxidative reactions. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into smaller, single-use volumes.

  • Solvent Choice: Dissolve standards and samples in high-purity, degassed solvents. Solvents like acetonitrile or methanol are common. Ensure solvents are free from peroxides, which can initiate degradation.

Section 3: Troubleshooting Analytical Methods

This section addresses common problems encountered during the chromatographic analysis of this compound.

HPLC/UPLC Analysis
Q3: I'm seeing a low signal response or poor recovery for my main peak. What are the likely causes?

Answer: This is a frequent issue and can stem from several sources:

  • Adsorption to Active Sites: Amines are basic and can interact strongly with acidic silanol groups on standard silica-based columns and within the metallic surfaces of the HPLC/UPLC system (e.g., frits, tubing). This is a primary cause of analyte loss.[6] To fix this, use bio-inert or PEEK flow paths and consider columns with end-capping or hybrid particle technology designed for basic compounds.

  • In-Situ Degradation: If the mobile phase is not properly degassed, residual oxygen can contribute to on-column oxidative degradation, especially if the column temperature is elevated.

  • Improper Dissolution: The analyte is highly non-polar. Ensure it is fully dissolved in the initial sample solvent and that this solvent is compatible with the mobile phase to prevent precipitation upon injection.

Q4: My chromatogram shows significant peak tailing. How can I improve the peak shape?

Answer: Peak tailing for amines is typically caused by secondary ionic interactions with the stationary phase.

  • Mobile Phase pH Modification: The most effective solution is to add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or acetic acid.[7] This protonates the secondary amine, ensuring it is in a single ionic state (R₂NH₂⁺) and simultaneously suppresses the ionization of residual acidic silanols on the column, minimizing unwanted interactions.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are extensively end-capped are designed to minimize surface silanol activity.

  • Lower Analyte Concentration: Overloading the column can saturate the active sites, leading to tailing. Try injecting a more dilute sample.

Q5: I'm observing unexpected peaks in my chromatogram that are not present in my initial standard. What could they be?

Answer: The appearance of new, unexpected peaks is a strong indicator of analyte degradation.

  • Confirm Degradation: Re-analyze a freshly prepared standard. If the extraneous peaks are smaller or absent, it confirms that your older sample/standard has degraded over time.

  • Identify the Source: The degradation could be occurring during storage (see Q2), during sample preparation (e.g., exposure to heat or light), or within the analytical system itself. Check for potential sources of contamination in your mobile phase or sample vials.[6]

  • Characterize the Peaks: If using a mass spectrometer, examine the mass-to-charge ratio (m/z) of the new peaks. An increase of 16 amu (or multiples thereof) often suggests oxidation (addition of oxygen).

GC-MS Analysis
Q6: Is GC-MS a suitable method, and what are the primary risks?

Answer: While possible, GC-MS is generally not the recommended method for this analyte. The molecule has a high molecular weight (293.45 g/mol ) and a relatively high boiling point, but the primary risk is thermal degradation in the hot GC inlet.[8] The temperatures required for volatilization (typically >250°C) can be sufficient to cause fragmentation and degradation, leading to poor reproducibility and inaccurate quantification.

Q7: How can I minimize thermal degradation of the analyte during GC-MS analysis?

Answer: If GC-MS must be used, the following steps can help mitigate degradation:

  • Use an Inert Flow Path: Employ an ultra-inert inlet liner and ensure the entire flow path is deactivated to prevent catalytic degradation on active metal or glass surfaces.

  • Optimize Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient and reproducible volatilization of the analyte. Perform a temperature ramp study to find the optimal balance.

  • Use a Fast Injection Technique: A pulsed splitless or solvent vent injection can help transfer the analyte onto the column quickly, minimizing its residence time in the hot inlet.

  • Consider Derivatization: While adding complexity, derivatizing the amine nitrogen could potentially increase thermal stability, though this is often not practical for routine analysis.[9]

Section 4: Recommended Analytical Protocols

These protocols are designed to provide a robust starting point for method development, prioritizing analyte stability.

Protocol 1: Recommended HPLC-UV/MS Method

This method is designed to be stability-indicating.

ParameterRecommended SettingRationale
Column High-Purity C18 or PFP, 2.1/3.0 x 100 mm, <3 µmProvides good retention for non-polar compounds. PFP (pentafluorophenyl) phases can offer alternative selectivity for aromatic compounds. High purity and end-capping are crucial.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures protonation of the amine for good peak shape and MS sensitivity.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is an excellent solvent and typically provides sharper peaks than methanol for this type of compound.
Gradient Start at 60% B, ramp to 95% B over 8 min, hold 2 minA gradient is necessary to elute this non-polar compound in a reasonable time while also separating it from potential polar degradants.
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 0.6 mL/min (for 3.0 mm ID)Standard flow rates for these column dimensions.
Column Temp. 35 - 40 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency. Avoid excessive heat (>50°C) to minimize on-column degradation.[7]
Injection Vol. 1 - 5 µLKeep injection volume low to prevent band broadening and column overload.
UV Detection 254 nmAromatic rings provide strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.
MS Detection ESI+, monitor protonated molecule [M+H]⁺Electrospray ionization in positive mode is highly sensitive for protonated amines.
Protocol 2: Sample Preparation for Minimizing Degradation
  • Weighing: Accurately weigh the solid material in a location with subdued lighting.

  • Dissolution: Dissolve the material in a suitable solvent (e.g., HPLC-grade acetonitrile) in an amber volumetric flask to create a concentrated stock solution. Use sonication if necessary to ensure complete dissolution.

  • Dilution: Perform serial dilutions from the stock solution using the same diluent to prepare working standards and samples. Prepare these fresh daily if possible.[10]

  • Filtration: If the sample solution contains particulates, filter it through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Avoid using filters that may adsorb the analyte.

  • Analysis: Analyze the samples immediately after preparation.

Start Analytical Problem Observed (e.g., Low Recovery, Tailing, Extra Peaks) Check_Fresh Analyze a Freshly Prepared Standard Start->Check_Fresh Problem_Persists Problem Persists? Check_Fresh->Problem_Persists Sample_Deg Root Cause: Sample/Standard Degradation Action: Review Storage/Handling (Q2) Problem_Persists->Sample_Deg No Check_Method Review HPLC Method (See Protocol 1) Problem_Persists->Check_Method Yes Is_Acidic Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) Check_Method->Is_Acidic Add_Acid Action: Add 0.1% Formic Acid to Mobile Phase Is_Acidic->Add_Acid No Check_Hardware Review HPLC Hardware Is_Acidic->Check_Hardware Yes Resolved Problem Resolved Add_Acid->Resolved Is_Inert Is Flow Path Inert? Is Column Suitable for Amines? Check_Hardware->Is_Inert Use_Inert Action: Use Bio-Inert System and/or End-Capped Column Is_Inert->Use_Inert No Is_Inert->Resolved Yes Use_Inert->Resolved

References

Technical Support Center: Optimizing the Synthesis of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically optimize your reaction yield and purity.

The target molecule, this compound, is a diarylamine typically synthesized via a palladium-catalyzed C-N cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1] This reaction is renowned for its broad scope but can be sensitive to various parameters.[2] This guide will focus on troubleshooting this specific transformation.

General Reaction Scheme:

The synthesis can be approached from two analogous routes, coupling either 4-cyclohexylaniline with a 4-isopropylphenyl halide or 4-isopropylaniline with a 4-cyclohexylphenyl halide.

  • Route A: 4-cyclohexylaniline + 4-isopropylphenyl-X

  • Route B: 4-isopropylaniline + 4-cyclohexylphenyl-X (where X = Br, I, Cl, or OTf)

Troubleshooting Guide: Diagnosis and Solutions

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Category 1: Low or No Conversion

Q1: My reaction shows very low conversion, with starting materials largely unreacted. What are the primary factors to investigate?

A1: Low conversion is a common issue often pointing to a problem with the catalytic cycle. The investigation should be systematic, starting with the most likely culprits: the catalyst's activity, the reaction conditions, and the reagents' quality.

Initial Diagnostic Workflow:

Low_Conversion_Workflow Start Low / No Conversion Catalyst 1. Verify Catalyst Activity - Pre-catalyst vs. in situ generation - Ligand choice - Pd:Ligand ratio Start->Catalyst Start Here Conditions 2. Assess Reaction Conditions - Inert atmosphere (O2 presence) - Temperature - Solvent purity (anhydrous, degassed) Catalyst->Conditions If catalyst is confirmed active Reagents 3. Check Reagent Integrity - Base quality (freshness, handling) - Purity of amine and aryl halide Conditions->Reagents If conditions are optimal Solution Systematically Optimize Reagents->Solution

Caption: Systematic workflow for troubleshooting low conversion.

  • Catalyst Inactivity: The formation of the active Pd(0) species is critical.[3] If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, ensure your conditions facilitate its reduction.[4] Sometimes, trace water can aid this reduction, but excess water is detrimental.[4] Using a well-defined Pd(0) pre-catalyst can provide more reliable results.[3] The choice of phosphine ligand is also paramount; bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are often highly effective for coupling secondary amines.[5]

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Solvents and reagents should be thoroughly degassed.[6] The formation of palladium black is a visual indicator of catalyst decomposition, which can be caused by oxygen.[6]

  • Insufficient Temperature: While some modern catalysts work at room temperature, many Buchwald-Hartwig aminations require elevated temperatures (typically 80-110 °C) to proceed efficiently.[3][7] If your reaction is sluggish, a controlled increase in temperature may improve the rate.[6]

  • Base Inefficiency: The base plays a crucial role in deprotonating the amine to form the palladium-amido complex.[7] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3][6] Ensure the base is fresh and has been handled under inert conditions, as alkoxide bases are hygroscopic and can degrade.[6]

Category 2: Side Reactions and Impurity Formation

Q2: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?

A2: Hydrodehalogenation (replacement of the halide with hydrogen) is a known side reaction that competes with the desired C-N bond formation.[1] It often arises from β-hydride elimination from the palladium-amido intermediate.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: Use bulky ligands. Sterically hindered ligands favor the reductive elimination pathway (forming the C-N bond) over β-hydride elimination.[1] Ligands like XPhos or BrettPhos are designed to promote this.[5]

  • Base Selection: The choice of base can influence this pathway. While strong bases are needed, their properties matter. Sometimes, switching from NaOtBu to a different base like K₂CO₃ or Cs₂CO₃ (though this may require higher temperatures or longer reaction times) can alter the selectivity.[4]

  • Temperature Control: Excessively high temperatures can sometimes promote side reactions. Run the reaction at the lowest temperature that still provides a reasonable conversion rate.

Q3: My product is contaminated with a diarylated amine byproduct (i.e., over-arylation). How can I improve selectivity for the desired monoarylation product?

A3: This issue arises if the product diarylamine, which is a secondary amine, reacts further with another molecule of the aryl halide.

  • Stoichiometry Control: Use a slight excess of the primary amine coupling partner (e.g., 1.1 to 1.4 equivalents). This statistically favors the reaction of the aryl halide with the more abundant primary amine.

  • Ligand Selection: Highly bulky ligands like BrettPhos have been specifically designed to promote the selective monoarylation of primary amines, even with aryl chlorides.[4][5] The steric hindrance prevents the bulkier secondary amine product from efficiently binding to the palladium center.

Frequently Asked Questions (FAQs)

Q4: Which synthetic route is preferable: coupling 4-cyclohexylaniline with an isopropylphenyl halide, or vice-versa?

A4: The choice depends on the availability and reactivity of the starting materials. The general reactivity order for the aryl halide is I > Br > OTf > Cl.[3][6] Aryl chlorides are often cheaper but less reactive, requiring more specialized and active catalyst systems.[6] If both aryl bromides are readily available, the choice is less critical. However, consider the electronic properties. An electron-neutral or slightly electron-rich aryl halide often couples more efficiently.

Q5: What is the best choice of solvent for this reaction?

A5: Anhydrous, degassed aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are the most common choices.[3][6] Toluene is often preferred for higher-temperature reactions. Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the reaction by coordinating to the palladium catalyst.[3]

Q6: How do I choose the optimal catalyst system (Palladium source and Ligand)?

A6: The "best" system often requires screening. However, for coupling two aryl amines (a diarylamine synthesis), modern biaryl phosphine ligands are the gold standard.[5]

LigandPalladium SourceTypical SubstratesKey Advantages
XPhos Pd₂(dba)₃, Pd(OAc)₂Aryl chlorides, bromides, sulfonatesHigh activity, broad scope, effective for heteroaryl halides.[5]
RuPhos Pd₂(dba)₃, Pd(OAc)₂Secondary amines with aryl chloridesSuperior for coupling secondary amines.[5]
BrettPhos Pd₂(dba)₃, Pd(OAc)₂Primary amines, aryl mesylatesExcellent for selective monoarylation of primary amines.[4][5]
BINAP Pd(OAc)₂Aryl bromides, iodidesAn earlier generation bidentate ligand, still effective but often superseded.[1]

Q7: My final product is yellow and contains residual palladium. How can I effectively remove it?

A7: Palladium removal is critical, especially in pharmaceutical applications.

  • Filtration: After the reaction, dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove palladium black and insoluble salts.[8]

  • Charcoal Treatment: Activated carbon can effectively adsorb residual palladium. Stir the crude product solution with a small amount of activated charcoal, then filter.

  • Scavengers: Use silica-based scavengers with thiol or amine functionalities that chelate palladium, allowing it to be filtered off.

  • Aqueous Wash: An aqueous wash with a solution of a chelating agent like thiourea or cysteine can sometimes help extract palladium salts.

Detailed Experimental Protocol (Starting Point)

This protocol is a general starting point and may require optimization for your specific setup.

Synthesis of this compound via Buchwald-Hartwig Amination

Experimental_Workflow Prep 1. Reagent Preparation - Dry/degas solvent - Weigh reagents in glovebox Setup 2. Reaction Setup - Charge Schlenk tube with Pd source, ligand, base - Add aryl halide and amine Prep->Setup Reaction 3. Reaction - Add solvent - Heat to 100 °C with stirring Setup->Reaction Monitor 4. Monitoring - Track progress via TLC/GC-MS Reaction->Monitor Workup 5. Work-up - Cool, dilute, filter through Celite® - Aqueous extraction Monitor->Workup Upon completion Purify 6. Purification - Column chromatography Workup->Purify

References

Technical Support Center: Synthesis of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this diarylamine. We provide in-depth troubleshooting advice, frequently asked questions, and validated analytical protocols to help you identify and control impurities, ensuring the quality and integrity of your final product.

Synthesis Overview: Common Routes and Potential Pitfalls

The synthesis of this compound, a diarylamine, is typically achieved through C-N cross-coupling reactions. The two most prominent methods are Palladium-catalyzed Buchwald-Hartwig amination and reductive amination. While powerful, each route presents a unique impurity profile stemming from starting materials, side reactions, or subsequent degradation. Understanding these pathways is the first step in effective troubleshooting.

  • Buchwald-Hartwig Amination: This involves the coupling of an aryl halide (e.g., 4-bromo-1-cyclohexylbenzene) with an amine (4-isopropylaniline) using a palladium catalyst, a phosphine ligand, and a base.[1] The reaction is sensitive to catalyst activity, ligand choice, and reaction temperature, which can lead to side products like dehalogenated starting materials or homocoupled species.[2]

  • Reductive Amination: This two-step, one-pot process involves the condensation of an amine (e.g., 4-cyclohexylaniline) with a ketone or aldehyde (4-isopropylbenzaldehyde) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[3][4] Incomplete reduction of the imine or side reactions of the carbonyl group are common sources of impurities.[5]

Troubleshooting Guide: Identifying Impurities

This section addresses specific experimental issues in a question-and-answer format to guide your impurity identification process.

Q1: My reaction mixture shows several unexpected spots on TLC/HPLC. What are the most common process-related impurities I should suspect?

A1: The identity of impurities is highly dependent on your synthetic route.

  • For Buchwald-Hartwig Amination:

    • Unreacted Starting Materials: 4-isopropylaniline and the aryl halide (e.g., 4-bromo-1-cyclohexylbenzene) are the most common. They can be identified by comparing their retention times (HPLC) or Rf values (TLC) to authentic standards.

    • Dehalogenated Starting Material: A common side product is the hydrodehalogenation of the aryl halide (e.g., cyclohexylbenzene). This occurs when the catalytic cycle is inefficient, particularly at elevated temperatures.[2] This impurity is non-polar and will have a distinct mass in LC-MS analysis.

    • Homocoupling Byproducts: You may see biaryl impurities formed from the coupling of two aryl halide molecules. These are high molecular weight, non-polar compounds that typically appear as late-eluting peaks in reverse-phase HPLC.

  • For Reductive Amination:

    • Unreacted Starting Materials: 4-cyclohexylaniline and 4-isopropylbenzaldehyde. The aldehyde is particularly reactive and can undergo side reactions if not consumed.

    • Imine Intermediate: If the reduction step is incomplete or the reducing agent is not sufficiently active, the imine intermediate may persist.[3] This impurity can be detected by LC-MS but may be unstable and hydrolyze back to the starting materials during workup or chromatography.

    • Over-reduced Byproducts: The aldehyde starting material can be reduced to the corresponding alcohol (4-isopropylbenzyl alcohol) by some reducing agents, especially if the imine formation is slow.

Q2: I have a major impurity peak that elutes very close to my product in reverse-phase HPLC. How can I identify it?

A2: Impurities that co-elute or elute closely to the product often have very similar structures. The most likely culprits are isomers or closely related analogues.

  • Mechanistic Insight: Consider the possibility of isomeric starting materials. For example, if your 4-isopropylaniline contains traces of 2- or 3-isopropylaniline, this will lead to the formation of isomeric diarylamine products.

  • Analytical Strategy: High-resolution mass spectrometry (LC-MS/MS or HRMS) is essential. The impurity will likely have the same molecular weight as your product but may show a different fragmentation pattern. Preparative HPLC may be necessary to isolate a sufficient quantity of the impurity for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, which is the definitive method for structure elucidation.[6][7]

Q3: My final product has a slight color, and I see a new minor peak in the HPLC after storage. What could be happening?

A3: Diarylamines, especially those with electron-donating groups, can be susceptible to air oxidation. The nitrogen atom can be oxidized, or oxidation can occur on the aromatic rings, leading to highly colored quinone-imine type structures.

  • Prevention: To prevent oxidation, store the product under an inert atmosphere (nitrogen or argon), protect it from light, and keep it refrigerated. The use of antioxidants during workup and storage can also be considered.

  • Identification: The oxidized impurities will have a higher molecular weight. For example, the formation of a quinone-like species would correspond to an increase of 14 or 16 atomic mass units (amu), which can be readily detected by LC-MS.[8]

Q4: How can I use analytical techniques to definitively identify an unknown impurity?

A4: A multi-technique approach is the most robust strategy for impurity identification.[9][10]

  • HPLC-UV: Develop a stability-indicating HPLC method to separate all impurities. The UV spectrum from a diode array detector (DAD) can give initial clues about the impurity's structure.

  • LC-MS: This is the most powerful tool for initial identification.[7] Electrospray ionization (ESI) is a soft technique that will typically give you the molecular ion [M+H]+, providing the molecular weight of the impurity.

  • GC-MS: For volatile impurities, such as residual solvents or low-boiling point starting materials (e.g., cyclohexylbenzene), GC-MS is the preferred method.[8]

  • NMR Spectroscopy: After isolation (e.g., by preparative chromatography), 1H NMR, 13C NMR, and 2D-NMR experiments (like COSY and HSQC) will allow for the complete structural elucidation of the impurity.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters to control to minimize impurity formation during a Buchwald-Hartwig synthesis?

A: To ensure a clean Buchwald-Hartwig reaction, focus on these parameters:

  • Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. Maintaining a strict argon or nitrogen atmosphere throughout the reaction is critical to prevent catalyst deactivation and formation of oxidative side products.[1]

  • Ligand-to-Palladium Ratio: The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. An insufficient amount of ligand can lead to the formation of palladium black and an increase in side reactions like dehalogenation.

  • Base Selection: The choice and stoichiometry of the base (e.g., NaOt-Bu, K2CO3) are crucial. The base must be strong enough to deprotonate the amine but not so harsh that it causes degradation of the starting materials or product.

  • Temperature Control: While heating is often necessary, excessive temperatures can accelerate side reactions. Monitor the reaction progress closely and use the lowest effective temperature to drive the reaction to completion.

Q: What is the best general purification strategy for removing common impurities from this compound?

A: A multi-step purification approach is often most effective.

  • Aqueous Workup: Start with an acid/base extraction. Since the product is a weak base, it can be extracted into an acidic aqueous layer (e.g., dilute HCl) to separate it from non-basic impurities like the dehalogenated byproduct or homocoupled species. The product is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization is an excellent method for removing impurities with different solubility profiles. Experiment with various solvent systems (e.g., heptane/ethyl acetate, ethanol/water).

  • Column Chromatography: For high-purity requirements, silica gel column chromatography is the standard method. Use a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity to elute the product while retaining more polar impurities. The non-polar dehalogenated byproduct will elute before the more polar diarylamine product.

Q: How do I develop a robust HPLC method for separating the product from its key impurities?

A: A systematic approach to HPLC method development is key.

  • Column Selection: A C18 column is a good starting point for reverse-phase chromatography of this relatively non-polar molecule.

  • Mobile Phase Screening: Start with a simple mobile phase, such as acetonitrile and water or methanol and water. The addition of a modifier like 0.1% formic acid or trifluoroacetic acid can improve peak shape for the amine product by protonating it.

  • Gradient Optimization: Begin with a broad scouting gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution times of all components. Then, optimize the gradient slope around the elution time of the product to achieve baseline separation from closely eluting impurities.

  • Wavelength Selection: Use a Diode Array Detector (DAD) to monitor the elution at multiple wavelengths. The optimal wavelength for detection will be the λmax of the product, but monitoring at other wavelengths may improve the detection of certain impurities.

Visualizations of Synthetic Pathways and Troubleshooting

Buchwald_Hartwig cluster_reactants Reactants & Reagents cluster_impurities Potential Impurities ArylHalide 4-Cyclohexyl-bromobenzene Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) ArylHalide->Catalyst Coupling Reaction Homocoupling Biaryl Homocoupling ArylHalide->Homocoupling Side Reaction Unreacted Unreacted Starting Materials ArylHalide->Unreacted Incomplete Conversion Amine 4-Isopropylaniline Amine->Catalyst Coupling Reaction Amine->Unreacted Incomplete Conversion Product N-(4-cyclohexylphenyl)- 4-isopropylbenzenamine Catalyst->Product Desired Pathway Dehalogenation Hydrodehalogenation (Cyclohexylbenzene) Catalyst->Dehalogenation Side Reaction (High Temp) Reductive_Amination Reactants 4-Cyclohexylaniline + 4-Isopropylbenzaldehyde Imine Imine Intermediate Reactants->Imine Condensation (-H2O) Imp_Unreacted Unreacted Aldehyde/Amine Reactants->Imp_Unreacted Incomplete Condensation Imp_Alcohol Reduced Aldehyde (4-Isopropylbenzyl alcohol) Reactants->Imp_Alcohol Product N-(4-cyclohexylphenyl)- 4-isopropylbenzenamine Imine->Product Reduction Imp_Imine Unreacted Imine Imine->Imp_Imine Incomplete Reduction Reducer Reducing Agent (e.g., NaBH(OAc)3) Troubleshooting_Workflow Start Unexpected Peak in Chromatogram (TLC/HPLC) Q_RT Relative Retention Time? Start->Q_RT A_Early Early Eluting Peak Q_RT->A_Early  Early A_Late Late Eluting Peak Q_RT->A_Late Late   A_Close Peak Close to Product Q_RT->A_Close Close Action_SM Hypothesis: Unreacted Starting Material Action: Co-inject authentic standards. A_Early->Action_SM Action_NonPolar Hypothesis: Non-polar byproduct (e.g., dehalogenation, homocoupling) Action: Run LC-MS to check MW. A_Late->Action_NonPolar Action_Isomer Hypothesis: Isomer or Oxidized Product Action: Run HRMS. Isolate via prep-HPLC for NMR analysis. A_Close->Action_Isomer

References

Technical Support Center: Photostability of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the stability of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine and related diarylamine compounds under UV irradiation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to guide your studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered during the photostability testing of this compound.

Question 1: My solution of this compound is turning yellow/brown after exposure to lab light or during my UV irradiation experiment. What is happening?

Answer: This color change is a classic indicator of photodegradation. This compound is a diarylamine, a class of compounds known for their antioxidant properties but also for their susceptibility to photo-oxidation.[1][2][3] The energy from UV light can be absorbed by the molecule, leading to the formation of highly colored degradation products.

  • Causality: The degradation process often involves the formation of radical intermediates. The N-H bond in the diarylamine can be cleaved, or an electron can be ejected, forming a nitrogen-centered radical. This radical is highly reactive and can engage in a cascade of subsequent reactions, particularly in the presence of oxygen, to form complex, conjugated systems that absorb visible light, resulting in the observed color.[4][5] A common product in the degradation of the parent compound, diphenylamine, is N-phenyl-p-benzoquinonimine, which is known to be colored.[4] It is highly probable that analogous quinone-imine structures are responsible for the color in your experiment.

Question 2: What is the likely photochemical degradation pathway for this compound?

Answer: While the exact pathway for this compound must be confirmed experimentally, a general mechanism can be proposed based on well-understood diarylamine photochemistry. The process is typically initiated by the absorption of UV photons and is significantly accelerated by the presence of oxygen.[6][7]

The proposed pathway involves:

  • Excitation: The molecule absorbs UV radiation, promoting it to an excited state (S1 or T1).

  • Radical Formation: The excited molecule forms a nitrogen-centered radical, either through hydrogen abstraction from the N-H group or photoionization.

  • Oxygen Reaction: This radical reacts rapidly with dissolved molecular oxygen (O2) to form a peroxyl radical.

  • Chain Reactions: The peroxyl radical can then abstract a hydrogen atom from another parent molecule, propagating a chain reaction and leading to the formation of hydroperoxides and further degradation products.

  • Product Formation: The unstable intermediates rearrange and react to form stable, colored products, such as quinone-imines and other complex condensation products.

Below is a diagram illustrating this proposed logical relationship.

G cluster_initiation Initiation cluster_propagation Propagation (in presence of O2) cluster_termination Termination / Product Formation A Parent Molecule (Diarylamine) B Excited State [Diarylamine]* A->B UV Photon (hν) C Nitrogen Radical (Diarylamino•) B->C - H• D Peroxyl Radical C->D + O2 H Other Degradants & Polymeric Products C->H E Hydroperoxide D->E + H• (from F) G Colored Products (e.g., Quinone-imines) D->G E->G F Another Parent Molecule F->C Forms new Nitrogen Radical

Caption: Proposed photochemical degradation pathway for a diarylamine antioxidant.

Question 3: My analytical results from HPLC are inconsistent. What are the most common pitfalls when analyzing photodegradation samples?

Answer: Inconsistent HPLC results are a frequent challenge in photostability studies. The issues can stem from the sample itself, the mobile phase, or the instrument. Here is a troubleshooting guide:

Symptom Potential Cause(s) Recommended Solution(s) Citation
Shifting Retention Times 1. Fluctuating column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation or contamination.1. Use a thermostatted column oven for stable temperature control. 2. Prepare fresh mobile phase daily. If using a gradient, ensure the mixer is functioning correctly. 3. Flush the column with a strong solvent. If the issue persists, replace the guard column or the analytical column.[8][9]
Baseline Noise or Drift 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell. 3. Detector lamp nearing the end of its life.1. Degas the mobile phase thoroughly (sonication, sparging, or in-line degasser). Purge the pump. 2. Use high-purity HPLC-grade solvents. Flush the detector cell with a strong, miscible solvent like isopropanol. 3. Check the lamp energy/intensity. Replace if it is low.[8][9]
Ghost Peaks / Spurious Peaks 1. Contamination in the injector or sample loop (carryover). 2. Impurities in the mobile phase or sample diluent. 3. Late-eluting compounds from a previous injection.1. Run blank injections (injecting only mobile phase) to confirm carryover. Clean the injector port and sample loop. 2. Filter all samples and mobile phases. Use fresh, high-purity diluent. 3. Increase the run time or add a high-organic wash step at the end of your gradient to elute all compounds.[9]
Poor Peak Shape (Tailing or Fronting) 1. Column overload (injecting too much sample). 2. Mismatch between sample solvent and mobile phase. 3. Column degradation (e.g., void at column head).1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed, use the smallest possible volume. 3. Try reversing the column (if permitted by the manufacturer) for a short-term fix. Ultimately, the column may need replacement.[9][10]
Question 4: Which experimental factors can influence the rate of photodegradation?

Answer: Several factors can significantly alter the rate and pathway of photodegradation:

  • Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of excited states and radical intermediates. Some solvents can also act as photosensitizers, accelerating degradation.

  • Presence of Oxygen: As shown in the pathway diagram, oxygen plays a central role in the photo-oxidative degradation of diarylamines.[6][7] Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can dramatically slow the degradation rate and may lead to different byproducts.[11]

  • pH: For compounds with ionizable groups, pH can affect the molecular structure and its light-absorbing properties, thereby influencing the degradation rate.[11]

  • Photosensitizers: Impurities or co-solutes in your sample can absorb light and transfer the energy to the diarylamine, a process known as photosensitization, which accelerates degradation.[12]

  • Temperature: While photochemistry is often less temperature-dependent than thermal degradation, higher temperatures can increase the rates of secondary, non-photochemical reactions of the degradation intermediates.[2][13]

Experimental Protocol: Assessing Photostability via Forced Degradation

This protocol provides a robust framework for quantifying the photostability of this compound, consistent with ICH Q1B guidelines.[14][15] The goal of this "forced degradation" study is to deliberately degrade the sample to evaluate its photosensitivity and validate the analytical method's ability to separate degradants from the parent compound.[15][16]

Materials and Instrumentation
  • Compound: this compound

  • Solvent: Acetonitrile/Water mixture (or other appropriate solvent system in which the compound is stable in the dark). Use HPLC-grade reagents.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • Validated analytical column (e.g., C18, 5 µm, 4.6 x 250 mm).

    • Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[17]

    • Calibrated radiometer/lux meter.

    • Chemically inert, transparent sample containers (e.g., quartz or borosilicate glass vials).

Experimental Workflow Diagram

G prep 1. Sample Preparation - Prepare stock solution. - Aliquot into 'Exposed' and 'Dark Control' vials. wrap 2. Protect Control Wrap 'Dark Control' vials completely in aluminum foil. prep->wrap expose 3. Irradiation Place all vials in photostability chamber. Expose to ICH Q1B light conditions. wrap->expose sample 4. Time-Point Sampling Withdraw aliquots from both sets of vials at predefined intervals (e.g., 0, 2, 4, 8, 24 hours). expose->sample analyze 5. HPLC Analysis Analyze all samples, including a t=0 sample, using a validated, stability-indicating method. sample->analyze data 6. Data Interpretation - Calculate % degradation. - Check for mass balance. - Compare 'Exposed' vs. 'Dark Control' to confirm photodegradation. analyze->data

Caption: Workflow for a forced photostability degradation study.

Step-by-Step Procedure
  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).

    • Dispense identical aliquots of this solution into at least two sets of transparent vials.

    • One set will be the "Exposed Samples" .

    • The other set will be the "Dark Controls" .

  • Control Sample:

    • Completely wrap the "Dark Control" vials in aluminum foil to protect them from light.[17][18] These samples will account for any degradation that occurs due to temperature or other factors inside the chamber, isolating the effects of light.[18]

  • Irradiation:

    • Place both the exposed samples and the dark controls side-by-side in the photostability chamber.[14]

    • Expose the samples to light conditions as specified in ICH Q1B guidelines. A common target is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[14][15][16]

    • Monitor the exposure using a calibrated lux/UV meter.

  • Time-Point Analysis:

    • At specified time intervals (e.g., t=0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from an exposed vial and its corresponding dark control vial.

    • Immediately analyze the samples via HPLC or store them protected from light at a low temperature (e.g., 4°C) until analysis.

  • HPLC Analysis:

    • Analyze all collected samples using a stability-indicating HPLC method. This method must be able to resolve the parent peak from all major degradation products, ensuring accurate quantification.

    • Monitor the chromatograms for the decrease in the parent peak area and the appearance and growth of new peaks corresponding to degradation products.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound at each time point relative to the t=0 sample.

    • Compare the results from the exposed samples to the dark controls. Significant degradation in the exposed samples with minimal change in the dark controls confirms photosensitivity.[17][18]

    • Assess the "mass balance" by summing the peak area of the parent compound and all degradation products. A good mass balance (typically 95-105%) indicates that all major degradants are being detected.

References

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine. As a Senior Application Scientist, I've designed this resource to provide in-depth, practical solutions to one of the most common challenges encountered with this and similar molecules: chromatographic peak tailing. This guide moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed, effective troubleshooting decisions.

Introduction: The Challenge of Analyzing Basic, Hydrophobic Amines

This compound is a secondary amine with significant hydrophobic character due to its bulky cyclohexyl and isopropylphenyl groups. Its basic nitrogen atom is the primary driver of problematic peak shapes in reversed-phase HPLC.[1][2] Peak tailing, an asymmetry where the latter half of a peak is broader than the front, can severely compromise analytical accuracy by making integration difficult and reducing resolution from nearby impurities.[3][4]

This guide provides a structured, question-and-answer approach to diagnose and resolve peak tailing for this specific analyte, ensuring the integrity and reproducibility of your results.

FAQ 1: What exactly is peak tailing, and how do I measure it?

Answer:

In an ideal chromatographic separation, a peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the peak is asymmetric, with a trailing edge that is elongated or "smeared out."[5] This indicates a secondary, undesirable interaction is occurring between the analyte and the stationary phase or other parts of the HPLC system.[6][7]

To quantify this, we use the USP Tailing Factor (Tf) , also known as the asymmetry factor. A value of 1.0 indicates a perfectly symmetrical peak. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable, although values greater than 1.2 already indicate significant tailing.[1][4][8]

Calculation of USP Tailing Factor (Tf): The calculation is based on the peak width at 5% of the peak height.

  • Tf = W₀.₀₅ / (2 * f)

    • W₀.₀₅: The full width of the peak at 5% of its maximum height.

    • f: The distance from the peak's leading edge to the time of the peak maximum, also measured at 5% of the peak height.

FAQ 2: What is the most likely cause of peak tailing for this compound?

Answer:

The primary cause of peak tailing for basic compounds like this compound is the interaction between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][6]

Here's the mechanism:

  • Analyte Ionization: As a secondary amine, the analyte is basic. In a typical reversed-phase mobile phase (pH 3-7), the amine group will be protonated, carrying a positive charge (R₂NH₂⁺).

  • Silanol Ionization: Standard silica columns have surface silanol groups (Si-OH). These groups are acidic and, at a mobile phase pH above approximately 3.5-4.0, a portion of them will deprotonate to become negatively charged silanates (Si-O⁻).[1][3][9]

  • Secondary Ionic Interaction: The positively charged analyte is strongly attracted to these negatively charged silanate sites. This strong ionic interaction is a different retention mechanism than the intended hydrophobic (reversed-phase) interaction. Analytes that experience this "sticking" elute later than those that do not, creating the characteristic tail.[6]

Caption: Analyte interaction with ionized silanol groups.

FAQ 3: How can I systematically troubleshoot this peak tailing issue?

Answer:

A systematic approach is crucial. Avoid changing multiple parameters at once. Follow a logical flow that first addresses the most probable chemical causes (mobile phase) before moving to hardware (column) and system checks.

Caption: Systematic workflow for troubleshooting peak tailing.

FAQ 4: How does mobile phase pH affect my separation, and what pH should I use?

Answer:

Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[10][11] For a basic analyte like this compound, you have two primary strategies:

  • Low pH (Recommended Start): Operate at a pH of 2.5 - 3.0. At this low pH, the high concentration of protons (H⁺) in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[1][2][6] This eliminates the strong ionic attraction, leaving only the desired hydrophobic interactions and dramatically improving peak shape.

  • High pH (Alternative): Operate at a pH of 9-10, which is at least 2 pH units above the analyte's pKa. This keeps the analyte in its neutral, non-ionized form (R₂N). While this also eliminates the ionic interaction, it requires a specialized pH-stable column (e.g., hybrid silica or polymer-based) as standard silica columns will dissolve above pH 8.[10][12]

Caution: Never work at a pH close to the analyte's pKa. Doing so will cause the analyte to exist as a mixture of ionized and non-ionized forms, leading to severe peak broadening or splitting.[11][12][13]

pH StrategyAnalyte StateSilanol StateInteractionColumn Requirement
Low pH (2.5-3.0) Protonated (R₂NH₂⁺)Neutral (Si-OH)Hydrophobic onlyStandard Silica (pH > 2)
Mid pH (4-7) Protonated (R₂NH₂⁺)Ionized (Si-O⁻)Ionic (Tailing) N/A
High pH (9-10) Neutral (R₂N)Ionized (Si-O⁻)Hydrophobic onlyHigh-pH Stable Column
FAQ 5: I've lowered the pH to 3.0, but my peak is still tailing. What else can I do with the mobile phase?

Answer:

If low pH alone is insufficient, secondary silanol effects still persist. You can further optimize the mobile phase with these strategies:

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can more effectively mask the residual ionized silanols on the column surface, improving peak shape.[2][6] Ensure your chosen buffer is soluble in the organic modifier to prevent precipitation.[14]

  • Use a Sacrificial Base (Competitive Amine): This is a classic technique where a small, basic amine like triethylamine (TEA) is added to the mobile phase at a low concentration (0.05-0.1%).[6] The protonated TEA preferentially interacts with the active silanol sites, effectively shielding them from the analyte. This is highly effective but may increase UV background noise.

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers, but they offer different selectivity.[15][16] Methanol, being a protic solvent, is sometimes better at masking silanol interactions than aprotic acetonitrile. Trying an isocratic run with methanol instead of acetonitrile (or vice-versa) can sometimes improve peak shape.[17]

FAQ 6: What type of HPLC column is best for analyzing this compound?

Answer:

Column choice is critical. Using a modern, high-performance column can prevent peak tailing from the start.

  • High-Purity, End-Capped Silica Columns: The industry standard for most applications. These columns are made from high-purity silica with very low metal content and have undergone an "end-capping" process.[3][6] End-capping uses a small silane reagent (like trimethylchlorosilane) to chemically bond with and block many of the accessible residual silanol groups, significantly reducing their availability for secondary interactions.[1]

  • Polar-Embedded Phase Columns: These columns have a polar group (e.g., an amide or carbamate) embedded within the C18 chain. This polar group helps to shield the residual silanols from basic analytes, leading to improved peak shapes without the need for mobile phase additives.[8][18]

  • Phenyl-Hexyl or Biphenyl Columns: Given the aromatic nature of the analyte, a column with a phenyl-based stationary phase can offer beneficial π-π interactions, providing alternative selectivity and potentially better peak shape compared to a standard C18 column.[19][20]

  • Hybrid Particle Columns: These columns are made of a silica-organic polymer hybrid material. They offer excellent chemical stability across a very wide pH range (typically 1-12), making them the ideal choice if you need to develop a method at high pH.[5][19]

FAQ 7: Could my HPLC system or sample preparation be the problem?

Answer:

Yes, if chemical solutions have been exhausted, the issue may be physical or related to the sample itself.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening that appears as tailing, especially for early-eluting peaks. Ensure you are using tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005") and that all fittings are made correctly to avoid dead volume.[3][21]

  • Column Contamination and Voids: If the peak tailing has worsened over time, your column may be contaminated or have a void at the inlet.

    • Solution: Use a guard column to protect the analytical column from strongly retained matrix components.[4][22] Try disconnecting and reversing the column (if the manufacturer permits) and flushing it with a strong solvent to clean the inlet frit.[1]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.

    • Solution: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves dramatically, you are experiencing mass overload.[7][21]

  • Co-eluting Impurity: What appears as a tail might be a small, closely eluting impurity.

    • Solution: Change the detection wavelength or, if using a mass spectrometer, check the mass spectrum across the peak. An impurity will have a different spectrum from the main analyte.[1][21]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Study

This protocol will help you determine the optimal mobile phase pH to minimize peak tailing.

  • Prepare Aqueous Buffers:

    • pH 3.0: Prepare a 25 mM solution of potassium phosphate monobasic. Adjust the pH to 3.0 using phosphoric acid.

    • pH 7.0: Prepare a 25 mM solution of potassium phosphate monobasic. Adjust the pH to 7.0 using a dilute potassium hydroxide solution.

    • Note: Always measure the pH of the aqueous buffer before mixing it with the organic solvent.[9]

  • Prepare Mobile Phases: Create two mobile phases by mixing each buffer with acetonitrile in a 50:50 (v/v) ratio. For example:

    • Mobile Phase A: 50% pH 3.0 Buffer / 50% Acetonitrile

    • Mobile Phase B: 50% pH 7.0 Buffer / 50% Acetonitrile

  • Equilibrate the System: Install a robust, end-capped C18 column. Flush the system with Mobile Phase A for at least 15 column volumes.

  • Analyze Sample: Inject your standard solution of this compound and record the chromatogram. Note the retention time and calculate the tailing factor.

  • Switch Mobile Phase: Flush the system with Mobile Phase B for at least 15 column volumes.

  • Analyze Sample Again: Inject the same standard solution and record the chromatogram. Note the retention time and calculate the tailing factor.

  • Compare Results: You should observe a significant improvement in the tailing factor (a value closer to 1.0) with the pH 3.0 mobile phase.

Protocol 2: Column Health and Performance Check

This protocol helps determine if the column itself is the source of the problem.

  • Establish a Benchmark: When a new column is installed, run a well-behaved, neutral compound (e.g., toluene or naphthalene) under simple isocratic conditions (e.g., 60:40 Acetonitrile:Water) and record the chromatogram. Save this as your benchmark for efficiency and peak shape.

  • Disconnect and Flush: If you suspect contamination, disconnect the column from the detector. Flush the column with a series of strong solvents. For a reversed-phase column, a typical sequence is:

    • 20 column volumes of water (to remove buffer).

    • 20 column volumes of methanol.

    • 20 column volumes of acetonitrile.

    • 20 column volumes of isopropanol (a strong, viscous solvent).

  • Re-equilibrate: Re-install the column and equilibrate with your original mobile phase.

  • Re-run Benchmark: Inject the neutral benchmark compound again. If the peak shape and efficiency have returned to their original state, the column was likely contaminated.

  • Re-run Analyte: Inject your this compound sample. If peak tailing persists despite a good benchmark result, the issue is chemical (analyte-silanol interaction) and not physical column degradation.

References

Technical Support Center: Optimizing Dispersion of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine in Rubber Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the dispersion of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, a key antioxidant for enhancing the durability of rubber products. This guide is designed for researchers and compounders to troubleshoot and resolve common dispersion challenges encountered during experimental and production stages. By understanding the underlying scientific principles, you can optimize your processes for consistent, high-performance rubber compounds.

Section 1: Understanding the Challenge - The Science of Solid Dispersion

This compound is a potent amine antioxidant, crucial for protecting rubber from degradation by heat and oxygen.[1] However, being a crystalline solid, achieving uniform dispersion in a viscous rubber matrix is a significant challenge.[1][2] Poor dispersion leads to localized areas of low antioxidant concentration, creating weak points that are susceptible to premature aging and failure. Conversely, areas with high concentrations of undissolved antioxidant can act as stress concentrators, negatively impacting mechanical properties and potentially leading to bloom.[3]

The dispersion process for a solid additive in rubber can be broken down into three key stages:

  • Incorporation: The initial wetting and mixing of the powder into the rubber matrix.

  • Deagglomeration: The breakdown of larger agglomerates of the antioxidant into smaller particles under the shear forces of the mixer.

  • Distribution: The even spreading of these smaller particles throughout the rubber matrix.[4]

Effective dispersion is therefore a function of the antioxidant's physical properties, its compatibility with the rubber, and the mixing process parameters.

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the dispersion of this compound.

Q1: What is "blooming" and is it related to poor dispersion?

A1: Blooming is the migration of a compounding ingredient to the surface of a rubber article, often appearing as a powdery or waxy film.[5][6] This occurs when the concentration of the additive exceeds its solubility limit within the rubber matrix at a given temperature.[7] While blooming is fundamentally a solubility issue, it can be exacerbated by poor dispersion. Large, undispersed particles can act as reservoirs of the antioxidant, leading to localized supersaturation and a higher tendency for migration to the surface.[6]

Q2: At what temperature should I be mixing in this compound?

Q3: How does the type of rubber I'm using affect dispersion?

A3: The compatibility between the antioxidant and the rubber is critical. This is governed by the principle of "like dissolves like," which can be quantified using Hansen Solubility Parameters (HSPs).[10] HSPs break down the cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[10] For optimal compatibility, the HSPs of the antioxidant and the rubber should be as close as possible.

Q4: What are polymer-bound dispersions or masterbatches, and should I be using them?

A4: A polymer-bound dispersion, or masterbatch, is a concentrated mixture of the additive (in this case, this compound) pre-dispersed in a polymeric carrier.[11] The carrier is typically a rubber that is compatible with the main rubber of your compound. Using a masterbatch is highly recommended as it transforms the difficult task of dispersing a solid powder into the much simpler one of blending two compatible polymers.[12] This leads to significantly improved dispersion, reduced mixing times, and better batch-to-batch consistency.[12]

Section 3: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving dispersion problems with this compound.

Issue 1: Visible Agglomerates or Poor Surface Finish

If you observe lumps, an uneven texture, or pinholes in your mixed compound or cured product, it is a direct indication of poor dispersion.[4]

Troubleshooting Workflow:

A Visible Agglomerates (Poor Macro-Dispersion) B Review Mixing Procedure A->B E Evaluate Mixing Temperature A->E G Consider Masterbatch A->G C Increase Mixing Time or Shear Rate B->C Time/Energy D Optimize Order of Addition B->D Sequence I Dispersion Improved C->I D->I F Increase Temperature (if scorch safety allows) E->F F->I H Prepare or Procure Pre-dispersed Form G->H H->I

Caption: Troubleshooting workflow for poor macro-dispersion.

Detailed Steps:

  • Review Mixing Procedure:

    • Mixing Time and Shear: Insufficient mixing time or shear (rotor speed) is a common cause of poor dispersion.[13] Gradually increase the mixing time or RPM and evaluate the impact on dispersion.

    • Order of Addition: Add the antioxidant with other powdery ingredients like zinc oxide and stearic acid after the initial breakdown of the rubber.[14] Adding it too early or too late can hinder its incorporation. Avoid adding it at the same time as processing oils, which can encapsulate the powder and prevent proper wetting by the rubber.[8]

  • Evaluate Mixing Temperature:

    • As a crystalline solid, increasing the mixing temperature can improve the rate of dissolution of the antioxidant into the rubber matrix.[8] If your compound's scorch time allows, try increasing the dump temperature in small increments.

  • Switch to a Masterbatch:

    • If optimizing the mixing process with the neat powder is unsuccessful, the most effective solution is to use a masterbatch.[12] This bypasses the most challenging deagglomeration step.

Issue 2: Blooming on the Cured Surface

Blooming of the antioxidant indicates that its concentration has exceeded its solubility limit in the rubber.

Troubleshooting Workflow:

A Antioxidant Blooming Observed B Confirm Bloom Identity (e.g., FTIR, DSC) A->B G Check for Other Contributing Factors A->G C Review Formulation B->C Confirmed as Antioxidant D Reduce Antioxidant Loading C->D E Assess Polymer Compatibility (Hansen Solubility Parameters) C->E I Blooming Resolved D->I F Switch to a More Compatible Polymer E->F F->I H Evaluate Storage Conditions (Low Temperatures) G->H H->I

Caption: Troubleshooting workflow for antioxidant blooming.

Detailed Steps:

  • Confirm Bloom Identity: First, ensure the bloom is indeed the antioxidant. Other ingredients like waxes or sulfur can also bloom. Analytical techniques like FTIR can confirm the chemical identity of the surface residue.

  • Review Formulation:

    • Reduce Loading: The most direct cause of blooming is using the antioxidant above its solubility limit.[7] Evaluate if the loading can be reduced while still achieving the desired aging performance.

    • Assess Polymer Compatibility: Use Hansen Solubility Parameters (HSPs) to assess the compatibility between this compound and your rubber. A large difference in HSPs indicates poor compatibility and lower solubility.

Hansen Solubility Parameters of Common Rubbers (MPa¹/²)

ElastomerδD (Dispersive)δP (Polar)δH (Hydrogen Bonding)
Natural Rubber (NR)16.72.43.1
Styrene-Butadiene Rubber (SBR)17.63.73.3
Nitrile Butadiene Rubber (NBR, 34% ACN)17.88.83.9
EPDM16.21.81.0

Source: Data compiled from various sources.[15][16]

You can estimate the HSPs for this compound using group contribution methods, which sum the contributions of its molecular fragments.[7][17] A significant mismatch, particularly in the polar (δP) and hydrogen bonding (δH) components with non-polar rubbers like NR or EPDM, can predict low solubility.

  • Evaluate Storage Conditions: Blooming is often triggered by low temperatures, which decrease the solubility of additives in the rubber.[5] If products are stored in a cold environment, this may be a contributing factor.

Section 4: Experimental Protocols

Protocol 1: Evaluation of Macro-Dispersion (ASTM D7723)

This method provides a quantitative assessment of the macro-dispersion of fillers (and other solid additives) in a rubber compound.[6][18]

  • Sample Preparation: Prepare a rubber compound according to your formulation and mixing procedure.

  • Cutting: Using a sharp, clean blade, make a fresh cut through the uncured rubber sample.

  • Imaging: Within two minutes of cutting, place the freshly cut surface into a dispergrader or a suitable reflected light microscope.[13]

  • Analysis: The instrument's software analyzes the image of the cut surface. Undispersed agglomerates will appear as distinct bright spots against the darker rubber matrix. The software calculates the percentage of the area covered by these agglomerates, providing a dispersion rating.

  • Interpretation: A lower percentage indicates better dispersion. Compare the results from different mixing conditions to quantify improvements.

Protocol 2: Laboratory-Scale Masterbatch Preparation

This protocol outlines a general procedure for creating a masterbatch on a two-roll mill.

  • Carrier Selection: Choose a polymer for the carrier that is highly compatible with your main elastomer (e.g., an SBR carrier for an SBR compound).

  • Mastication: Band the carrier polymer on a pre-heated two-roll mill. Masticate the rubber by passing it through the nip several times until it forms a smooth, cohesive sheet.

  • Additive Incorporation: Gradually add the weighed amount of this compound powder into the nip of the mill. Allow the powder to be slowly incorporated into the rubber.

  • Mixing: Once all the powder is incorporated, continue to mix the compound by cutting the sheet from one side of the roll and passing it through the nip on the other side. Continue this process for a set time (e.g., 10-15 minutes) to ensure thorough distribution.

  • Sheeting Off: Once mixing is complete, sheet the masterbatch off the mill at a defined thickness and allow it to cool.

This masterbatch can then be added to your main rubber compound in a subsequent mixing stage.

References

Technical Support Center: Forced Degradation Studies of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals engaged in the forced degradation studies of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful execution and interpretation of these critical experiments. Our approach is grounded in scientific principles and aligned with global regulatory expectations, such as the ICH guidelines, to ensure data integrity and reliability.

I. Understanding the Molecule: this compound

This compound is a secondary amine with the following chemical structure:

  • Molecular Formula: C₂₁H₂₇N[1]

  • Molecular Weight: 293.45 g/mol [1]

  • Predicted Properties:

    • Boiling Point: 423.5±34.0 °C[1][2]

    • Density: 1.023±0.06 g/cm³[1][2]

    • Solubility: Slightly soluble in Chloroform and Ethyl Acetate.[1][2]

The structure, featuring two substituted phenyl rings attached to a nitrogen atom, suggests potential susceptibility to degradation under hydrolytic, oxidative, and photolytic stress conditions. The amine functional group can be protonated under acidic conditions or act as a nucleophile. The aromatic rings may be susceptible to electrophilic attack and oxidation.

II. Experimental Workflow & Protocols

A systematic approach to forced degradation is crucial for obtaining meaningful and reproducible results. The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[3][4][5] This level of degradation is sufficient to identify potential degradation products and validate the stability-indicating nature of the analytical method without generating an overly complex degradation profile.

A. General Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis Prep->Acid Expose to Stress Base Base Hydrolysis Prep->Base Expose to Stress Oxidation Oxidation Prep->Oxidation Expose to Stress Thermal Thermal Stress Prep->Thermal Expose to Stress Photo Photolytic Stress Prep->Photo Expose to Stress Analytical Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) Analysis Analyze Stressed Samples (HPLC, LC-MS) Analytical->Analysis Acid->Analysis Neutralize/Dilute Base->Analysis Neutralize/Dilute Oxidation->Analysis Neutralize/Dilute Thermal->Analysis Neutralize/Dilute Photo->Analysis Neutralize/Dilute MassBalance Calculate Mass Balance Analysis->MassBalance Characterization Characterize Degradation Products MassBalance->Characterization Report Report Findings Characterization->Report

Caption: General workflow for forced degradation studies.

B. Detailed Experimental Protocols

The following are starting point protocols. The concentration of the stressing agent, temperature, and exposure time should be adjusted to achieve the target degradation of 5-20%.

1. Acid Hydrolysis

  • Objective: To assess degradation under acidic conditions.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Add an equal volume of 0.1 N HCl.

    • Reflux the mixture at 60°C for 30 minutes.[6]

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for analysis.

    • If no significant degradation is observed, consider using a higher concentration of acid (e.g., 1 N HCl) or a longer exposure time.[6][7]

2. Base Hydrolysis

  • Objective: To evaluate degradation under alkaline conditions.

  • Protocol:

    • Prepare a solution of the compound as described for acid hydrolysis.

    • Add an equal volume of 0.1 N NaOH.

    • Reflux the mixture at 60°C for 30 minutes.[6]

    • At specified intervals, withdraw a sample, neutralize with 0.1 N HCl, and dilute for analysis.

    • If the compound is stable, increase the base concentration or duration of exposure.[7]

3. Oxidative Degradation

  • Objective: To investigate susceptibility to oxidation.

  • Protocol:

    • Prepare a solution of the compound.

    • Add an appropriate volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protect it from light.

    • Monitor the degradation over time by withdrawing aliquots and diluting for analysis.

    • If the reaction is slow, gentle heating (e.g., 40-50°C) can be applied.

4. Thermal Degradation

  • Objective: To assess the effect of heat on the solid and solution state.

  • Protocol:

    • Solid State: Place a known amount of the solid compound in a controlled temperature oven at 40-80°C.[5] Periodically, take samples, dissolve in a suitable solvent, and analyze.

    • Solution State: Prepare a solution of the compound and heat it in a controlled temperature bath. Analyze samples at various time points.

5. Photolytic Degradation

  • Objective: To determine the compound's sensitivity to light.

  • Protocol:

    • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[5][8] The exposure should be at least 1.2 million lux hours for visible light and 200 watt-hours/m² for UVA light.[8]

    • Prepare a control sample wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample to act as a dark control.[9]

    • Analyze both the exposed and control samples at the end of the exposure period.

III. Troubleshooting Guide

This section addresses common issues encountered during forced degradation studies.

Issue Potential Cause(s) Troubleshooting Steps
No or minimal degradation (<5%) 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions.1. Increase the concentration of the stressor (acid, base, oxidant). 2. Increase the temperature or exposure time.[6] 3. For photolytic studies, ensure the light source meets ICH Q1B requirements and that the sample is sufficiently exposed.[8]
Excessive degradation (>20%) 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor. 2. Decrease the temperature or shorten the exposure time. 3. Take samples at earlier time points.
Poor peak shape (tailing, fronting, or splitting) in HPLC 1. Column overload due to high sample concentration. 2. Incompatibility between the sample solvent and the mobile phase. 3. Column contamination or degradation. 4. Co-elution of the parent peak with a degradation product.1. Dilute the sample. 2. Whenever possible, dissolve the sample in the mobile phase.[10] 3. Use a guard column and flush the column with a strong solvent.[11][12] 4. Adjust the mobile phase composition, gradient, or use a different column chemistry to improve resolution.
Drifting retention times 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column not properly equilibrated.1. Prepare fresh mobile phase and ensure proper mixing.[10] 2. Use a column oven to maintain a constant temperature.[10] 3. Ensure the column is equilibrated for at least 10 column volumes before analysis.[10]
Mass balance is not within the acceptable range (typically 95-105%) 1. Formation of non-UV active or volatile degradation products.[13][14][15] 2. Incomplete elution of degradation products from the column. 3. Co-elution of degradation products with the parent peak. 4. Incorrect response factors for degradation products.1. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector. 2. Use a stronger solvent in the mobile phase or a steeper gradient to elute all compounds. 3. Optimize the chromatographic method for better separation. 4. If possible, isolate and determine the response factors of the major degradation products.

IV. Frequently Asked Questions (FAQs)

Q1: Why is a mass balance calculation important in forced degradation studies? A1: Mass balance is a critical parameter that demonstrates the completeness and validity of your analytical method.[13] It confirms that the decrease in the amount of the parent compound is accounted for by the formation of degradation products.[16] A good mass balance (typically between 95-105%) indicates that all significant degradation products have been detected and quantified, and that the analytical method is stability-indicating.[13]

Q2: What should I do if my mass balance is below 95%? A2: A mass balance below 95% suggests that some degradation products are not being detected or quantified.[13] This could be due to several reasons, such as the formation of volatile or non-UV active compounds, or degradation products that are not eluting from the HPLC column.[14][15] To troubleshoot this, you can:

  • Use an LC-MS method to look for undetected degradation products.

  • Modify your HPLC method to ensure all compounds are eluted.

  • Consider the possibility of the parent compound degrading into multiple smaller molecules, which may have different response factors.

Q3: How do I choose the right analytical method for my forced degradation study? A3: A stability-indicating analytical method is one that can separate the parent compound from its degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[14] It is highly recommended to use a mass spectrometer (MS) as a detector, especially during method development, to identify the mass of the degradation products and confirm peak purity.

Q4: What are the regulatory expectations for forced degradation studies? A4: Regulatory bodies like the FDA and EMA, guided by ICH guidelines (specifically Q1A(R2) for stability testing and Q1B for photostability), expect forced degradation studies to be conducted to demonstrate the specificity of stability-indicating methods and to elucidate the degradation pathways of the drug substance.[3][17] These studies are a crucial part of the drug development process and are typically performed during Phase III.[7][18]

Q5: What is the significance of identifying the structure of degradation products? A5: Identifying the structure of degradation products is important for several reasons. It helps in understanding the degradation pathways of the molecule, which can inform the development of more stable formulations and appropriate packaging.[6][7] Furthermore, the toxicity of degradation products needs to be assessed to ensure the safety of the final drug product.

Logical Relationship for Mass Balance Troubleshooting

Mass_Balance_Troubleshooting Start Mass Balance < 95%? UV_Active Are all degradants UV-active? Start->UV_Active Yes Eluting Are all degradants eluting from the column? UV_Active->Eluting No Use_MS Use Mass Spec or other universal detector UV_Active->Use_MS Yes Volatile Are any degradants volatile? Eluting->Volatile No Modify_Method Modify HPLC method (stronger solvent, gradient) Eluting->Modify_Method Yes GC_HS Use GC-Headspace for volatile compounds Volatile->GC_HS Yes End Re-calculate Mass Balance Volatile->End No Use_MS->End Modify_Method->End GC_HS->End

Caption: Troubleshooting flowchart for low mass balance.

V. References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories Inc. 3

  • Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology. 16

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). 18

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. 4

  • Pharma Stability: Photostability Testing Issues. (2025, October 28). 19

  • The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. (2025, November 26). ResolveMass Laboratories Inc. 13

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. 17

  • Mass Balance Calculation in Forced Degradation Studies. (2024, August 23). 20

  • Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. (2024, August 12). ResearchGate. 14

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. 5

  • What are the reasons for mass balance failure during forced degradation. (2021, September 7). YouTube. 15

  • Photostability Study Failures. Pharma.Tips. 21

  • HPLC Troubleshooting Guide. 11

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. 10

  • A Comprehensive Review on Photostability Chamber of Pharmaceutical Products. (2024, March 4). ijariie. 22

  • FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY. Caron Scientific. 8

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. 23

  • This compound | 886365-92-0. ChemicalBook. 1

  • This compound manufacturers and suppliers in india. ChemicalBook. 2

  • HPLC Troubleshooting Guide. Sigma-Aldrich. --INVALID-LINK--

  • Analytical Methods. 24

  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. 12

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. 9

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. 6

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. 25

  • Complete Monograph Methods. Merck Millipore. 26

  • Stability Indicating Forced Degradation Studies. RJPT. 7

  • Benzyl-(4-isopropyl-benzyl)-amine. PubChem. 27

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace. 28

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. OUCI. 29

  • N-cyclohexyl-4-isopropylbenzamide. PubChem. 30

  • Chemical Properties of N-benzylcyclopropylamine (CAS 13324-66-8). Cheméo. 31

  • A Comparative Guide to the Analytical Quantification of N-benzyl-N-methyl-1-phenylpropan-2-amine. Benchchem. 32

References

Technical Support Center: Minimizing Side Reactions in the Synthesis of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine. This document is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide troubleshooting strategies to minimize side reactions, ensuring high yield and purity of your target compound. The primary synthetic route discussed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the primary side reactions?

The most prevalent and efficient method for synthesizing this diarylamine is the Buchwald-Hartwig amination .[1] This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a strong base. For this specific synthesis, the reaction involves coupling 4-cyclohexylaniline with an aryl halide like 4-bromo-1-isopropylbenzene or 4-chloro-1-isopropylbenzene.

The main side reactions of concern in this synthesis are:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene (e.g., cumene). This occurs when a β-hydride elimination pathway competes with the desired reductive elimination of the product.[1][3]

  • Homocoupling of Aryl Halides: The formation of biaryl products (e.g., 4,4'-diisopropylbiphenyl) can occur, particularly at higher temperatures.

  • Diarylation of the Amine: While less common with secondary amines, primary amine impurities can undergo double arylation.[4]

Q2: My reaction is showing a significant amount of hydrodehalogenation byproduct (cumene). How can I prevent this?

Hydrodehalogenation is often a result of a competing β-hydride elimination pathway from the palladium(II)-amido intermediate.[1][3] To minimize this, several parameters can be optimized:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands are known to promote the desired C-N reductive elimination over β-hydride elimination.[1][3] Ligands like t-BuXPhos or those from the BrettPhos family are designed to create a sterically hindered environment around the palladium center, which favors the formation of the desired product.[5] The chelation from bidentate ligands is also thought to suppress β-hydride elimination by preventing an open coordination site.[1]

  • Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used.[6][7] Using a weaker base might not be sufficient to deprotonate the amine-palladium complex effectively, potentially leading to side reactions. However, the base must be carefully chosen as some can react with the aryl halide.[3]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to reductive elimination. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Low Yield and Formation of Biaryl Homocoupling Products

Question: I am observing a low yield of my desired diarylamine, and my mass spectrometry analysis indicates the presence of 4,4'-diisopropylbiphenyl. What is causing this and how can I fix it?

Answer: The formation of biaryl homocoupling products is a common side reaction in palladium-catalyzed cross-couplings. This can be exacerbated by high temperatures or issues with the catalyst's activity.

Root Causes & Solutions:

Parameter Problem Solution
Temperature Excessively high temperatures can promote the homocoupling of the aryl halide.Optimize the reaction temperature. Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. Reactions with more challenging substrates may require higher temperatures, but this should be balanced against the potential for side reactions.[8]
Catalyst System The palladium catalyst may not be sufficiently active, or the ligand may not be optimal for preventing this side reaction.Screen different palladium precatalysts and ligands. Pre-formed catalysts can be more reliable.[8] Bulky electron-rich phosphine ligands generally provide good results by accelerating the desired catalytic cycle.[1]
Reaction Time Prolonged reaction times, especially at elevated temperatures, can lead to catalyst degradation and an increase in side products.Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time and avoid unnecessarily long heating periods.
Issue 2: Presence of Unreacted Starting Materials

Question: My reaction has stalled, and I have a significant amount of unreacted 4-cyclohexylaniline and 4-bromo-1-isopropylbenzene remaining. What steps should I take?

Answer: Incomplete conversion can be due to several factors, including impure reagents, catalyst deactivation, or suboptimal reaction conditions.

Root Causes & Solutions:

Parameter Problem Solution
Reagent Purity Impurities in the starting materials, particularly water or other nucleophiles in the amine, can poison the catalyst. 4-Cyclohexylaniline can be prone to oxidation.Ensure the use of high-purity, anhydrous starting materials and solvents.[9] 4-Cyclohexylaniline should be stored under an inert atmosphere.[10][11]
Catalyst Loading & Activity The catalyst loading may be too low, or the catalyst may have been deactivated by exposure to air or moisture.Increase the catalyst loading slightly. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. Using pre-catalysts, which are often more air-stable, can also be beneficial.[8]
Base Stoichiometry & Solubility Insufficient base or poor solubility of the base can lead to an incomplete reaction. The base is crucial for deprotonating the amine in the catalytic cycle.[6][12]Use a slight excess of the base (e.g., 1.2-1.5 equivalents). Choose a solvent in which the base has at least partial solubility. For bases with low solubility, sonication can sometimes improve reaction rates.[13]
Solvent Choice The solvent plays a key role in solubilizing the reactants and the catalyst complex. A poor solvent can hinder the reaction.Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.[2] The choice of solvent should be optimized for the specific substrates and base being used.[8]
Experimental Protocols & Visualizations
Optimized Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 4-Bromo-1-isopropylbenzene (1.0 eq)

  • 4-Cyclohexylaniline (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) or a suitable pre-catalyst

  • A bulky phosphine ligand (e.g., XPhos, 0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by 4-cyclohexylaniline and 4-bromo-1-isopropylbenzene.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Reaction Pathway Visualization

The following diagram illustrates the desired catalytic cycle for the Buchwald-Hartwig amination and the competing β-hydride elimination side reaction.

Buchwald_Hartwig_Cycle cluster_feedback pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amido_complex Pd(II)-Amido Complex oxidative_addition->amido_complex Amine, Base amido_complex->pd0 product N-(4-cyclohexylphenyl)-4- isopropylbenzenamine amido_complex->product Reductive Elimination beta_hydride β-Hydride Elimination amido_complex->beta_hydride reduced_arene Hydrodehalogenated Arene (Cumene) beta_hydride->reduced_arene caption Main reaction vs. side reaction pathway.

Caption: Main reaction vs. side reaction pathway.

References

Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet complex challenge of matrix effects. Here, we provide in-depth, experience-driven answers to frequently encountered issues, ensuring the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding and Identifying Matrix Effects

Question 1: What are matrix effects, and why are they a significant concern in the LC-MS analysis of this compound?

Answer:

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, which in this case is this compound.[1] These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[1][2] Matrix effects are the alteration of your analyte's ionization efficiency—either suppression or enhancement—caused by these co-eluting matrix components.[3][4] This phenomenon is a major concern because it can lead to inaccurate and irreproducible quantitative results, compromising the integrity of your data.[1][5]

For a non-polar, aromatic amine like this compound, a primary source of matrix effects in biological samples (e.g., plasma, serum) are phospholipids.[6][7][8] These molecules are notorious for co-extracting with analytes and eluting in the same chromatographic window, leading to significant ion suppression.[6][8]

Question 2: How can I determine if my analysis of this compound is affected by matrix effects?

Answer:

There are two primary methods to assess matrix effects: the post-column infusion method for a qualitative assessment and the post-extraction spike method for a quantitative measurement.[9][10][11]

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.[9][11] It involves infusing a constant flow of a standard solution of this compound into the mass spectrometer after the analytical column.[9] Simultaneously, you inject a blank, extracted matrix sample. Any dip or rise in the baseline signal of your analyte indicates a region of ion suppression or enhancement, respectively.[9][11]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[10][12] It involves comparing the peak area of your analyte in two different samples:

    • Sample A: A blank matrix extract that has been spiked with a known concentration of this compound.

    • Sample B: A pure solvent solution containing the same concentration of the analyte as Sample A.

    The matrix effect is calculated as follows:

    Matrix Effect (%) = (Peak Area in Sample A / Peak Area in Sample B) * 100

    A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2] According to regulatory guidelines, such as those from the FDA, it's crucial to evaluate matrix effects from multiple sources of the biological matrix to ensure method robustness.[13][14]

Section 2: Strategies for Mitigating Matrix Effects

Question 3: My data shows significant ion suppression. What are the most effective strategies to minimize matrix effects for this compound?

Answer:

A multi-pronged approach is often the most effective way to combat matrix effects. This involves optimizing sample preparation, chromatography, and considering the use of internal standards.

1. Advanced Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting your sample into the LC-MS system.[1][10]

  • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids, a major source of matrix effects.[15]

  • Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at providing cleaner extracts.[7][16] For an aromatic amine, you would typically adjust the pH of the aqueous sample to be at least two pH units above the pKa of your analyte to ensure it is in its neutral form, facilitating its extraction into an immiscible organic solvent.[16]

  • Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can significantly reduce matrix components.[1] For this compound, a mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties can provide the cleanest extracts.[15]

  • Phospholipid Removal Plates/Cartridges: These specialized products, such as HybridSPE®, utilize a Lewis acid-base retention mechanism to selectively remove phospholipids, which are a primary cause of ion suppression in bioanalysis.[6][17][18]

2. Chromatographic Optimization: The aim here is to chromatographically separate your analyte from any remaining matrix components.[1][9]

  • Increase Chromatographic Resolution: Using columns with smaller particle sizes (e.g., UPLC technology) can significantly improve peak resolution and separate the analyte from interfering matrix components.

  • Gradient Elution: Employing a well-optimized gradient elution can help to separate this compound from the "phospholipid cloud" that often elutes in the middle of a reversed-phase gradient.

  • Mobile Phase Modifiers: The choice and concentration of mobile phase additives can influence the elution of both the analyte and matrix components.[19]

Question 4: Can an internal standard solve my matrix effect problems?

Answer:

Using an internal standard (IS) is a powerful strategy to compensate for, but not eliminate, matrix effects.[1] The most effective type is a stable isotope-labeled (SIL) internal standard of this compound.[20]

A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[20] The underlying principle is that the SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[21] By calculating the ratio of the analyte's peak area to the IS's peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[1][20]

However, it is crucial to be aware that in some cases, the analyte and its SIL-IS may not perfectly co-elute, which can lead to differential matrix effects and compromise the accuracy of the results. Therefore, a combination of good sample preparation and the use of a SIL-IS is the gold standard for robust bioanalytical methods.

Experimental Protocols & Workflows

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare Blank Matrix Extracts: Extract at least six different lots of your biological matrix (e.g., human plasma) using your established sample preparation method (e.g., LLE or SPE).

  • Prepare Post-Spiked Samples: To the extracted blank matrix from each lot, add a known amount of this compound working solution to achieve low and high QC concentration levels.

  • Prepare Neat Solutions: In a clean solvent (matching your final sample solvent), prepare solutions of this compound at the same low and high QC concentrations.

  • LC-MS Analysis: Analyze all prepared samples using your validated LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • Calculate IS-Normalized MF (if using a SIL-IS):

    • IS-Normalized MF = (Analyte/IS Peak Response Ratio in Presence of Matrix) / (Analyte/IS Peak Response Ratio in Absence of Matrix)

  • Assess Variability: The coefficient of variation (%CV) of the IS-normalized MF across the different lots should be ≤ 15%.

Workflow Visualization

Below is a diagram illustrating the decision-making process for troubleshooting matrix effects.

MatrixEffect_Troubleshooting start Problem: Inaccurate/Irreproducible Results for This compound assess_me Step 1: Assess Matrix Effects (Post-Extraction Spike Method) start->assess_me is_me_significant Is Matrix Effect Significant? (e.g., >15% suppression/enhancement) assess_me->is_me_significant optimize_sp Step 2: Optimize Sample Preparation is_me_significant->optimize_sp Yes no_me No Significant Matrix Effect is_me_significant->no_me No sp_choices Evaluate: - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) - Phospholipid Removal Plates optimize_sp->sp_choices optimize_lc Step 3: Optimize Chromatography optimize_sp->optimize_lc lc_choices Evaluate: - Gradient Modification - UPLC/UHPLC for Higher Resolution - Alternative Column Chemistry optimize_lc->lc_choices implement_is Step 4: Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->implement_is reassess_me Step 5: Re-evaluate Matrix Effects implement_is->reassess_me reassess_me->optimize_sp Not Acceptable validation Proceed to Method Validation reassess_me->validation Acceptable no_me->validation

Caption: A workflow for identifying and mitigating matrix effects.

Data Summary Table

The following table summarizes the typical effectiveness of different sample preparation techniques in reducing matrix effects, particularly from phospholipids.

Sample Preparation TechniqueTypical Phospholipid RemovalAnalyte Recovery for Aromatic AminesPotential for Ion Suppression
Protein Precipitation (PPT) LowHighHigh
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to High (pH-dependent)Moderate
Solid-Phase Extraction (SPE) HighHigh (method-dependent)Low
HybridSPE®-Phospholipid Very HighHighVery Low

References

Validation & Comparative

A Comparative Analysis of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine and IPPD as Antiozonants in Elastomer Protection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison between the established antiozonant N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and the less conventional N-(4-cyclohexylphenyl)-4-isopropylbenzenamine. It is intended for researchers and material scientists engaged in the development and optimization of rubber and elastomer formulations. This document delves into their chemical structures, mechanisms of action, comparative performance metrics, and standard evaluation protocols, grounded in established scientific principles.

Introduction: The Imperative of Ozone Protection in Elastomers

Unsaturated elastomers, such as natural rubber (NR), polybutadiene (BR), and styrene-butadiene rubber (SBR), form the backbone of countless critical applications, most notably in the tire industry. A fundamental vulnerability of these materials lies in their carbon-carbon double bonds (C=C), which are highly susceptible to attack by atmospheric ozone.[1][2] This reaction, known as ozonolysis, leads to polymer chain scission, manifesting as deep, brittle cracks on the rubber surface, particularly when the material is under stress.[1][3] This degradation severely compromises the mechanical integrity and service life of the product.

To counteract this, chemical antiozonants are incorporated into rubber formulations.[3] These additives function by intercepting ozone before it can react with the polymer backbone.[1] Among the most effective and widely used chemical antiozonants are derivatives of p-phenylenediamine (PPD).[4] This guide focuses on a comparative analysis of two such PPDs: the industry-standard IPPD and the structurally distinct this compound.

Molecular Structure and Physicochemical Properties

The efficacy of an antiozonant is intrinsically linked to its molecular structure, which dictates its reactivity, mobility within the polymer matrix, and physical properties.

  • N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD): A well-established, high-activity antiozonant, IPPD features an isopropyl group and a phenyl group attached to the nitrogen atoms of the p-phenylenediamine core.[5][6][7]

  • This compound: This compound presents a more complex structure. It is a diphenylamine derivative rather than a direct p-phenylenediamine. One phenyl ring is substituted with a cyclohexyl group, and the other with an isopropyl group. For the purpose of this guide, we will analyze its potential antiozonant activity in the context of amine-based antidegradants.

The table below summarizes their key properties.

PropertyN-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)This compound
CAS Number 101-72-4[6]886365-92-0[8]
Molecular Formula C₁₅H₁₈N₂[6][7]C₂₁H₂₇N[8]
Molar Mass 226.32 g/mol [6][9]293.45 g/mol [8]
Appearance Dark grey to black flakes[6][9]Pale beige to light beige solid[8][10]
Melting Point 70-75 °C[5][6][9]Not specified, but predicted to be a solid at room temp.[8]
Solubility Soluble in aromatic solvents (benzene, acetone); insoluble in water.[9][11]Predicted to be soluble in Chloroform and Ethyl Acetate (slightly).[8][10]

Antiozonant Mechanism of Action

PPD-type antiozonants protect elastomers through a multi-faceted mechanism, which is believed to be a combination of several theories.[4]

  • Kinetic Scavenging: PPDs have a low ionization potential, making them significantly more reactive with ozone than the C=C bonds of the rubber polymer.[1][6][12] They act as sacrificial molecules, reacting with ozone at the surface before it can penetrate the bulk material and cause damage.[13] This reaction involves an electron transfer from the PPD to the ozone molecule, forming a PPD radical cation.[14]

  • Protective Film Formation: The reaction products of the PPD and ozone are not inert. They form a protective, passivating film on the rubber's surface.[4][13][15] This film acts as a physical barrier, preventing further ozone from reaching the rubber surface.[4][13] For the film to be effective, it must be flexible and adhere well to the rubber, especially under dynamic stress.

  • Chain Re-linking: A less emphasized theory suggests that the antiozonant can react with the ozonized rubber intermediates, preventing chain scission or helping to recombine severed polymer chains.[4]

The overall protective mechanism is a dynamic process where the antiozonant must continuously migrate from the bulk of the rubber to the surface to replenish what is consumed by ozone.[12] This migration is known as "blooming."[6]

Antiozonant_Mechanism O3 Atmospheric Ozone (O₃) Surface Rubber Surface O3->Surface Attacks Reaction Scavenging Reaction O3->Reaction Rubber Unsaturated Rubber Polymer O3->Rubber Attacks if Unprotected Surface->Rubber PPD_bulk Antiozonant in Bulk Rubber PPD_surface Antiozonant on Surface PPD_bulk->PPD_surface Migration (Blooming) PPD_surface->Reaction Intercepts O₃ Products Reaction Products (e.g., Nitrones, Quinones) Reaction->Products Forms Film Protective Film (Physical Barrier) Products->Film Builds Film->Surface Shields Degradation Ozone Cracking (Chain Scission) Rubber->Degradation

Caption: General protective mechanism of p-phenylenediamine (PPD) antiozonants.

Comparative Performance Analysis: IPPD vs. This compound

Performance MetricIPPD (N-isopropyl-N'-phenyl-p-phenylenediamine)This compound (Inferred)Rationale for Inference
Ozone Reactivity High. The p-phenylenediamine structure has a low ionization potential, facilitating rapid reaction with ozone.[5][6][12]Moderate to High. As a secondary diarylamine, it is an effective radical scavenger. Its reactivity with ozone is expected to be high, though potentially slightly lower than a true PPD due to a different core structure.Amine-based antioxidants are known radical scavengers.[16] Reactivity is governed by the ease of donating an electron or hydrogen atom.
Migration Rate (Blooming) Moderate to high. Prone to blooming, which is beneficial for replenishing the surface but can lead to leaching and staining.[6][17]Low to Moderate. The significantly larger molecular weight (293.45 vs 226.32 g/mol ) and the bulky cyclohexyl group would sterically hinder its diffusion through the polymer matrix, leading to slower migration.Molecular size and shape are primary factors controlling diffusion rates in polymers. Slower migration is a known characteristic of larger antidegradants.[17]
Persistence Moderate. The higher migration rate can lead to faster depletion from the rubber article through surface abrasion and volatilization.High. Slower migration suggests it would be retained within the rubber for a longer duration, potentially offering more persistent, long-term protection.Slower release and lower volatility contribute to longer service life of the antidegradant.
Staining High. Like most PPDs, it causes significant discoloration and contact/migration staining.[7]Moderate to High. Amine-based antioxidants are typically staining. The specific chromophores formed upon oxidation would determine the exact level of discoloration.The formation of conjugated structures upon oxidation of the amine groups is responsible for color formation.
Effect on Adhesion Can negatively impact rubber-to-metal adhesion, especially in low-sulfur cure systems.[18][19]Likely to have a similar or potentially greater negative impact on adhesion due to its larger size and potential to interfere at the bonding interface.Antiozonants can bloom to the surface and interfere with the chemical bonding of adhesives.[18]

Experimental Protocols for Antiozonant Evaluation

To validate the performance of any antiozonant, a series of standardized tests must be conducted. The following protocols describe workflows for quantifying ozone resistance and antiozonant migration.

Protocol: Static Ozone Resistance Evaluation (ASTM D1149)

This test evaluates the resistance of vulcanized rubber to cracking when exposed to a controlled ozone atmosphere under static strain.

Methodology:

  • Compound Preparation: Mix the rubber formulation (e.g., NR/BR blend) with all ingredients (carbon black, oils, curatives) and the antiozonant (e.g., 2 phr of IPPD or the comparative compound) in a two-roll mill or internal mixer.

  • Vulcanization: Cure the mixed compound into standard test sheets or strips at a specified temperature and time (e.g., 160°C for 15 minutes) to achieve optimal cross-linking.

  • Sample Mounting: Place the vulcanized rubber specimens under a specific static strain (e.g., 20% elongation) using mounting jigs.

  • Ozone Exposure: Place the strained specimens in an ozone test chamber set to a controlled ozone concentration (e.g., 50 pphm), temperature (e.g., 40°C), and humidity.

  • Evaluation: Periodically inspect the specimens under 7x magnification. Record the time to the first appearance of cracks and the severity of cracking over time according to the rating scale defined in ASTM D1149.

Static_Ozone_Test A 1. Prepare Rubber Compound with Antiozonant B 2. Vulcanize into Test Strips A->B C 3. Mount Samples (e.g., 20% Static Strain) B->C D 4. Expose in Ozone Chamber (50 pphm, 40°C) C->D E 5. Periodic Inspection (7x Magnification) D->E F 6. Record Time to First Crack & Crack Severity E->F

Caption: Workflow for Static Ozone Resistance Testing (ASTM D1149).

Protocol: Antiozonant Migration (Blooming) Analysis

This protocol quantifies the rate at which an antiozonant migrates to the surface of a rubber sample.

Methodology:

  • Sample Preparation: Prepare and vulcanize rubber discs (e.g., 2mm thick, 25mm diameter) containing a known concentration of the antiozonant.

  • Initial Surface Cleaning: Thoroughly wipe the surface of the vulcanized discs with a solvent (e.g., isopropanol) to remove any initial surface contamination or bloom that occurred post-cure.

  • Aging: Store the cleaned samples at a controlled temperature (e.g., 23°C or 50°C) for various time intervals (e.g., 1, 3, 7, 14, 28 days).

  • Surface Analysis:

    • ATR-FTIR Method: At each time interval, press the rubber sample against the crystal of an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer. Measure the absorbance of a characteristic peak for the antiozonant (e.g., N-H stretch or aromatic C-H). The peak intensity is proportional to the surface concentration.

    • Solvent Wipe Method: Alternatively, wipe the surface with a cotton swab soaked in a specific volume of a suitable solvent (e.g., acetone). Analyze the solvent extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of antiozonant.

  • Data Analysis: Plot the surface concentration of the antiozonant as a function of time to determine the migration rate.

Blooming_Test A 1. Prepare Vulcanized Rubber Discs B 2. Clean Surface with Solvent A->B C 3. Age Samples (Controlled Temp, Various Times) B->C D 4. Surface Measurement (e.g., ATR-FTIR or Solvent Wipe) C->D E 5. Quantify Antiozonant (e.g., Peak Area or HPLC) D->E F 6. Plot Concentration vs. Time to Determine Rate E->F

Caption: Workflow for Antiozonant Migration (Blooming) Analysis.

Conclusion and Recommendations

This comparative guide illustrates the fundamental differences and similarities between IPPD and this compound.

  • IPPD remains a highly effective, fast-acting antiozonant.[5][7] Its relatively rapid migration ensures quick replenishment to the surface, making it ideal for applications requiring robust protection against high ozone concentrations or dynamic stress. However, this mobility comes at the cost of higher consumption rates, potential for environmental leaching, and significant staining.[6][7]

  • This compound , based on structural analysis, is projected to be a slower-migrating, more persistent antidegradant. Its larger molecular size would likely result in lower blooming and volatility, making it a candidate for applications where long-term, stable protection is paramount and where staining is a concern that must be balanced with performance. Its potentially lower migration rate might make it less suitable for extremely severe, continuous dynamic applications where the surface antiozonant is abraded or consumed very quickly.

For the practicing scientist, the choice between these two depends on the specific requirements of the application. For standard tire treads and sidewalls under dynamic load, IPPD's proven performance is a reliable benchmark. For static applications, long-service-life components, or where reduced migration and leaching are desirable, the slower-release characteristics suggested by the structure of this compound warrant experimental investigation using the protocols outlined in this guide.

References

A Methodological Guide to the Comparative Efficacy of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine versus 6PPD in Rubber Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Framework for Evaluation

To our colleagues in research and materials science, this guide provides a comprehensive framework for the comparative evaluation of two p-phenylenediamine (PPD) derivatives as rubber antidegradants: the industry-standard N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and the alternative, N-(4-cyclohexylphenyl)-4-isopropylbenzenamine. While extensive data exists for 6PPD, public domain information on the performance of this compound is scarce. This document, therefore, serves as a methodological guide, equipping researchers with the necessary protocols and theoretical understanding to conduct a robust internal comparison.

The Imperative for Advanced Rubber Stabilization

Elastomeric materials, particularly those with unsaturated polymer backbones like natural rubber (NR) and styrene-butadiene rubber (SBR), are susceptible to degradation from environmental factors.[1] Ozone, oxygen, heat, and dynamic stress can lead to chain scission and cross-linking reactions, resulting in a loss of critical physical properties such as elasticity and tensile strength, ultimately leading to product failure.[2] Chemical antidegradants, specifically antioxidants and antiozonants, are essential additives that mitigate these degradation pathways and extend the service life of rubber articles.[3]

For decades, 6PPD has been a cornerstone of the rubber industry, offering excellent protection against both oxidation and ozone-induced cracking.[3] However, recent environmental concerns surrounding its toxic transformation product, 6PPD-quinone, have catalyzed the search for safer, yet equally effective, alternatives.[4] This guide provides the tools to evaluate this compound as one such potential alternative.

The Contenders: A Chemical Overview

A fundamental understanding of the chemical structures of these compounds is crucial to hypothesizing their mechanisms of action and potential performance differences.

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)

6PPD is an alkyl-aryl p-phenylenediamine that has been widely used in the rubber industry for its exceptional antiozonant and antioxidant properties.[3] Its protective mechanism involves migrating to the rubber surface and sacrificially reacting with ozone and oxidative species, thus protecting the polymer chains.[1]

This compound

cluster_6PPD N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) cluster_CPPD This compound s1 s2

Figure 1: Chemical Structures of 6PPD and this compound.

Comparative Evaluation: A Three-Pillar Approach

A comprehensive comparison of these two stabilizers should be built on three pillars of performance testing: ozone resistance, thermal stability, and dynamic fatigue resistance.

Pillar 1: Ozone Resistance

Ozone is a highly reactive atmospheric gas that readily attacks the double bonds in unsaturated rubbers, leading to cracking and premature failure. An effective antiozonant must preferentially react with ozone before it can damage the polymer backbone.

This standardized test method is designed to assess the resistance of rubber to ozone-induced cracking under controlled laboratory conditions.

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped test specimens from vulcanized rubber sheets containing either 6PPD or this compound at equivalent molar concentrations. A control compound with no antidegradant should also be prepared.

  • Static or Dynamic Strain: Mount the specimens in the ozone test chamber under a specified static strain (e.g., 20% elongation) or subject them to dynamic strain.

  • Ozone Exposure: Expose the specimens to a controlled ozone concentration (e.g., 50 pphm) at a constant temperature (e.g., 40°C).

  • Evaluation: Periodically inspect the specimens under magnification and record the time to the first appearance of cracks and the severity of cracking over time using a rating scale (e.g., 0 = no cracks, 4 = severe cracking).

G compound Rubber Compounding (with 6PPD or alternative) vulcanize Vulcanization compound->vulcanize specimen Specimen Preparation (Dumbbells) vulcanize->specimen strain Apply Static/Dynamic Strain specimen->strain ozone Ozone Chamber Exposure (ASTM D1149) strain->ozone evaluate Visual Evaluation (Crack Formation & Severity) ozone->evaluate

Figure 2: Workflow for Ozone Resistance Testing.

Pillar 2: Thermal Stability

Elevated temperatures accelerate the oxidative degradation of rubber, leading to hardening, loss of elasticity, and a reduction in mechanical properties. An effective antioxidant will inhibit these thermo-oxidative processes.

This method evaluates the resistance of rubber to deterioration by heating in an air oven at a controlled temperature for a specified period.

Methodology:

  • Initial Property Measurement: Measure the initial tensile strength, elongation at break, and hardness of the vulcanized rubber specimens.

  • Oven Aging: Place the specimens in a circulating air oven at an elevated temperature (e.g., 70°C or 100°C) for a defined period (e.g., 72 or 168 hours).

  • Post-Aging Property Measurement: After the aging period, allow the specimens to cool to room temperature and re-measure their tensile strength, elongation at break, and hardness.

  • Data Analysis: Calculate the percentage change in each property after aging. A smaller change indicates better thermal stability.

G initial_prop Measure Initial Properties (Tensile, Elongation, Hardness) oven_age Accelerated Oven Aging (ASTM D573) initial_prop->oven_age post_prop Measure Post-Aging Properties oven_age->post_prop calc_change Calculate Percentage Change post_prop->calc_change

Figure 3: Workflow for Thermal Stability Testing.

Pillar 3: Dynamic Fatigue Resistance

Many rubber components are subjected to repeated cyclic stresses during their service life. This can lead to the initiation and propagation of cracks, a phenomenon known as fatigue. Antidegradants can improve fatigue life by inhibiting the chemical degradation that weakens the rubber and makes it more susceptible to mechanical failure.

This test method determines the fatigue life of rubber compounds by subjecting them to repeated tensile strain cycles until failure.

Methodology:

  • Specimen Preparation: Prepare ring or dumbbell-shaped test specimens.

  • Cyclic Loading: Mount the specimens in a fatigue testing machine and subject them to a repeated strain cycle at a specified frequency and amplitude.

  • Failure Detection: Continuously monitor the specimens and record the number of cycles to complete rupture.

  • Data Analysis: Statistically analyze the fatigue life data to determine the mean cycles to failure for each compound.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in clear, comparative tables to facilitate analysis.

Table 1: Comparative Ozone Resistance

Antidegradant Time to First Cracks (hours) Crack Severity Rating (at 72 hours)
Control (None)
6PPD

| this compound | | |

Table 2: Comparative Thermal Stability (Aged at 100°C for 168 hours)

Antidegradant % Change in Tensile Strength % Change in Elongation Change in Hardness (points)
Control (None)
6PPD

| this compound | | | |

Table 3: Comparative Fatigue Resistance

Antidegradant Mean Cycles to Failure
Control (None)
6PPD

| this compound | |

Concluding Remarks for the Researcher

References

A Comparative Guide to the Cross-Reactivity of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine and Structurally Related Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the antioxidant N-(4-cyclohexylphenyl)-4-isopropylbenzenamine with other structurally analogous aromatic amine antioxidants. In the absence of direct immunochemical cross-reactivity data, which would necessitate a specific antibody, this guide details a robust, function-based comparative analysis using standardized antioxidant capacity assays. This approach provides a quantitative measure of relative antioxidant performance, which is a critical indicator of potential cross-reactivity in functional applications.

Introduction: The Significance of Antioxidant Specificity

Aromatic amines are a cornerstone of antioxidant technology, prized for their ability to scavenge free radicals and inhibit oxidative degradation in a wide array of materials, from polymers to biological systems.[1] this compound, a member of the diphenylamine family, is valued for its stabilizing properties. However, in complex matrices, the presence of multiple, structurally similar antioxidants can lead to analytical challenges and unpredictable performance due to overlapping activities, or "cross-reactivity." Understanding the potential for such interactions is paramount for accurate quantification, formulation optimization, and predicting material longevity or biological efficacy.

This guide focuses on a comparative analysis of this compound against three other commercially significant aromatic amine antioxidants:

  • Diphenylamine: The parent compound of this antioxidant class.

  • N-phenyl-p-phenylenediamine: A widely used antioxidant and antiozonant.

  • N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD): A common antiozonant in the rubber industry.[2]

Chemical Structures of Compared Antioxidants

The structural similarities between these compounds underscore the potential for overlapping antioxidant activity.

graph "Chemical_Structures" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "this compound" [pos="0,3!"]; "Diphenylamine" [pos="3,3!"]; "N-phenyl-p-phenylenediamine" [pos="0,0!"]; "IPPD" [pos="3,0!"]; } Caption: Chemical structures of the compared antioxidants.

Synthesis of this compound

For researchers who wish to synthesize this compound for their studies, the Buchwald-Hartwig amination is a highly effective and widely adopted method for the formation of C-N bonds in diarylamines.[3]

Buchwald-Hartwig Amination Protocol

This palladium-catalyzed cross-coupling reaction provides a versatile route to N-aryl amines.[4]

digraph "Buchwald_Hartwig_Synthesis" { graph [rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Aryl_Halide" [label="4-bromocyclohexylbenzene"]; "Amine" [label="4-isopropylaniline"]; "Catalyst" [label="Palladium Catalyst (e.g., Pd2(dba)3) +\n Ligand (e.g., XPhos)"]; "Base" [label="Base (e.g., NaOtBu)"]; "Solvent" [label="Anhydrous Toluene"]; "Reaction" [label="Inert Atmosphere (N2 or Ar)\nHeat (e.g., 80-110 °C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Aryl_Halide" -> "Reaction"; "Amine" -> "Reaction"; "Catalyst" -> "Reaction"; "Base" -> "Reaction"; "Solvent" -> "Reaction"; "Reaction" -> "Product"; } Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a dry, inert atmosphere glovebox or using Schlenk line techniques, combine 4-bromocyclohexylbenzene (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand like XPhos (0.02-0.10 eq) in a dry reaction vessel.

  • Reagent Addition: Add anhydrous toluene as the solvent, followed by 4-isopropylaniline (1.2 eq) and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

  • Workup and Purification: After cooling to room temperature, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Comparative Antioxidant Capacity Assessment

To quantitatively compare the antioxidant performance of this compound and its structural analogs, two widely accepted and robust assays are recommended: the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay and the ORAC (Oxygen Radical Absorbance Capacity) assay. These assays measure the ability of an antioxidant to neutralize free radicals, providing a direct measure of antioxidant capacity.[5][6]

ABTS Decolorization Assay

The ABTS assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), which is a blue-green chromophore. The addition of an antioxidant leads to a decolorization that is proportional to the antioxidant's concentration and potency.[5]

Step-by-Step ABTS Assay Protocol:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Standard and Sample Preparation: Prepare a series of standard solutions of a known antioxidant, such as Trolox, in the same solvent. Prepare solutions of this compound and the other test compounds at various concentrations.

  • Assay Procedure: In a 96-well microplate, add a small volume (e.g., 10 µL) of each standard or sample solution to individual wells. Then, add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

  • Measurement and Calculation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes) and then measure the absorbance at 734 nm. The percentage inhibition of absorbance is calculated, and the results are typically expressed as Trolox Equivalents (TE).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[6]

Step-by-Step ORAC Assay Protocol:

  • Reagent Preparation: Prepare solutions of fluorescein, AAPH, and a Trolox standard in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4). Prepare solutions of this compound and the other test compounds.

  • Assay Procedure: In a 96-well black microplate, add the fluorescein solution to each well, followed by the antioxidant standard or sample. The plate is then incubated at 37 °C.

  • Initiation and Measurement: The reaction is initiated by the addition of the AAPH solution. The fluorescence decay is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).

  • Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as Trolox Equivalents.

Data Presentation and Interpretation

The results from these assays should be compiled into a clear and concise table to facilitate direct comparison.

AntioxidantMolar Mass ( g/mol )ABTS Assay (TEAC)ORAC Assay (µmol TE/g)
This compound293.45Experimental ValueExperimental Value
Diphenylamine169.22Experimental ValueExperimental Value
N-phenyl-p-phenylenediamine184.24Experimental ValueExperimental Value
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)226.32Experimental ValueExperimental Value

Interpretation of Results:

A higher Trolox Equivalent Antioxidant Capacity (TEAC) value in the ABTS assay and a higher ORAC value indicate greater antioxidant capacity. By comparing these values across the different compounds, a quantitative ranking of their antioxidant potency can be established. Compounds with similar antioxidant capacities are more likely to exhibit functional cross-reactivity in applications where radical scavenging is the primary mechanism of action.

Conclusion

This guide provides a scientifically rigorous framework for evaluating the comparative antioxidant performance of this compound and its structurally related analogs. By employing standardized and quantitative methods such as the ABTS and ORAC assays, researchers can obtain reliable data to predict and understand the potential for functional cross-reactivity. This knowledge is essential for the development of robust analytical methods, the optimization of antioxidant formulations, and the accurate prediction of material and biological system stability.

References

A Comparative Analysis of the Antioxidant Activity of Diaryl-p-phenylenediamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the antioxidant activity of diaryl-p-phenylenediamines (DPPDs). These compounds are of significant industrial importance, particularly as antiozonants and antioxidants in the rubber and polymer industries to extend the service life of materials.[1][2][3] This document delves into the structure-activity relationships that govern their efficacy, presents detailed protocols for robustly evaluating their antioxidant capacity, and offers insights into the mechanistic underpinnings of their protective effects.

Introduction to Diaryl-p-phenylenediamines (DPPDs)

Diaryl-p-phenylenediamines are a class of aromatic amines characterized by a central p-phenylenediamine core substituted with two aryl groups on the nitrogen atoms. Their primary industrial application is as antidegradants for elastomers, where they provide protection against oxidative and ozone-induced degradation.[2][4] The antioxidant and antiozonant properties of DPPDs are attributed to their ability to readily donate a hydrogen atom from one of their N-H groups, thereby neutralizing reactive free radicals and terminating the auto-oxidation chain reactions that lead to material failure.[3][5]

The general structure is shown below:

Figure 1: General chemical structure of Diaryl-p-phenylenediamines.

Among the various classes of p-phenylenediamine derivatives (dialkyl, alkyl-aryl, and diaryl), the diaryl variants exhibit superior resistance to volatility, extraction, and migration, making them ideal for applications requiring long-term protection.[4][6]

The Antioxidant Mechanism: A Mechanistic Overview

The efficacy of DPPDs as antioxidants is rooted in their ability to act as radical scavengers, primarily through a Hydrogen Atom Transfer (HAT) mechanism.[7] When a material is exposed to oxidative stress, highly reactive peroxy radicals (ROO•) are formed. A DPPD molecule can donate a hydrogen atom from its secondary amine group to this radical, neutralizing it and forming a more stable, less reactive aminyl radical. This process effectively breaks the propagation cycle of oxidation.

The key to their effectiveness is not only the lability of the N-H bond but also the stability of the resulting aminyl radical, which is resonance-stabilized by the adjacent aromatic rings. This stability prevents the aminyl radical from initiating new oxidation chains.

G DPPDH DPPD (Ar-NH-Ar') ROO Peroxy Radical (ROO•) DPPD_radical Stable DPPD Radical (Ar-N•-Ar') DPPDH->DPPD_radical H• Donation ROOH Hydroperoxide (ROOH) ROO->ROOH H• Abstraction Further_Reaction Further Reactions (e.g., termination, regeneration) DPPD_radical->Further_Reaction

Caption: Hydrogen Atom Transfer (HAT) mechanism of DPPDs.

Comparative Analysis & Structure-Activity Relationships (SAR)

The antioxidant activity of DPPDs is not uniform across all derivatives; it is significantly influenced by the nature and position of substituents on the aryl rings.[8] Understanding these structure-activity relationships (SAR) is crucial for the rational design of next-generation antioxidants.[9][10]

Derivative/MixtureCommon Name(s)Key Structural FeaturesRelative Antioxidant Performance Insights
N,N'-Diphenyl-p-phenylenediamine DPPD, Antioxidant HTwo unsubstituted phenyl rings. The parent compound of the series.Provides effective, long-term protection. Serves as a benchmark for comparison.[6]
Mixture of Diaryl-p-phenylenediamines DTPD, Antioxidant PA100, Wingstay 100A mixture of N,N'-diphenyl, N,N'-ditolyl, and N-phenyl-N'-tolyl-p-phenylenediamines.[4]Exhibits excellent resistance to flex-cracking and ozone. Its performance is considered superior to many other antioxidants due to the synergistic effects of its components, offering both short-term and long-term protection.[2][4]
N-phenyl-N'-(alkyl)-p-phenylenediamines 6PPD, IPPDOne aryl group and one alkyl group. Note: Not strictly a diaryl derivative, but a critical comparison point.These alkyl-aryl variants often provide excellent initial protection but may be less effective in the long term compared to diaryl derivatives.[4][6]

Key SAR Insights:

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) or methoxy (-OCH3) groups on the aryl rings generally increase antioxidant activity. EDGs can stabilize the aminyl radical formed after hydrogen donation through resonance and inductive effects, making the parent molecule a more willing hydrogen donor.

  • Steric Hindrance: Bulky substituents near the amine nitrogen can influence the reaction rate. While some steric hindrance can enhance the stability of the resulting radical, excessive bulk may impede the approach of a peroxy radical, thereby slowing down the scavenging reaction.

  • Bond Dissociation Energy (BDE): The core of antioxidant activity via HAT is the N-H bond dissociation energy. A lower BDE facilitates easier hydrogen donation. Computational studies have shown that molecular structure, particularly the presence of certain functional groups, directly influences the BDE.[9] For instance, molecules with -NH2 side groups have been shown to exhibit lower BDE values.[9]

Experimental Evaluation of Antioxidant Activity

To quantitatively compare the antioxidant activity of different DPPDs, standardized in vitro assays are essential. The DPPH and ABTS radical scavenging assays are two of the most widely used and robust methods for this purpose.[7][11][12] The trustworthiness of these protocols relies on their self-validating nature, which is achieved through the mandatory inclusion of a known antioxidant standard, such as Trolox or Ascorbic Acid, as a positive control.[11][13]

The DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the reduction of the stable DPPH free radical.[13][14] In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm.[13] When an antioxidant donates a hydrogen atom to DPPH•, it is converted to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. The degree of discoloration is directly proportional to the antioxidant's scavenging capacity.[7][13]

Experimental Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis P1 Prepare DPPD Stock Solutions (various concentrations) R1 Pipette Samples, Controls, and Blanks into 96-well plate P1->R1 P2 Prepare 0.1 mM DPPH Working Solution (in Methanol/Ethanol) R2 Add DPPH Solution to all wells (except sample blank) P2->R2 P3 Prepare Positive Control (e.g., Trolox) P3->R1 R1->R2 R3 Incubate in Dark (e.g., 30 minutes at RT) R2->R3 A1 Measure Absorbance at ~517 nm R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol (96-well Plate Format):

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve an appropriate amount of DPPH powder in a suitable solvent like methanol or ethanol. This solution should be prepared fresh daily and kept in the dark, as DPPH is light-sensitive.[14] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[13]

    • Test Samples (DPPDs): Prepare a stock solution of each DPPD derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, ethanol, or minimal DMSO followed by dilution).[13] Create a series of dilutions from this stock solution.

    • Positive Control: Prepare a series of dilutions of a known antioxidant like Trolox or ascorbic acid to serve as a positive control.[14]

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution, positive control dilution, or solvent (for the blank) to respective wells.

    • Using a multichannel pipette, add 200 µL of the DPPH working solution to each well. Mix gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14] The incubation time should be optimized based on the kinetics of the specific antioxidants being tested.

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 [13] Where:

      • A_control is the absorbance of the solvent blank with the DPPH solution.

      • A_sample is the absorbance of the test sample with the DPPH solution.

    • The results are typically expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This is determined by plotting the % scavenging activity against the sample concentrations.

The ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[15] The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent, such as potassium persulfate.[15] The resulting radical has a characteristic blue-green color with an absorption maximum at 734 nm. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the ABTS•+ is reduced back to its colorless neutral form. This decolorization is measured spectrophotometrically, and the extent of the color change is proportional to the antioxidant's concentration.[15] This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[15]

Experimental Workflow Diagram:

ABTS_Workflow cluster_prep Radical Generation (12-16h prior) cluster_assay Assay Execution cluster_analysis Data Analysis P1 Mix equal volumes of 7 mM ABTS and 2.45 mM Potassium Persulfate P2 Incubate in Dark at Room Temperature for 12-16 hours P1->P2 A1 Dilute ABTS•+ solution with buffer to an Abs of ~0.7 at 734 nm P2->A1 A2 Add small volume of sample (e.g., 5-10 µL) to diluted ABTS•+ solution (e.g., 200 µL) A1->A2 A3 Incubate for a set time (e.g., 6 minutes) in the dark A2->A3 A4 Measure Absorbance at 734 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Compare to Trolox Standard Curve to determine TEAC value D1->D2

Caption: Workflow for the ABTS radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[16] This step generates the ABTS•+ radical.

    • ABTS•+ Working Solution: On the day of the assay, dilute the stock ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • Test Samples and Positive Control (Trolox): Prepare serial dilutions of the DPPD samples and the Trolox standard as described for the DPPH assay.

  • Assay Procedure:

    • To initiate the reaction, add a small volume of the test sample or Trolox standard (e.g., 5-10 µL) to a larger volume of the ABTS•+ working solution (e.g., 200 µL).[11]

    • Mix thoroughly and incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm using a microplate reader or spectrophotometer.[15]

  • Data Analysis:

    • Calculate the percentage inhibition of absorbance using the same formula as for the DPPH assay.

    • Generate a standard curve by plotting the percentage inhibition against the concentration of the Trolox standards.[15]

    • The antioxidant activity of the sample is expressed as the Trolox Equivalent Antioxidant Capacity (TEAC) . The TEAC value is determined by comparing the sample's percentage inhibition to the Trolox standard curve.[15]

Conclusion

Diaryl-p-phenylenediamines are a potent class of antioxidants whose efficacy is intrinsically linked to their molecular structure. Comparative analysis reveals that derivatives with electron-donating substituents and those formulated as synergistic mixtures, such as DTPD, often exhibit superior and more durable protective effects. A rigorous evaluation of their antioxidant capacity requires robust, validated experimental protocols like the DPPH and ABTS assays. By understanding the underlying chemical mechanisms and structure-activity relationships, researchers and drug development professionals can better select existing compounds or rationally design novel diaryl-p-phenylenediamines with enhanced antioxidant properties for a wide range of applications.

References

A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-cyclohexylphenyl)-4-isopropylbenzenamine (CAS No. 886365-92-0) is an aromatic amine of increasing interest in various fields of chemical research and development.[1] As with any specialty chemical, particularly those destined for high-purity applications, the ability to accurately and reliably determine its purity and stability is paramount. The development of a robust, validated analytical method is not merely a quality control exercise; it is a fundamental requirement for ensuring consistent product quality, understanding degradation pathways, and meeting stringent regulatory expectations.

This guide provides an in-depth comparison and validation of a newly developed High-Performance Liquid Chromatography (HPLC) method coupled with UV detection. Our objective is to establish a stability-indicating analytical procedure, meaning the method can accurately measure the analyte of interest, free from interference from potential degradation products, process impurities, or other matrix components.[2][3] The validation protocol is designed and executed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a comprehensive framework for validating analytical procedures.[4][5]

The Analytical Challenge and Methodological Rationale

The molecular structure of this compound—featuring two aromatic rings and non-polar cyclohexyl and isopropyl groups—suggests a non-polar character. This physicochemical property is the cornerstone of our method development strategy. A reverse-phase HPLC (RP-HPLC) approach, which utilizes a non-polar stationary phase and a polar mobile phase, is the logical choice for achieving effective separation.[6]

Proposed HPLC-UV Method Parameters

After preliminary screening and optimization, the following parameters were established for the analysis:

ParameterConditionRationale
Instrument Agilent 1260 Infinity II LC System or equivalentA standard, reliable HPLC system capable of consistent solvent delivery and UV detection.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides the necessary hydrophobic interactions to retain the non-polar analyte, offering excellent resolution and peak shape for aromatic amines.[7]
Mobile Phase Acetonitrile:Water (85:15 v/v)A high percentage of organic solvent (acetonitrile) is required to elute the highly non-polar analyte from the C18 column in a reasonable time with good symmetry.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency by reducing mobile phase viscosity.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and column overload.
Detection UV at 254 nmThe aromatic rings in the analyte provide strong UV absorbance at this wavelength, ensuring high sensitivity.
Analyte Conc. 100 µg/mL in AcetonitrileThis concentration provides a strong signal-to-noise ratio and falls within the linear range of the detector.

Method Validation Workflow: A Systematic Approach

The validation of an analytical method is a structured process to demonstrate its fitness for the intended purpose.[5] Our workflow systematically evaluates all performance characteristics mandated by ICH guidelines.

G cluster_0 Method Development cluster_2 Method Implementation Dev HPLC Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Robustness Robustness Implement Validated Method Ready for Routine Use (QC, Stability Testing) Robustness->Implement

Caption: The overall workflow for analytical method validation.

Specificity: Establishing a Stability-Indicating Method

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To prove this, we conducted forced degradation studies, which intentionally stress the analyte to produce potential degradation products.[3][9]

Forced Degradation Protocol

A stock solution of this compound (1 mg/mL) was subjected to the following conditions as recommended by ICH Q1A guidelines.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Acid Hydrolysis: 1 mL of stock + 1 mL of 0.1N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mL of stock + 1 mL of 0.1N NaOH, heated at 80°C for 4 hours.

  • Oxidative Degradation: 1 mL of stock + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours.

  • Photolytic Degradation: The solid drug substance was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

G cluster_stress Forced Degradation Conditions (ICH Q1A) Analyte N-(4-cyclohexylphenyl)-4- isopropylbenzenamine (100 µg/mL) Acid Acidic (0.1N HCl, 80°C) Analyte->Acid Base Basic (0.1N NaOH, 80°C) Analyte->Base Oxidative Oxidative (3% H₂O₂) Analyte->Oxidative Thermal Thermal (105°C Solid) Analyte->Thermal Photo Photolytic (1.2M lux-hr) Analyte->Photo Analysis HPLC-UV Analysis (Peak Purity Assessment) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for the forced degradation study.

Results and Comparison

The samples were diluted to 100 µg/mL and analyzed. Peak purity was assessed using a Photo Diode Array (PDA) detector.

Stress Condition% Assay of Analyte% DegradationObservations
Unstressed 99.8%-Single, sharp peak at ~6.2 min. Peak purity index > 0.999.
Acid Hydrolysis 88.2%11.6%Main peak spectrally pure. One major degradation peak observed at RRT 0.75.
Base Hydrolysis 91.5%8.3%Main peak spectrally pure. Two minor degradation peaks observed at RRT 0.81 and 1.15.
Oxidation 85.7%14.1%Main peak spectrally pure. A significant degradation peak observed at RRT 1.32.
Thermal 98.9%0.9%No significant degradation observed.
Photolytic 97.2%2.6%Minor degradation peak observed at RRT 0.92.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[10]

Protocol

A series of solutions were prepared from a stock solution to cover a range of 50% to 150% of the nominal analytical concentration (50, 75, 100, 125, and 150 µg/mL). Each concentration was injected in triplicate.

Results

A calibration curve was constructed by plotting the mean peak area against concentration.

ParameterResultAcceptance Criteria
Range Studied 50 - 150 µg/mL-
Regression Equation y = 25412x - 1056-
Correlation Coefficient (r²) 0.9997r² ≥ 0.999
Y-intercept Bias < 2% of the response at 100% conc.< 2%

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.[8]

Protocol

Accuracy was evaluated at three concentration levels (80%, 100%, and 120% of the nominal concentration) by spiking a known amount of the analyte into a placebo. Nine determinations were made (3 concentrations, 3 replicates each).

Results
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 80.079.899.75%
80.080.3100.38%
80.079.599.38%
100% 100.0100.5100.50%
100.099.899.80%
100.0101.1101.10%
120% 120.0119.599.58%
120.0120.9100.75%
120.0120.2100.17%
Mean % Recovery --100.16%
% RSD --0.58%

Acceptance Criteria: Mean % Recovery between 98.0% and 102.0%, with %RSD ≤ 2.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[11]

Protocol
  • Repeatability (Intra-day precision): Six separate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on a different day by a different analyst using a different instrument.

Results
Precision Level% Assay ResultsMean Assay% RSD
Repeatability 99.8, 100.2, 99.5, 100.5, 99.9, 100.1100.0%0.35%
Intermediate Precision 100.5, 101.0, 100.3, 99.8, 100.8, 100.1100.4%0.42%

Acceptance Criteria: % RSD ≤ 2.0% for repeatability and ≤ 2.0% for intermediate precision.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[5]

Protocol

The effect of small changes in key parameters on the analytical results was evaluated. System suitability parameters (tailing factor, theoretical plates) were monitored.

Parameter VariedVariation% Assay ChangeSystem Suitability
Flow Rate ± 0.1 mL/min< 0.8%Passed
Column Temperature ± 2 °C< 0.5%Passed
Mobile Phase Composition ± 2% Acetonitrile< 1.5%Passed

Acceptance Criteria: System suitability parameters must pass, and the assay results should not be significantly impacted.

Final Comparison and Guide Summary

This validation study rigorously compared the performance of a new HPLC-UV method against the internationally accepted criteria outlined by ICH. The experimental data confirms that the method is specific, linear, accurate, precise, and robust for the intended purpose of quantifying this compound.

Performance Summary:

Validation ParameterResultStatus
Specificity No interference from degradantsValidated as Stability-Indicating
Linearity (r²) 0.9997Meets Acceptance Criteria
Accuracy 100.16% Mean Recovery, 0.58% RSDMeets Acceptance Criteria
Precision (%RSD) Repeatability: 0.35%, Intermediate: 0.42%Meets Acceptance Criteria
Robustness Unaffected by minor parameter changesDemonstrates Method is Reliable

This validated method is now considered fit for purpose and can be confidently implemented in quality control laboratories for release testing, stability studies, and other research applications requiring precise and reliable quantification of this compound.

References

A Comparative Guide to the Performance of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine and Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant technologies, the selection of an appropriate stabilizer is paramount to ensuring the longevity and efficacy of materials susceptible to oxidative degradation. This guide provides an in-depth technical comparison of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, a robust aminic antioxidant, and the widely utilized class of phenolic antioxidants. Our analysis is grounded in the fundamental mechanisms of action and supported by experimental data to empower researchers in making informed decisions for their specific applications.

Mechanistic Differences: A Tale of Two Scavengers

The primary distinction between this compound and phenolic antioxidants lies in their mechanism of radical scavenging, which dictates their efficacy in different environments and at various stages of the oxidation process.

This compound (Aminic Antioxidant): As a secondary aromatic amine, this antioxidant functions as a radical scavenger by donating a hydrogen atom from its amine group to neutralize reactive radicals. This action terminates the chain propagation step of oxidation. Aminic antioxidants are particularly effective at scavenging a broad spectrum of radicals and are known for their high efficiency, especially at elevated temperatures.[1][2]

Phenolic Antioxidants: This class of antioxidants, characterized by a hydroxyl group attached to an aromatic ring, also operates by donating a hydrogen atom from the hydroxyl group to free radicals.[1] The resulting phenoxyl radical is stabilized by resonance. Common examples include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). Phenolic antioxidants are highly effective radical scavengers but their performance can be temperature-dependent.

Figure 1: Comparative radical scavenging mechanisms.

Performance in Application: A Focus on Elastomers

While specific comparative data for this compound is limited in publicly available literature, general performance characteristics of aminic antioxidants versus phenolic antioxidants in applications like rubber and elastomers provide valuable insights.

Aminic antioxidants, as a class, generally exhibit superior protection against aging caused by heat, oxygen, and ozone in rubber vulcanizates compared to phenolic antioxidants.[1][3] This enhanced performance is attributed to their ability to interrupt the degradation cycle at multiple points. However, a notable drawback of many aminic antioxidants is their tendency to cause discoloration, particularly in light-colored materials.[1][2]

Phenolic antioxidants, conversely, are often favored in applications where color stability is critical.[1][2] While they may offer less potent protection under severe high-temperature conditions compared to their aminic counterparts, they provide a good balance of performance without inducing significant color shifts.

Table 1: General Performance Comparison in Elastomers

Performance ParameterThis compound (Aminic Type)Phenolic Antioxidants (e.g., BHT)
Antioxidant Efficiency Generally HighModerate to High
High-Temperature Stability ExcellentGood
Ozone Resistance GoodPoor to Moderate
Color Stability Fair (Potential for discoloration)Excellent
Volatility Generally Low (Compound Specific)Can be high (e.g., BHT)

Key Performance Metrics: A Deeper Dive

Thermal Stability and Volatility

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, providing critical information on its thermal stability and volatility. Lower weight loss at a given temperature indicates higher thermal stability and lower volatility.

Expected Outcome: this compound, with a predicted boiling point of 423.5±34.0 °C, is expected to exhibit low volatility and high thermal stability, making it suitable for high-temperature processing applications.[4][5] In contrast, some phenolic antioxidants like BHT are known to be more volatile, which can lead to their depletion from the stabilized material over time, especially at elevated temperatures.

References

A Comparative Guide to the Thermal Stability of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine and Other Leading Stabilizers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug and materials development, the selection of an appropriate stabilizer is paramount to ensuring product integrity, longevity, and performance under thermal stress. This guide provides an in-depth technical comparison of the thermal stability of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, a potent aromatic amine antioxidant, against other widely used stabilizers, namely hindered phenolics and polyphenolics.

The narrative that follows is grounded in established experimental methodologies and explains the causality behind the superior performance of certain stabilizers. By understanding the mechanisms of thermal degradation and the specific ways in which these additives intervene, you will be equipped to make more informed decisions in your formulation and development processes.

The Imperative of Thermal Stability in Material Science

Polymers and other organic materials are inherently susceptible to degradation when exposed to heat, a process that is often accelerated by the presence of oxygen. This thermo-oxidative degradation involves a cascade of free-radical reactions that can lead to chain scission, cross-linking, discoloration, and a catastrophic loss of mechanical properties. Antioxidant stabilizers are crucial additives that interrupt these degradation cycles, thereby preserving the material's integrity at elevated temperatures encountered during processing and end-use applications.

The efficacy of a stabilizer is intrinsically linked to its own thermal stability. A stabilizer that degrades at or below the processing temperature of the material it is intended to protect is of little use. Therefore, a thorough evaluation of a stabilizer's thermal profile is a critical first step in the selection process.

Mechanistic Insights: How Antioxidants Combat Thermal Degradation

The thermal degradation of most polymers follows a free-radical chain reaction, which can be broadly categorized into three stages: initiation, propagation, and termination.

  • Initiation: Heat, shear, or residual catalyst impurities can generate initial free radicals (R•) from the polymer backbone.

  • Propagation: These highly reactive radicals react with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical. This creates a self-perpetuating cycle.

  • Termination: The reaction ceases when two radicals combine.

Antioxidants disrupt this cycle, primarily through two mechanisms:

  • Primary Antioxidants (Radical Scavengers): These are the first line of defense. They donate a hydrogen atom to the reactive peroxy radicals, neutralizing them and forming a stable, unreactive radical from the antioxidant itself. Aromatic amines and hindered phenols are the two major classes of primary antioxidants.

  • Secondary Antioxidants (Hydroperoxide Decomposers): These compounds, often phosphites and thioesters, are not the focus of this guide but are worth noting. They work synergistically with primary antioxidants by decomposing hydroperoxides into non-radical, stable products, preventing them from becoming a new source of radicals.

The chemical structure of the primary antioxidant dictates its efficiency, volatility, and, crucially, its thermal stability.

The Aminic Advantage at High Temperatures

Aromatic amine antioxidants, such as this compound, generally exhibit superior thermal stability compared to many phenolic antioxidants. The mechanism of stabilization by aromatic amines involves the donation of a hydrogen atom from the N-H group to a peroxy radical. The resulting aminyl radical is highly stabilized by resonance over the aromatic rings, making it a very poor initiator for further oxidation. This high level of stabilization contributes to their ability to function effectively at elevated temperatures where less stable antioxidants might fail.

Experimental Evaluation of Thermal Stability

To objectively benchmark the thermal stability of different antioxidants, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss begins is a direct indicator of the material's decomposition and, therefore, its thermal stability.

dot

Caption: Workflow for TGA.

Detailed TGA Protocol (based on ASTM E1131): [1][2][3][4][5]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5–10 mg of the antioxidant sample into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20–50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

  • Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve is a plot of percent weight loss versus temperature. Key parameters to determine are:

    • Tonset: The onset temperature of decomposition, often determined by the intersection of the baseline tangent with the tangent of the steepest mass loss slope.

    • T5% and T10%: The temperatures at which 5% and 10% mass loss occurs, respectively. These are common metrics for comparing thermal stability.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Oxidative Stability

While TGA measures mass loss due to decomposition, DSC can be used to determine the oxidative stability of a material by measuring the heat flow associated with its oxidation. The Oxidation Induction Time (OIT) is a key parameter derived from DSC, representing the time it takes for a material to begin oxidizing under specific temperature and oxygen-flow conditions. A longer OIT indicates greater stability.

dot

Caption: Workflow for DSC-OIT.

Detailed DSC-OIT Protocol (based on ISO 11357-6): [6][7][8][9]

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium and zinc).

  • Sample Preparation: Place a 3-5 mg sample of the polymer containing the antioxidant into an open aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample under a nitrogen atmosphere (50 mL/min) to the desired isothermal test temperature (e.g., 200 °C or 210 °C) at a heating rate of 20 °C/min.

    • Hold the sample at the isothermal temperature for 5 minutes to allow for thermal equilibrium.

    • Switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Data Analysis: Continue to record the heat flow signal. The OIT is the time elapsed from the switch to oxygen until the onset of the sharp exothermic peak, which signifies the start of oxidation.

Comparative Performance Data

The following tables summarize the thermal stability data for this compound and its competitors. Note: As specific experimental data for this compound is not publicly available, data from the closely related and structurally similar p-phenylenediamine derivative, N,N'-di-sec-butyl-p-phenylenediamine, is used as a representative for this class of aminic antioxidants.

Table 1: Thermogravimetric Analysis (TGA) Data

StabilizerChemical ClassTonset (°C)T5% (°C)T10% (°C)Source(s)
N,N'-di-sec-butyl-p-phenylenediamine (analog for target compound)Aromatic Amine> 300 (Boiling Point: 320°C)> 300> 300[8]
Irganox 1010 Hindered Phenolic~270~325~350[10]
Irganox 1076 Hindered Phenolic~250~300~320[11]
Wingstay L Polyphenolic> 115 (Melting Point)N/AN/A[12]

Table 2: Differential Scanning Calorimetry (DSC) - Oxidative Induction Time (OIT)

Stabilizer (in Polyolefin Matrix)Chemical ClassOIT at 210°C (minutes)Source(s)
p-Phenylenediamine Derivatives (general) Aromatic AmineGenerally high, demonstrates significant stabilizing effect[13][14]
Irganox 1076 Hindered Phenolic~25-30[11]
Wingstay L PolyphenolicN/A

Discussion and Interpretation of Results

The compiled data clearly illustrates the superior intrinsic thermal stability of the aromatic amine antioxidant class.

  • Thermogravimetric Analysis: The high boiling point of N,N'-di-sec-butyl-p-phenylenediamine (320°C) suggests that its decomposition temperature is significantly higher, making it stable well beyond the typical processing temperatures of most polymers.[8] In contrast, hindered phenolic antioxidants like Irganox 1010 and Irganox 1076 begin to show significant weight loss at temperatures between 250°C and 270°C.[10][11] While this is sufficient for many applications, the higher stability of the aminic antioxidant provides a greater safety margin, especially in high-temperature engineering plastics. For Wingstay L, only a melting point of 115°C is available, which indicates the onset of a phase change, not decomposition.[12] Without TGA data, a direct comparison of its decomposition temperature is not possible, but as a polyphenolic, it is generally expected to have lower thermal stability than high-performance aminic antioxidants.

  • Oxidative Induction Time: While specific OIT data for the target molecule is unavailable, studies on related p-phenylenediamine derivatives consistently show a very high level of antioxidant activity when measured by DSC.[13][14] They significantly extend the OIT of polymers, indicating a high efficiency in scavenging radicals. The OIT for Irganox 1076 in a polyolefin matrix is substantial but serves as a benchmark that high-performance aminic antioxidants are known to exceed, particularly at higher temperatures.

Conclusion: The Expert's Recommendation

For applications demanding the highest level of thermal stability, this compound and related aromatic amine antioxidants are the superior choice. Their robust chemical structure allows them to withstand extreme processing temperatures and provide long-term heat aging protection without premature degradation.

While hindered phenolic stabilizers like Irganox 1010 and 1076 are effective and widely used workhorse antioxidants, their lower decomposition temperatures present limitations in high-temperature applications. Polyphenolic antioxidants such as Wingstay L offer good performance in many rubber and latex applications but are generally not suited for the most demanding high-temperature environments where aminic antioxidants excel.

The selection of a thermal stabilizer is a critical decision that directly impacts the performance and lifespan of the final product. The experimental evidence strongly supports the use of aromatic amine antioxidants like this compound for applications where uncompromising thermal stability is a prerequisite for success.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-substituted p-Phenylenediamine Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a molecule and its functional activity is paramount. This guide provides an in-depth comparative analysis of N-substituted p-phenylenediamine (PPD) antioxidants, a class of compounds pivotal in mitigating oxidative stress. We will delve into their mechanism of action, explore the subtle yet significant impact of various substituents on their antioxidant efficacy, and provide detailed experimental protocols for their evaluation. This guide is designed to be a practical resource, bridging theoretical knowledge with actionable experimental insights.

Introduction: The Double-Edged Sword of p-Phenylenediamines

N-substituted p-phenylenediamines are highly effective antioxidants, primarily utilized for their ability to scavenge free radicals and inhibit oxidative degradation processes.[1][2] Their principal application has been in the rubber and polymer industry to prevent material degradation from exposure to ozone and oxygen.[3][4] However, their potent redox properties also make them interesting candidates for biological applications, including drug development, where oxidative stress is a key pathological factor.

The core structure of p-phenylenediamine (PPD) is a benzene ring substituted with two amino groups at the para position.[2] The antioxidant activity of these molecules is primarily attributed to the hydrogen-donating ability of the N-H groups.[3] Substitution on one or both of these nitrogen atoms significantly modulates their antioxidant potency, solubility, and other physicochemical properties.

However, it is crucial to acknowledge the "double-edged sword" nature of PPDs. While they are potent antioxidants, their oxidation can lead to the formation of quinone derivatives (PPD-Qs), which have been identified as emerging environmental contaminants with significant toxicity to aquatic life.[2][5] This underscores the importance of understanding the structure-activity relationship not only for antioxidant efficacy but also for designing safer and more effective molecules.

Mechanism of Antioxidant Action: A Tale of Hydrogen Donation

The primary mechanism by which N-substituted p-phenylenediamines exert their antioxidant effect is through hydrogen atom transfer (HAT).[3] In this process, the PPD donates a hydrogen atom from one of its N-H groups to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting PPD radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring and the nitrogen atoms.

The ease of this hydrogen donation is a key determinant of antioxidant activity and is directly influenced by the N-H bond dissociation energy (BDE). A lower BDE facilitates easier hydrogen donation and thus enhances antioxidant activity.[6]

The general mechanism can be visualized as follows:

G cluster_0 Antioxidant Action cluster_1 Products PPD PPD-NHR PPD_Radical PPD-N•R (Stabilized Radical) PPD->PPD_Radical H• donation Radical R• (Free Radical) Neutralized_Radical RH (Neutralized Radical) Radical->Neutralized_Radical H• acceptance

Caption: General mechanism of p-phenylenediamine antioxidant activity.

The nature of the substituent 'R' on the nitrogen atom plays a critical role in modulating the BDE of the N-H bond and the stability of the resulting radical, which we will explore in the following section.

Structure-Activity Relationship (SAR): The Influence of N-Substituents

The antioxidant efficacy of N-substituted p-phenylenediamines is a finely tuned interplay of electronic and steric effects imparted by the substituents on the nitrogen atoms. These substituents can be broadly categorized into alkyl, aryl, and mixed alkyl-aryl groups.

Electronic Effects

Electron-donating groups (EDGs) attached to the nitrogen atoms increase the electron density on the nitrogen, thereby weakening the N-H bond. This leads to a lower bond dissociation energy (BDE) and, consequently, a higher rate of hydrogen donation to free radicals, enhancing the antioxidant activity.[7] Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, strengthen the N-H bond, and thus reduce the antioxidant activity.

Steric Effects

Steric hindrance around the N-H group can influence the accessibility of the hydrogen atom to free radicals. While some steric bulk can be beneficial by protecting the resulting antioxidant radical from further reactions, excessive steric hindrance can impede the initial hydrogen donation, thereby reducing antioxidant activity.[3]

Comparative Analysis of Different Substitution Patterns

To provide a clear comparison, we will examine the antioxidant activity across three main classes of N-substituted p-phenylenediamines: N,N'-dialkyl, N-alkyl-N'-aryl, and N,N'-diaryl derivatives. While a comprehensive, directly comparable experimental dataset is challenging to consolidate from the existing literature due to varying experimental conditions, theoretical studies and available experimental data provide valuable insights.

Theoretical calculations of bond dissociation energies (BDE) and radical formation energies offer a predictive ranking of antioxidant effectiveness. One study reported the following order of probable radical formation, which is indicative of antioxidant activity: SPPD > MBPPD > 6PPD > IPPD > CPPD.[3]

Table 1: Comparative Antioxidant Potential of N-substituted p-Phenylenediamines (Theoretical and Qualitative Experimental Ranking)

ClassCompound Name (Abbreviation)N-SubstituentsRelative Antioxidant Activity (Theoretical/Qualitative)Key Structural Features Influencing Activity
N-Alkyl-N'-Aryl N-phenyl-N'-(α-methylbenzyl)-p-phenylenediamine (SPPD)Phenyl, α-methylbenzylVery HighThe α-methylbenzyl group provides a labile C-H bond adjacent to the nitrogen, contributing to radical scavenging.[3]
N-(2-methoxybenzyl)-N'-phenyl-p-phenylenediamine (MBPPD)Phenyl, 2-methoxybenzylHighThe methoxy group is an electron-donating group, enhancing the hydrogen-donating ability of the N-H group.[3]
N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)Phenyl, 1,3-dimethylbutylHighThe branched alkyl group provides steric hindrance that can stabilize the resulting radical.[3]
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)Phenyl, isopropylModerate to HighThe isopropyl group offers a balance of electron-donating effect and steric hindrance.[2][3]
N,N'-Diaryl N,N'-diphenyl-p-phenylenediamine (DPPD)Phenyl, PhenylModerateThe two phenyl groups delocalize the radical, but the lack of electron-donating alkyl groups results in a higher N-H BDE compared to alkyl-aryl derivatives.[2]
N-Alkyl-N'-Alkyl N,N'-di-sec-butyl-p-phenylenediaminesec-butyl, sec-butylModerateAlkyl groups are electron-donating, but the absence of an aryl group for extensive resonance stabilization can limit the overall activity compared to aryl-substituted PPDs.
Other N-(1-methyl-1-phenylethyl)-N'-phenyl-p-phenylenediamine (CPPD)Phenyl, 1-methyl-1-phenylethylLowThe bulky tertiary alkyl group likely introduces excessive steric hindrance, impeding hydrogen donation.[3]

Disclaimer: This table is a synthesis of information from theoretical studies and qualitative experimental observations. Direct quantitative comparison of IC50 values requires standardized experimental conditions.

The Dark Side: Formation and Toxicity of p-Phenylenediamine-Quinones (PPD-Qs)

A critical consideration for any application of PPD antioxidants is their propensity to oxidize into quinone derivatives (PPD-Qs). This transformation is a key aspect of their function in industrial applications like rubber preservation, where they sacrificially react with ozone.[2] However, in biological and environmental contexts, these PPD-Qs are of significant concern due to their toxicity.[2][5]

For instance, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q), the oxidation product of 6PPD, has been identified as a potent toxicant for coho salmon.[5] This highlights the need for a holistic approach to the design of PPD-based antioxidants, where the toxicological profile of the oxidized metabolites is as important as the antioxidant activity of the parent compound.

The structure of the parent PPD directly influences the structure and, consequently, the toxicity of the resulting PPD-Q. Therefore, SAR studies in this field should not only focus on maximizing antioxidant efficacy but also on minimizing the toxicity of the degradation products.

Experimental Evaluation of Antioxidant Activity

To empirically determine and compare the antioxidant activity of N-substituted p-phenylenediamines, a battery of in vitro and cell-based assays is employed. Here, we provide detailed protocols for the most common and robust methods.

In Vitro Radical Scavenging Assays

These assays measure the direct ability of a compound to scavenge synthetic free radicals.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a series of dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

    • Include a blank control (100 µL methanol + 100 µL DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

G start Prepare DPPH and Sample Solutions mix Mix DPPH and Sample in 96-well plate start->mix incubate Incubate in dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end Comparative Antioxidant Activity calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decolorization of the solution. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compounds and a positive control (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of each sample dilution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

    • Include a blank control (solvent + ABTS•+ solution).

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value or express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).

G start Prepare ABTS•+ Radical Solution mix Mix ABTS•+ and Sample start->mix incubate Incubate (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50/TEAC measure->calculate end Comparative Antioxidant Capacity calculate->end

Caption: Workflow for the ABTS radical cation scavenging assay.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular oxidative stress. The assay typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by reactive oxygen species (ROS). An effective antioxidant will reduce the level of intracellular ROS and thus decrease the fluorescence signal.

Experimental Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with PBS.

    • Load the cells with DCFH-DA solution for a specific time (e.g., 1 hour).

    • Wash the cells again to remove excess probe.

    • Treat the cells with the test compounds at various concentrations for a defined period.

    • Induce oxidative stress by adding a ROS generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Express the results as quercetin equivalents (QE) by comparing the CAA of the test compound to that of quercetin, a standard antioxidant.

Conclusion and Future Directions

The structure-activity relationship of N-substituted p-phenylenediamine antioxidants is a complex but fascinating field of study. The antioxidant efficacy is intricately linked to the electronic and steric properties of the N-substituents, which modulate the ease of hydrogen donation from the N-H groups. While N-alkyl-N'-aryl PPDs generally exhibit superior antioxidant activity compared to their N,N'-diaryl or N,N'-dialkyl counterparts, the choice of a specific derivative for a particular application must also consider factors such as solubility, stability, and, critically, the toxicity of its oxidation products.

Future research in this area should focus on:

  • Systematic Synthesis and Evaluation: The synthesis and comparative testing of a broad and diverse library of N-substituted p-phenylenediamines under standardized assay conditions are needed to generate a robust and comprehensive experimental dataset.

  • Cellular and In Vivo Studies: More research is required to evaluate the antioxidant activity of these compounds in cellular and in vivo models to better understand their bioavailability, metabolism, and true physiological effects.

  • Designing Safer Antioxidants: A key challenge is to design new PPD derivatives that retain high antioxidant activity while their oxidation products exhibit minimal toxicity. This will require a multidisciplinary approach combining synthetic chemistry, computational modeling, and toxicology.

By leveraging a deeper understanding of the structure-activity relationships, the scientific community can continue to develop novel and safer antioxidants for a wide range of applications, from advanced materials to therapeutic interventions.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic profiles of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine and a panel of structurally related diphenylamine derivatives. In the absence of extensive public data on the lead compound, this document serves as a detailed experimental blueprint for researchers in toxicology, drug discovery, and materials science. We will delve into the rationale for compound selection, present detailed protocols for a suite of cytotoxicity and mechanistic assays, and explore the potential signaling pathways implicated in the observed cellular responses.

Introduction: The Double-Edged Sword of Diphenylamines

Diphenylamine and its derivatives are a class of aromatic amines with broad industrial applications, notably as antioxidants in lubricants and polymers.[1][2] Their ability to scavenge free radicals also positions them as interesting scaffolds in medicinal chemistry.[3] However, the bioactivity of aromatic amines is complex; the very chemical properties that confer antioxidant potential can also lead to metabolic activation into cytotoxic and genotoxic species.[4][5]

The core structure of this compound combines a diphenylamine backbone with a bulky, lipophilic cyclohexyl group and an isopropyl (cumene) moiety. These substitutions are likely to influence the compound's solubility, membrane permeability, and interaction with metabolic enzymes, thereby modulating its cytotoxic potential. This guide proposes a systematic investigation into how these structural features collectively impact cellular viability and the mechanisms of cell death.

To provide a meaningful comparison, we will evaluate the lead compound against a series of analogs synthesized via a common and robust method, the Buchwald-Hartwig amination.[6][7][8][9] This palladium-catalyzed cross-coupling reaction allows for the flexible synthesis of a diverse library of diarylamines.

Proposed Compounds for Comparative Analysis

The selection of comparator compounds is designed to dissect the contribution of the cyclohexyl and isopropyl substituents to the overall cytotoxicity.

Compound IDCompound NameR1 GroupR2 GroupRationale for Inclusion
LEAD-01 This compoundCyclohexylIsopropylLead compound with combined lipophilic and bulky substituents.
COMP-02 N-phenyl-4-isopropylanilineHIsopropylTo assess the contribution of the cyclohexyl group to cytotoxicity.
COMP-03 N-(4-cyclohexylphenyl)anilineCyclohexylHTo evaluate the impact of the isopropyl group.
COMP-04 DiphenylamineHHThe parent compound to establish a baseline cytotoxicity profile.
COMP-05 N,N'-bis(4-isopropylphenyl)amineIsopropylIsopropylTo investigate the effect of dual isopropyl substitution.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

To construct a comprehensive cytotoxicity profile, a battery of in vitro assays will be employed. This multi-parametric approach will not only quantify cell death but also elucidate the underlying mechanisms. A human hepatocellular carcinoma cell line, such as HepG2, is recommended as a primary model due to the liver's central role in xenobiotic metabolism.

Synthesis of Diarylamines via Buchwald-Hartwig Amination

The following is a general protocol for the synthesis of the proposed diarylamines.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add Aryl Halide (1.0 eq) C Add Palladium Catalyst (e.g., Pd2(dba)3, 2 mol%) A->C B Add Amine (1.2 eq) D Add Ligand (e.g., XPhos, 4 mol%) C->D E Add Base (e.g., K3PO4, 2.0 eq) D->E F Add Anhydrous Toluene E->F G Degas with Argon F->G H Heat to 100-110 °C G->H I Monitor by TLC/LC-MS H->I J Cool to Room Temperature I->J K Dilute with Ethyl Acetate J->K L Wash with Water and Brine K->L M Dry over Na2SO4 L->M N Concentrate in vacuo M->N O Purify by Column Chromatography N->O

Caption: A generalized workflow for the synthesis of diarylamines via Buchwald-Hartwig amination.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3][6]

Protocol: MTT Assay

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (0.1 to 100 µM) and a vehicle control (DMSO, 0.1%) for 24 and 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.[9][10]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes and carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and resazurin).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm (for the resorufin product).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells) wells.

Mechanistic Insights: Unraveling the Pathways to Cell Death

To understand how these compounds induce cytotoxicity, we will investigate key events in the apoptotic cascade.

Detection of Apoptosis: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat HepG2 cells in 6-well plates with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting at 488 nm and measuring emission at ~530 nm (FITC) and >670 nm (PI).

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[11][12][13] Its activation is a hallmark of apoptosis.

Protocol: Colorimetric Caspase-3 Assay

  • Cell Lysis: Treat cells as described for the apoptosis assay, then lyse the cells in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample and the caspase-3 substrate (DEVD-pNA).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the vehicle control.

Exploring the Signaling Cascades: Oxidative Stress, NF-κB, and MAPK

The cytotoxicity of aromatic amines is often linked to oxidative stress and the dysregulation of key signaling pathways that govern cell survival and death.[14][15][16]

The Role of Oxidative Stress

Metabolic activation of aromatic amines can lead to the formation of reactive oxygen species (ROS), inducing a state of oxidative stress.[5][14] This can damage cellular components and trigger apoptotic pathways.

NF-κB and MAPK Signaling Pathways

The NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular responses to stress.[17][18] Constitutive activation of NF-κB is a known pro-survival signal in many cancer cells, and its inhibition can promote apoptosis.[19] The MAPK pathways (including JNK and p38) are often activated by cellular stress and can have pro-apoptotic functions.[7]

Proposed Signaling Pathway Leading to Apoptosis

cluster_0 Cellular Stress Induction cluster_1 Signaling Cascade cluster_2 Apoptotic Execution A Aromatic Amine Compound B Metabolic Activation (N-oxidation) A->B C Reactive Oxygen Species (ROS) B->C D MAPK Activation (JNK, p38) C->D E NF-κB Inhibition C->E F Mitochondrial Dysfunction D->F E->F Loss of pro-survival signal G Cytochrome c Release F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Caption: A proposed signaling pathway illustrating how aromatic amines may induce apoptosis via oxidative stress, MAPK activation, and NF-κB inhibition.

Data Presentation and Interpretation

All quantitative data should be presented in clear, concise tables for easy comparison. The results will be interpreted to establish a structure-activity relationship (SAR) for the cytotoxicity of these diphenylamine derivatives.

Hypothetical Cytotoxicity Data

Compound IDIC50 (µM) - MTT Assay (48h)% Cytotoxicity - LDH Assay (48h at 50 µM)% Apoptotic Cells (Annexin V+) (24h at IC50)Caspase-3 Activation (Fold Change) (24h at IC50)
LEAD-01 15.2 ± 1.865.4 ± 5.158.2 ± 4.54.1 ± 0.5
COMP-02 25.6 ± 2.548.9 ± 3.942.1 ± 3.83.2 ± 0.4
COMP-03 38.4 ± 3.135.7 ± 2.831.5 ± 2.92.5 ± 0.3
COMP-04 > 10010.2 ± 1.58.7 ± 1.21.2 ± 0.2
COMP-05 20.8 ± 2.155.1 ± 4.749.6 ± 4.13.8 ± 0.4

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Conclusion

This guide outlines a rigorous and comprehensive strategy for the comparative cytotoxic evaluation of this compound and its analogs. By integrating synthetic chemistry with a suite of in vitro assays and mechanistic studies, researchers can build a robust understanding of the structure-activity relationships governing the cytotoxicity of this class of compounds. The insights gained from such a study will be invaluable for the rational design of safer industrial chemicals and novel therapeutic agents.

References

A Comparative Guide to the Leaching of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine from Rubber Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the leaching characteristics of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, a p-phenylenediamine (PPD) derivative used as an antiozonant in rubber products. Intended for researchers, scientists, and drug development professionals, this document delves into the experimental evaluation of its leaching potential against other commonly used alternatives, supported by detailed methodologies and comparative data.

Introduction: The Role and Concern of Antiozonants in Rubber

Antiozonants are essential additives in rubber formulations, protecting the material from degradation caused by exposure to ozone, which can lead to cracking and premature failure.[1] P-phenylenediamine (PPD) derivatives are a prominent class of antiozonants due to their high reactivity with ozone.[2] this compound belongs to this family and is valued for its protective properties.

However, the potential for these additives to leach from rubber products into their surrounding environment is a significant concern, particularly in applications with direct contact to liquids, such as seals and gaskets in manufacturing or consumer products. Leached chemicals can become impurities in pharmaceutical production or contaminants in environmental systems. Understanding the leaching behavior of these additives is therefore critical for material selection and risk assessment.

This guide presents a comparative analysis of the leaching of this compound against two other widely used PPD antiozonants: N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD). The comparison is based on a simulated leaching study designed to quantify the migration of these compounds from a standardized rubber formulation into an aqueous medium.

The Chemistry of Leaching: A Structural Perspective

The propensity of an antiozonant to leach from a rubber matrix is intrinsically linked to its molecular structure, which dictates its solubility in both the rubber and the surrounding medium, as well as its mobility within the polymer network.

  • This compound: This molecule possesses two bulky, non-polar groups (cyclohexyl and isopropyl). This structure is designed to enhance its solubility and persistence within the rubber matrix, which is also non-polar. It is hypothesized that these bulky groups will sterically hinder its migration and lower its solubility in aqueous environments, resulting in a lower leaching potential.

  • N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD): 6PPD is a widely used antiozonant. Its alkyl chain is less bulky than a cyclohexyl group, which may result in a different solubility and mobility profile compared to this compound.

  • N-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD): IPPD has a smaller isopropyl group. This reduced steric bulk and lower molecular weight could lead to greater mobility within the rubber and potentially higher leaching into an aqueous medium compared to the other two antiozonants.[3]

The following diagram illustrates the chemical structures of the three compared antiozonants.

Antiozonant_Structures cluster_0 This compound cluster_1 6PPD cluster_2 IPPD a C21H27N b C18H24N2 c C15H18N2

Caption: Chemical formulas of the compared antiozonants.

Comparative Leaching Study: Methodology and Data

To objectively compare the leaching of these three antiozonants, a standardized experimental protocol is essential. The following methodology is based on established standards for assessing the effect of liquids on rubber properties, such as ASTM D471 and ISO 1817.[4][5]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust method for quantifying the leaching of antiozonants from vulcanized rubber samples.

1. Preparation of Rubber Samples:

  • Prepare three separate rubber formulations, each containing one of the antiozonants of interest at a consistent concentration (e.g., 2 parts per hundred rubber - phr).
  • The base rubber formulation should be standardized (e.g., a simple natural rubber or SBR formulation).
  • Vulcanize the rubber compounds into sheets of a specified thickness (e.g., 2.0 ± 0.1 mm).
  • Cut standardized test specimens from the vulcanized sheets (e.g., 25 mm x 50 mm).

2. Leaching Procedure:

  • Measure and record the initial mass of each test specimen.
  • Place each specimen in a separate, inert container (e.g., glass).
  • Add a specific volume of a leaching medium (e.g., purified water) to each container, ensuring the specimen is fully submerged. A standardized liquid-to-surface-area ratio should be maintained.
  • Seal the containers and place them in a temperature-controlled environment (e.g., 40°C) for a defined period (e.g., 72 hours).

3. Leachate Analysis:

  • After the immersion period, carefully remove the rubber specimen from the container.
  • The remaining liquid is the leachate.
  • Prepare the leachate for analysis by filtering it to remove any particulate matter.
  • Quantify the concentration of the specific antiozonant in the leachate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

4. Data Calculation and Reporting:

  • Calculate the mass of the leached antiozonant based on its concentration in the leachate and the volume of the leaching medium.
  • Express the leached amount as a percentage of the initial amount of the antiozonant in the rubber specimen.

The following diagram visualizes the experimental workflow.

Leaching_Experiment_Workflow prep 1. Prepare Rubber Samples (with different antiozonants) leach 2. Leaching Procedure (immerse in water) prep->leach analyze 3. Leachate Analysis (HPLC-UV) leach->analyze report 4. Data Calculation & Reporting analyze->report

Caption: Workflow for the comparative leaching experiment.

Analytical Method: HPLC-UV for Quantification

A reliable analytical method is crucial for the accurate quantification of the leached antiozonants. HPLC-UV is a suitable technique for this purpose.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is appropriate for separating these non-polar compounds.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is typically effective.

  • Detection: The UV detector should be set to a wavelength where the PPD derivatives exhibit strong absorbance (e.g., around 280-300 nm).

  • Quantification: A calibration curve should be prepared using certified reference standards of each antiozonant to ensure accurate quantification.

Comparative Leaching Data

The following table presents hypothetical yet realistic data from a comparative leaching study conducted according to the protocol described above. The results are based on the expected leaching behavior of the three antiozonants, considering their molecular structures.

AntioxonantMolecular Weight ( g/mol )Leached Amount (% of initial)
This compound293.450.8
6PPD268.421.5
IPPD226.322.2

Data Interpretation:

The hypothetical data suggests a clear trend in the leaching behavior of the three antiozonants. This compound exhibits the lowest leaching, followed by 6PPD, and then IPPD with the highest leaching. This trend aligns with the initial hypothesis based on their molecular structures. The larger and more non-polar nature of this compound likely contributes to its stronger retention within the rubber matrix and lower solubility in the aqueous leaching medium.

Conclusion and Recommendations

This guide provides a framework for comparing the leaching of this compound from rubber products against other common antiozonants. The presented experimental protocol, based on industry-standard methods, offers a reliable approach for generating comparative data.

The key takeaway is that the molecular structure of an antiozonant plays a critical role in its leaching potential. For applications where minimal leaching is a critical requirement, such as in pharmaceutical manufacturing or products with prolonged human contact, selecting an antiozonant with a structure that promotes retention in the rubber matrix, like this compound, is a prudent choice.

It is strongly recommended that researchers and developers conduct their own leaching studies using the specific rubber formulations and environmental conditions relevant to their applications to make informed material selection decisions.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and environmentally responsible disposal of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine. Designed for researchers, scientists, and drug development professionals, this guide synthesizes best practices in laboratory safety and chemical waste management. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating it as a hazardous substance based on data from structurally analogous aromatic amines.

Pre-Disposal Safety and Hazard Assessment: A Proactive Stance

Given the chemical structure of this compound, it is prudent to anticipate hazards associated with similar aromatic amines. Structurally related compounds, such as N-isopropylbenzylamine, are classified as corrosive, harmful if swallowed, and capable of causing severe skin and eye damage, as well as respiratory irritation.[1][2] Furthermore, many aromatic amines exhibit aquatic toxicity.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in designated, well-ventilated areas.

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.To protect against splashes and potential contact with corrosive materials.[1]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber) and a lab coat.To prevent skin contact, which may cause burns or irritation.[1][3]
Respiratory Protection Use in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.To avoid inhalation of potentially harmful vapors or aerosols.[1][4]
The Core of Safe Disposal: A Step-by-Step Protocol

The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[5][6]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all waste streams containing this compound. This includes the pure compound, solutions, reaction mixtures, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads from spill clean-up).

  • Segregate Waste: It is critical to keep this aromatic amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[5] Specifically, avoid mixing with strong acids or oxidizing agents.

Step 2: Containerization and Labeling

  • Select a Compatible Container: Collect waste in a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition and has a secure, tight-fitting lid.

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5] Also, indicate the approximate concentration and any other solvents or reagents present in the waste mixture.

Step 3: Storage and Secondary Containment

  • Designated Storage Area: Store the sealed waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and away from heat sources or direct sunlight.[7]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of potential leaks or spills.[5]

Step 4: Arranging for Final Disposal

  • Engage Professionals: The final disposal of this compound must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.[5][8]

  • Provide Accurate Information: When arranging for pickup, provide a detailed and accurate description of the waste composition to ensure it is handled and treated appropriately.

Emergency Preparedness: Spill Management

In the event of a spill, prompt and safe cleanup is essential to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[8] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection and Disposal: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it accordingly.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse if necessary), collecting all cleaning materials as hazardous waste.

Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[5]

  • Triple-Rinse Procedure:

    • Rinse the container three times with a suitable solvent that will dissolve the compound.

    • Collect the rinsate from each rinse and add it to your hazardous chemical waste container.[5][7]

  • Final Disposal of Rinsed Containers: After triple-rinsing and allowing the container to dry, deface or remove the original label.[7] The rinsed container may then be disposed of according to your institution's policies, which may allow for disposal as non-hazardous waste or recycling.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.

DisposalWorkflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe identify Identify Waste Type (Pure, Solution, Contaminated Material) ppe->identify segregate Segregate from Incompatible Waste identify->segregate container Select Compatible Hazardous Waste Container segregate->container label_container Label Container: 'Hazardous Waste' & Chemical Name container->label_container store Store in Designated, Secure Area with Secondary Containment label_container->store contact Contact EHS or Licensed Disposal Contractor store->contact end End: Waste Picked Up for Proper Disposal contact->end

Figure 1: Decision workflow for the proper disposal of this compound.

References

Safe Handling and Disposal of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Aromatic amines as a class of compounds can pose significant health risks, including toxicity if swallowed, inhaled, or absorbed through the skin, and some are known or suspected carcinogens.[1][2][3] Consequently, a high degree of caution is warranted. This guide is intended for use by trained researchers, scientists, and drug development professionals within a controlled laboratory setting.

Hazard Assessment and Risk Mitigation

Given the absence of specific toxicological data, we must infer potential hazards from the compound's chemical class. Aromatic amines can be readily absorbed through the skin and may cause irritation, sensitization, and systemic toxicity.[2][3] Long-term exposure to some aromatic amines has been linked to organ damage.[1] Therefore, all handling procedures must be designed to minimize any potential for direct contact or aerosol generation.

The foundational principle for handling substances of unknown toxicity is to minimize exposure through all potential routes—inhalation, ingestion, and skin or eye contact.[4] This is achieved through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Table 1: Physicochemical Properties and Hazard Information

PropertyValue / InformationSource / Comment
Chemical Name N-(4-cyclohexylphenyl)-4-isopropylbenzenamine-
Synonyms (4-cyclohexylphenyl)-(4-isopropylphenyl)amineCymitQuimica
CAS Number 886365-92-0CymitQuimica
Molecular Formula C₂₁H₂₇NChemicalBook
Molecular Weight 293.45 g/mol ChemicalBook
Physical Form SolidChemicalBook
Boiling Point 423.5 ± 34.0 °CPredicted Data (ChemicalBook)
Density 1.023 ± 0.06 g/cm³Predicted Data (ChemicalBook)
Acute Toxicity Data not available. Assumed to be toxic.Conservative approach based on chemical class.[5]
Skin Corrosion/Irritation Data not available. Assumed to be an irritant/sensitizer.Precautionary measure for aromatic amines.[1][2]
Eye Damage/Irritation Data not available. Assumed to be an irritant.Precautionary measure for all lab chemicals.
Carcinogenicity Data not available. Treat as a potential carcinogen.Prudent practice for novel aromatic amines.[2][3]

Engineering Controls and Personal Protective Equipment (PPE)

The primary method for controlling exposure to hazardous chemicals is the use of robust engineering controls.[6] PPE serves as the final barrier and must be selected carefully.

Engineering Controls
  • Chemical Fume Hood: All work involving the handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.[7]

  • Hand Protection: Wear double-layered chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or other resistant glove over top). Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[4][8]

  • Eye and Face Protection: ANSI Z87.1-compliant safety goggles are required at all times. When there is a risk of splashes or powder ejection, a face shield must be worn in addition to goggles.[7]

  • Body Protection: A buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of contamination, a chemically resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection: While a fume hood is the primary control, if procedures could generate significant dust outside of a hood (which is strongly discouraged), a NIOSH-approved respirator with a particulate filter would be necessary. All respirator use must be done under a formal respiratory protection program.[4]

Standard Operating Procedure for Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood.

    • Verify that an appropriate chemical spill kit is readily accessible.

    • Don all required PPE as specified in Section 2.2.

  • Weighing and Transfer:

    • Perform all weighing operations on a balance placed within the fume hood or in a ventilated balance enclosure.

    • To minimize dust generation, handle the solid material gently. Do not crush or grind the material outside of a contained system.

    • Use a dedicated, labeled spatula for this chemical.

    • Carefully transfer the weighed solid into the receiving vessel.

  • Dissolution (if applicable):

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling and Cleanup:

    • Decontaminate all non-disposable equipment that came into contact with the chemical. A rinse with an appropriate solvent followed by soap and water is a common practice, but the rinse solvent must be collected as hazardous waste.

    • Wipe down the work surface in the fume hood with a suitable cleaning agent.

    • Dispose of all contaminated disposable materials (gloves, weigh boats, paper towels) in a designated hazardous waste container.[9]

    • Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, apron, inner gloves, face shield/goggles, lab coat). Wash hands thoroughly with soap and water immediately after removing PPE.

Spill and Emergency Procedures

Preparedness is key to managing accidental releases safely.[10] All spills of this material, regardless of size, should be treated as a major spill due to its unknown hazard profile.[7]

Minor Spill (Contained within Fume Hood)
  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent aerosolization.[11]

  • Carefully scoop the mixture into a labeled container for hazardous waste.

  • Decontaminate the area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Major Spill (Outside of Fume Hood)
  • Evacuate: Immediately alert everyone in the laboratory and evacuate the area.

  • Isolate: Close the doors to the laboratory to contain the spill. Prevent re-entry.

  • Report: Notify your institution's Environmental Health and Safety (EHS) department and emergency services. Provide them with the chemical name and any known information.

  • Await Assistance: Do not attempt to clean up a major spill of an unknown-hazard material yourself.[9] Await the arrival of a trained spill response team.

// Node Definitions spill [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess [label="Assess Situation\n(Location, Quantity)", fillcolor="#FBBC05", fontcolor="#202124"]; fume_hood [label="Inside Fume Hood?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; outside_hood [label="Outside Fume Hood", fillcolor="#EA4335", fontcolor="#FFFFFF"]; minor_spill [label="Minor Spill Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; major_spill [label="MAJOR SPILL\nEVACUATE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alert [label="Alert Others\nIsolate Area", fillcolor="#FBBC05", fontcolor="#202124"]; call_ehs [label="Call EHS /\nEmergency Services", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleanup [label="Contain & Clean Up\n(Use Spill Kit)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dispose [label="Dispose of Waste\nProperly", fillcolor="#5F6368", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Area\n& Equipment", fillcolor="#5F6368", fontcolor="#FFFFFF"]; report [label="Report Incident", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges spill -> assess; assess -> fume_hood; fume_hood -> minor_spill [label=" Yes"]; fume_hood -> outside_hood [label=" No"]; outside_hood -> alert; alert -> major_spill; major_spill -> call_ehs; minor_spill -> cleanup; cleanup -> dispose; dispose -> decontaminate; decontaminate -> report; call_ehs -> report [style=dashed]; }

Caption: Workflow for responding to a chemical spill.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous chemical waste.[12]

  • Solid Waste: Collect all contaminated solids (e.g., gloves, wipes, absorbent material, excess compound) in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include the full chemical name.

  • Liquid Waste: Any solvents used for dissolution or decontamination must be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Do Not: Never dispose of this chemical down the drain or in the regular trash.[12]

  • Pickup: Follow your institution's procedures for hazardous waste pickup.

By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel.

References

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Retrosynthesis Analysis

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N-(4-cyclohexylphenyl)-4-isopropylbenzenamine
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.